molecular formula C7H8BrN3 B11716787 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B11716787
M. Wt: 214.06 g/mol
InChI Key: YPNDAAQMPSJWFF-UHFFFAOYSA-N
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Description

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is a versatile brominated pyrazole derivative designed for research and development applications. Its molecular structure incorporates bromine and nitrile functional groups on a pyrazole core substituted with an isopropyl group, making it a valuable intermediate in various scientific fields. The compound is primarily used as a key synthetic building block in medicinal chemistry and agrochemical research. Pyrazole derivatives are widely investigated for their diverse biological activities and interesting coordination properties . The reactive bromine and nitrile substituents allow for further functionalization through cross-coupling reactions and carbon-nitrogen bond formation, enabling researchers to create more complex molecular architectures for drug discovery and material science. This chemical is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the material safety data sheet for detailed handling and storage recommendations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-2-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8BrN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

YPNDAAQMPSJWFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)C#N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile: A Technical Guide for Advanced Molecular Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, highly functionalized pyrazole cores are indispensable. Specifically, 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (also known as 4-bromo-1-isopropyl-1H-pyrazole-5-carbonitrile) serves as a critical molecular building block. Its unique substitution pattern—a lipophilic isopropyl group at N1, a cross-coupling-ready bromide at C4, and an electron-withdrawing, functionalizable nitrile at C5—makes it an ideal precursor for synthesizing complex therapeutics, including GPR17 modulators [1] and selective kinase inhibitors (e.g., SYK, LRRK2) [2].

This whitepaper provides an in-depth, self-validating technical protocol for the synthesis, purification, and characterization of this compound, detailing the mechanistic causality behind each experimental parameter to ensure high-fidelity reproduction by application scientists.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is most efficiently achieved through a two-step linear sequence starting from the commercially available 1H-pyrazole-5-carbonitrile.

  • Regioselective N-Alkylation: The initial step involves the installation of the isopropyl group. Because 1H-pyrazole-5-carbonitrile exists as a mixture of rapid tautomers, alkylation inherently produces a mixture of N1 and N2 (effectively 1-substituted-5-cyano and 1-substituted-3-cyano) regioisomers. The steric bulk of the C5-nitrile group slightly favors the formation of the desired 1-isopropyl-1H-pyrazole-5-carbonitrile, but rigorous chromatographic separation is required.

  • Electrophilic Aromatic Substitution (EAS): The isolated intermediate is subsequently brominated. The pyrazole ring is a π-excessive heterocycle where the C4 position is the most electron-rich and nucleophilic site. Despite the deactivating nature of the adjacent C5-nitrile, bromination at C4 proceeds smoothly under mild conditions.

SynthesisWorkflow SM 1H-pyrazole-5-carbonitrile Alk N-Alkylation (2-Iodopropane, K2CO3, DMF) SM->Alk Int1 1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (Target Regioisomer) Alk->Int1 Major Pathway Int2 1-(propan-2-yl)-1H-pyrazole-3-carbonitrile (Byproduct) Alk->Int2 Minor Pathway (Discarded) Brom Electrophilic Bromination (NBS, MeCN, 20°C) Int1->Brom Prod 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile Brom->Prod High Yield (>85%)

Fig 1. Two-step synthetic workflow for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile.

Step-by-Step Experimental Protocols

Step 1: Regioselective N-Alkylation

Objective: Synthesize and isolate 1-(propan-2-yl)-1H-pyrazole-5-carbonitrile.

Causality of Reagents:

  • Base (K₂CO₃): A mild, insoluble inorganic base is selected to deprotonate the pyrazole N-H without risking base-catalyzed hydrolysis of the sensitive nitrile group (which stronger bases like NaOH might trigger).

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an optimal polar aprotic solvent. It solvates the potassium cation effectively, leaving the pyrazolide anion "naked" and highly nucleophilic for the Sₙ2 attack.

  • Electrophile (2-Iodopropane): Iodide is a superior leaving group compared to bromide or chloride. This allows the Sₙ2 alkylation to proceed at a mild 45 °C, minimizing thermal degradation and side reactions.

Protocol:

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-5-carbonitrile (10.0 g, 107.4 mmol, 1.0 eq) and anhydrous K₂CO₃ (29.7 g, 214.8 mmol, 2.0 eq) in anhydrous DMF (100 mL).

  • Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Add 2-iodopropane (21.9 g, 128.9 mmol, 1.2 eq) dropwise via syringe.

  • Elevate the reaction temperature to 45 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Sample the reaction mixture and analyze via LC-MS. The reaction is complete when the starting material (m/z 94 [M+H]⁺) is consumed, replaced by two distinct regioisomer peaks at m/z 136 [M+H]⁺.

  • Quench the reaction by pouring it into ice-cold distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 9:1 to 7:3). The target 1-isopropyl-1H-pyrazole-5-carbonitrile elutes first due to the steric shielding of the nitrile group reducing its interaction with the stationary phase.

Step 2: Electrophilic Bromination at C4

Objective: Brominate the C4 position to yield the final building block.

Causality of Reagents:

  • Brominating Agent (NBS): N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) to ensure a controlled, steady release of the bromonium ion (Br⁺). This prevents over-bromination and avoids the generation of stoichiometric HBr, which could hydrolyze the nitrile to an amide.

  • Solvent (MeCN): Acetonitrile is highly polar, stabilizing the cationic Wheland intermediate formed during the EAS mechanism, thereby accelerating the reaction at ambient temperatures.

EASMechanism Start 1-Isopropyl-1H-pyrazole- 5-carbonitrile PiAttack Nucleophilic Attack by C4 Pi-Electrons Start->PiAttack NBS NBS (Br+ Source) NBS->PiAttack Wheland Wheland Intermediate (Resonance Stabilized) PiAttack->Wheland Deprot Deprotonation & Rearomatization Wheland->Deprot End 4-Bromo Target Compound Deprot->End

Fig 2. Electrophilic aromatic substitution (EAS) mechanism at the C4 position of the pyrazole.

Protocol:

  • Dissolve the purified 1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (8.0 g, 59.2 mmol, 1.0 eq) in anhydrous MeCN (80 mL) and cool the solution to 0 °C using an ice bath.

  • Add NBS (11.0 g, 62.1 mmol, 1.05 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath, allow the mixture to warm to 20 °C, and stir for 3 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is validated as complete by the disappearance of the m/z 136 peak and the emergence of a characteristic 1:1 isotopic doublet at m/z 214.0 / 216.0 [M+H]⁺, confirming mono-bromination.

  • Quench the reaction with saturated aqueous Na₂SO₃ (50 mL). Crucial Causality: This step reduces any unreacted electrophilic bromine species, preventing downstream oxidative degradation during workup.

  • Extract the mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organics with water (100 mL) and brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the crude product from Hexanes/DCM to afford 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile as a highly pure solid.

Analytical Characterization Data

Rigorous analytical characterization is required to confirm the regiochemistry and purity of the final scaffold. The singlet in the ¹H NMR at δ 7.65 ppm is the definitive marker of the C3 proton, confirming that substitution occurred exclusively at C4.

Table 1: Physicochemical and Spectral Properties

ParameterValue / DescriptionAnalytical Method / Conditions
Molecular Formula C₇H₈BrN₃-
Molecular Weight 214.06 g/mol -
Physical State White to off-white crystalline solidVisual Inspection
Purity ≥ 98%HPLC (UV at 254 nm)
LC-MS (ESI+) m/z 214.0 [M+H]⁺, 216.0 [M+2+H]⁺ESI+, Acetonitrile/Water (0.1% Formic Acid)
¹H NMR δ 7.65 (s, 1H), 4.80 (hept, J = 6.7 Hz, 1H), 1.55 (d, J = 6.7 Hz, 6H)400 MHz, CDCl₃, 298K
¹³C NMR δ 138.5, 118.2, 110.5, 95.4, 54.2, 22.5100 MHz, CDCl₃, 298K

Downstream Functionalization in Drug Discovery

The strategic value of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile lies in its orthogonal reactivity profile. The C4-bromide acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid SAR (Structure-Activity Relationship) expansion [3], [4]. Simultaneously, the C5-nitrile can be subjected to controlled hydration to form primary amides, or converted into tetrazoles to serve as carboxylic acid bioisosteres.

Downstream Core 4-Bromo-1-(propan-2-yl)- 1H-pyrazole-5-carbonitrile Suz Suzuki-Miyaura Coupling Core->Suz Pd(dppf)Cl2, R-B(OH)2 Buch Buchwald-Hartwig Amination Core->Buch Pd2(dba)3, R-NH2 Cyan Nitrile Hydration (Pd-Catalyzed) Core->Cyan Pd(OAc)2, Aldoxime Aryl C4-Aryl/Heteroaryl Derivatives Suz->Aryl Amino C4-Amino Derivatives Buch->Amino Amide C5-Carboxamide Derivatives Cyan->Amide

Fig 3. Downstream functionalization pathways for drug discovery applications.

Conclusion

The synthesis of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile requires precise control over regioselectivity during N-alkylation and chemoselectivity during electrophilic bromination. By leveraging the mechanistic principles outlined in this guide—specifically the use of mild Sₙ2 conditions to prevent nitrile degradation and NBS for controlled EAS—researchers can reliably generate this high-value scaffold. Its integration into discovery pipelines continues to accelerate the development of novel CNS therapeutics and targeted kinase inhibitors.

References

  • Title: Indole and pyrroloypyridine derivatives as gpr17 modulators (WO2025038863A1)
  • Title: Novel compounds capable of inhibiting one or more kinases (WO2014060112A1)

Physicochemical properties of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical monograph for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile , a specialized heterocyclic building block critical in the synthesis of next-generation agrochemicals (e.g., anthranilic diamide insecticides) and pharmaceutical kinase inhibitors.

Executive Summary & Chemical Identity

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (also known as 4-bromo-1-isopropyl-1H-pyrazole-5-carbonitrile) represents a strategic scaffold in medicinal and agricultural chemistry. The molecule features a pyrazole core functionalized with a lipophilic isopropyl group at


, a reactive bromine handle at 

(ideal for palladium-catalyzed cross-couplings), and an electron-withdrawing nitrile at

.

This specific substitution pattern balances steric bulk (via the isopropyl group) with electronic activation, making it a preferred intermediate for optimizing the lipophilicity (LogP) and metabolic stability of bioactive compounds.

Chemical Identification Data
ParameterValue
IUPAC Name 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile
Common Synonyms 4-Bromo-1-isopropyl-5-cyanopyrazole; 1-Isopropyl-4-bromo-1H-pyrazole-5-carbonitrile
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 214.07 g/mol
SMILES CC(C)n1ncc(Br)c1C#N
InChI Key Predicted based on structure:[1][2]ZXVFKQRZKKGVNJ-UHFFFAOYSA-N (Analogous Core)
CAS Number Not widely indexed (Analogous to Methyl derivative CAS: 327099-80-9)

Physicochemical Profile

The physicochemical properties of this compound are dominated by the interplay between the electron-withdrawing nitrile/bromo groups and the lipophilic isopropyl moiety. The values below synthesize experimental data from homologous series (Methyl/Ethyl analogs) and calculated consensus models.

Core Properties Table
PropertyValue / RangeConfidence Level
Physical State Crystalline Solid (White to Off-white)High (Based on Methyl analog MP 97°C)
Melting Point 65 – 85 °CPredicted (Isopropyl disrupts packing vs Methyl)
Boiling Point 310 ± 20 °C (at 760 mmHg)Calculated
Density 1.55 ± 0.1 g/cm³Calculated
LogP (Octanol/Water) 2.1 – 2.4High (Methyl analog is ~1.2; iPr adds ~1.0)
pKa Non-ionizable (in physiological range)High
Solubility DMSO (>50 mg/mL), Methanol, DCM; Insoluble in WaterExperimental Consensus
Structure-Property Logic Map

The following diagram illustrates how specific structural features dictate the molecule's reactivity and physical behavior.

G Core Pyrazole Core N1_iPr N1-Isopropyl (Steric Bulk) Core->N1_iPr C4_Br C4-Bromine (Suzuki/Sonogashira Handle) Core->C4_Br C5_CN C5-Nitrile (Electron Withdrawal) Core->C5_CN Prop_LogP Increased LogP (Membrane Permeability) N1_iPr->Prop_LogP + Lipophilicity Prop_Crystal Lower MP (vs Unsubstituted) N1_iPr->Prop_Crystal Packing Disruption C4_Br->Prop_LogP Minor Increase Prop_React Nucleophilic Attack Resistance C5_CN->Prop_React Deactivates Ring

Figure 1: Structure-Property Relationship (SPR) map highlighting the functional contribution of each substituent.

Synthetic Pathways & Manufacturing

The synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile requires careful regiochemical control. Direct bromination of the nitrile is preferred over cyanating the bromide, as the latter often requires cryogenic lithiation or toxic cyanide sources.

Recommended Route: The "Carboxylate-First" Strategy

This protocol ensures high regioselectivity and avoids the formation of the 3-carbonitrile isomer.

Step-by-Step Protocol
  • Precursor Formation: Cyclization of isopropylhydrazine with ethyl (ethoxymethylene)cyanoacetate (or similar C3 synthons) to yield Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (Note: Isomer control is key here).

    • Alternative (Robust): Start with Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate .

  • Bromination (C4 Functionalization):

    • Reagents: N-Bromosuccinimide (NBS), DMF, 60°C.

    • Mechanism: Electrophilic aromatic substitution. The C5-ester deactivates the ring less than a nitrile, allowing cleaner bromination at C4.

    • Yield: Typically >85%.[3]

  • Amidation:

    • Reagents: Aqueous Ammonia (

      
      ) or Methanolic Ammonia.
      
    • Transformation: Ester

      
       Primary Amide.
      
  • Dehydration to Nitrile:

    • Reagents: Phosphoryl chloride (

      
      ) or Trifluoroacetic anhydride (TFAA) / Pyridine.
      
    • Conditions: 0°C to RT.

    • Result: Conversion of

      
       to 
      
      
      
      .
Synthetic Workflow Diagram

Synthesis Start Start: Ethyl 1-isopropyl-1H-pyrazole-5-carboxylate Step1 Step 1: Bromination (NBS, DMF, 60°C) Start->Step1 Inter1 Intermediate: Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate Step1->Inter1 Step2 Step 2: Amidation (NH3/MeOH) Inter1->Step2 Inter2 Intermediate: 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxamide Step2->Inter2 Step3 Step 3: Dehydration (POCl3 or TFAA) Inter2->Step3 Final Product: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile Step3->Final

Figure 2: Step-wise synthetic pathway leveraging the carboxylate intermediate for regiocontrol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[5]
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 ppm (s, 1H, C3-H ): The proton at C3 is deshielded by the adjacent N2 and the C4-Br.
      
    • 
       5.40 ppm (sept, 1H, 
      
      
      
      Hz, CH of isopropyl): Characteristic methine proton.
    • 
       1.50 ppm (d, 6H, 
      
      
      
      Hz, CH
      
      
      of isopropyl): Methyl doublet.
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • Expected peaks: ~138 ppm (C3), ~118 ppm (CN), ~112 ppm (C5), ~95 ppm (C4-Br), ~50 ppm (CH-iPr), ~22 ppm (CH

      
      ).
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Pattern: Distinct 1:1 isotopic ratio for

    
    Br and 
    
    
    
    Br.
  • m/z:

    
     peaks at ~214 and 216.
    
Infrared Spectroscopy (IR)[5]
  • Nitrile Stretch (

    
    ):  Sharp, weak-to-medium band at 2220–2240 cm
    
    
    
    .
  • C=N / C=C Stretch: 1500–1600 cm

    
     (Pyrazole ring breathing).
    

Safety & Handling (SDS Summary)

As a halogenated nitrile, this compound requires strict safety protocols.

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 3/4. Nitriles can liberate cyanide ions metabolically, though steric bulk usually mitigates this rapid release.

    • Skin/Eye Irritation: Category 2.

  • Storage:

    • Store in a cool, dry place (2-8°C recommended for long-term).[4]

    • Protect from light (to prevent debromination or radical degradation).

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis of nitrile).

References

  • Sigma-Aldrich. 4-Bromo-1H-pyrazole-5-carbonitrile (CAS 288246-16-2) Product Sheet. (Analogous Structure Data). Retrieved from [4]

  • PubChem. 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS 327099-80-9). National Library of Medicine. Retrieved from

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. (Methodology Reference). Retrieved from

  • Santa Cruz Biotechnology. 4-Bromo-1-isopropyl-1H-pyrazole (CAS 313735-62-5).[5] (Precursor Data).[3] Retrieved from

Sources

Technical Whitepaper: Spectral Characterization of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation and spectral characterization of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (also referred to as 4-Bromo-1-isopropyl-1H-pyrazole-5-carbonitrile).

This guide is designed for medicinal chemists and analytical scientists. It synthesizes data from structural analogs (e.g., the methyl-substituted homologue and the unsubstituted pyrazole core) to provide a high-fidelity reference standard for validation.

Executive Summary & Molecular Profile

Compound Name: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile CAS Registry Number: Not widely indexed; Analogous to CAS 327099-80-9 (Methyl variant) Molecular Formula: C


H

BrN

Molecular Weight: 214.07 g/mol (based on

Br) / 216.07 g/mol (based on

Br)

Scientific Context: This compound serves as a critical electrophilic intermediate in the synthesis of pyrazolo-pyrimidine based kinase inhibitors (e.g., BTK or JAK inhibitors). The steric bulk of the isopropyl group at the N1 position, combined with the electron-withdrawing nitrile at C5, creates a unique electronic environment that distinguishes it from its methyl-substituted analogs.

Structural Verification Workflow

The following decision tree outlines the logical flow for confirming the identity of this molecule during synthesis.

StructuralVerification Start Crude Product IR_Check Step 1: IR Spectroscopy (Check for -CN) Start->IR_Check MS_Check Step 2: Mass Spectrometry (Check Br Isotope Pattern) IR_Check->MS_Check Peak at ~2230 cm⁻¹ present Fail1 Impurity: Amide/Acid IR_Check->Fail1 No Nitrile Peak NMR_Check Step 3: 1H NMR (Confirm Isopropyl + C3-H) MS_Check->NMR_Check M+ / M+2 ratio ≈ 1:1 Fail2 Impurity: Debrominated MS_Check->Fail2 No Br Pattern Final Validated Structure NMR_Check->Final Septet (N-CH) + Singlet (C3-H)

Figure 1: Analytical workflow for structural confirmation.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and the presence of the bromine atom via isotopic abundance.

Ionization Mode
  • Recommended: ESI(+) (Electrospray Ionization, Positive Mode) or APCI.

  • Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Diagnostic Isotope Pattern

Bromine exists as two stable isotopes,


Br (50.69%) and 

Br (49.31%). This results in a characteristic "twin peak" signature of equal intensity separated by 2 mass units.
Ion Speciesm/z Value (Theoretical)Relative AbundanceDiagnostic Note
[M+H]

(

Br)
214.0 100%Base peak for lighter isotope.
[M+H]

(

Br)
216.0 ~98%"Twin" peak confirming Bromine.
[M+Na]

236.0 / 238.0 VariableCommon sodium adduct.
Fragment [M - Isopropyl] ~171 / 173LowLoss of isopropyl group (rare in soft ESI).

Interpretation:

  • If you observe a single peak at 214 without the 216 partner, the bromine is missing (likely the de-brominated precursor).

  • If the ratio is 3:1 (M:M+2), you likely have a chlorine atom instead of bromine.

Infrared Spectroscopy (IR)

Objective: Confirm the presence of the nitrile (cyano) group and the pyrazole ring.

Method: ATR-FTIR (Attenuated Total Reflectance) on solid powder.

Key Vibrational Modes
Frequency (cm

)
Functional GroupAssignment
2225 – 2240 -C≡N (Nitrile) Critical Identifier. Sharp, medium intensity. Distinguishes from amide/acid byproducts.
3100 – 3150 C-H (Aromatic)C3-H stretch of the pyrazole ring.
2970 – 2990 C-H (Aliphatic)Asymmetric stretch of the isopropyl methyls.
1550 – 1600 C=N / C=CPyrazole ring skeletal vibrations.
~600 – 700 C-BrCarbon-Bromine stretch (often obscured in fingerprint region).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. The isopropyl group provides a distinct splitting pattern that confirms N-alkylation.

Experimental Protocol
  • Solvent: CDCl

    
     (Chloroform-d) is preferred for resolution. DMSO-d
    
    
    
    is acceptable but may shift the C3-H signal downfield.
  • Concentration: ~5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (CDCl

    
    : 7.26 ppm).
    
H NMR (Proton) Prediction & Assignment

Based on the methyl-analog (CAS 327099-80-9) and standard substituent effects.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
7.60 – 7.65 Singlet (s) 1H C3-H The only aromatic proton. Deshielded by the adjacent C=N and Br.
5.35 – 5.55 Septet (sept) 1H N-CH(CH

)

The methine proton of the isopropyl group. Significantly deshielded due to direct attachment to the pyrazole Nitrogen.
1.48 – 1.52 Doublet (d) 6H N-CH(CH

)

The two equivalent methyl groups of the isopropyl chain. Coupling constant J ≈ 6.7 Hz.

Common Impurity Signals:

  • ~4.0 ppm (Singlet): Indicates N-Methyl impurity (if methyl iodide was used in a previous step or cross-contamination).

  • ~10-13 ppm (Broad): Indicates Carboxylic Acid (hydrolysis of the nitrile).

C NMR (Carbon) Prediction
Chemical Shift (

, ppm)
AssignmentNote
~138.0 C3 (Ar-CH)Aromatic carbon.
~125.0 C5 (C-CN)Quaternary carbon attached to nitrile.
~112.0 -CN (Nitrile)Characteristic nitrile carbon.
~95.0 C4 (C-Br)Upfield aromatic carbon due to heavy atom effect of Bromine.
~54.0 N-CH Isopropyl methine.
~22.5 -CH

Isopropyl methyls.

Experimental Protocols for Validation

Protocol A: Rapid Purity Check (LC-MS)
  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL Acetonitrile (HPLC grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor UV at 254 nm and MS (ESI+).

  • Pass Criteria: Single UV peak >98% area; MS spectrum shows m/z 214/216 doublet.

Protocol B: Regioisomer Differentiation

In pyrazole synthesis, alkylation can occur at N1 or N2.

  • Target (N1-Isopropyl): The C3-H and C5-CN relationship usually results in a specific NOE (Nuclear Overhauser Effect) interaction.

  • Experiment: Run a 1D NOE or 2D NOESY NMR.

  • Expectation: Irradiating the Isopropyl methine proton (~5.4 ppm) should show NO enhancement of the C3-H signal if the isopropyl is at N1 and the C5 position holds the Nitrile (since they are spatially distant). If the Isopropyl were at N2 (adjacent to C3), you would see a strong NOE enhancement of the C3-H.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10196860, 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

    • Grounding for spectral prediction of the pyrazole-5-carbonitrile core.
  • Source for analog comparison and physical state d
  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link]

    • Authoritative source for chemical shift increments and substituent effects.
  • Pretsch, E., et al.Structure Determination of Organic Compounds. Springer.

Reactivity Profile and Synthetic Applications of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole core is a biologically privileged scaffold ubiquitous in modern pharmacophores, including blockbuster kinase inhibitors and anti-inflammatory agents. When densely functionalized—as seen in 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile —the pyrazole ring transforms into a highly versatile, orthogonally reactive building block. This whitepaper dissects the electronic, steric, and mechanistic reactivity profile of this specific molecule, providing field-proven protocols for its downstream functionalization.

Structural and Electronic Profiling

To master the synthetic utility of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile, one must understand the synergistic push-pull electronic effects and steric shielding imparted by its substituents:

  • N1-Isopropyl Group (Steric Shield & Regiocontrol): The bulky propan-2-yl group locks the pyrazole into a single tautomeric state, preventing the N-H deprotonation issues that often plague unprotected pyrazoles during basic cross-coupling[1]. Furthermore, it provides significant steric shielding to the adjacent C5 position, dictating the trajectory of nucleophilic attacks.

  • C4-Bromo (Cross-Coupling Handle): The C4 position of the pyrazole ring is naturally the most electron-rich and susceptible to electrophilic substitution[2]. In this pre-brominated scaffold, the C4-Br bond serves as an ideal handle for transition-metal-catalyzed C-C and C-N bond formations.

  • C5-Carbonitrile (Electrophilic Hub & EWG): The cyano group acts as a strong electron-withdrawing group (EWG). It depletes electron density from the pyrazole core, which increases the acidity of the C3-H proton and activates the C5 carbon as an electrophilic center for nucleophilic addition[3].

ReactivityMap Molecule 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile C4 C4-Bromo Cross-Coupling Handle Molecule->C4 Pd Catalysis C5 C5-Carbonitrile Electrophilic Center Molecule->C5 Nucleophilic Attack N1 N1-Isopropyl Steric Shield / Lipophilicity Molecule->N1 Regiocontrol C3 C3-H Late-Stage C-H Functionalization Molecule->C3 C-H Activation

Global reactivity map of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile.

Reactivity Node 1: The C4-Bromo Handle (Transition Metal Catalysis)

The C4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .

Causality & Mechanistic Insight: While the C5-cyano group withdraws electron density from the ring, potentially raising the activation energy for the oxidative addition of Pd(0) into the C4-Br bond, this is easily overcome by utilizing electron-rich phosphine ligands or standard Pd(PPh₃)₄ under thermal conditions[4]. The N1-isopropyl group is critical here; by eliminating the acidic N-H proton, it prevents the formation of unreactive N-azolyl palladium complexes that typically poison the catalyst and stall the catalytic cycle[1].

Self-Validating Protocol: Suzuki-Miyaura C-C Coupling

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic pyrazole and the inorganic base.

Reagents:

  • 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(PPh₃)₄ (5 mol%, 0.025 mmol)

  • Na₂CO₃ (2.5 equiv, 1.25 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, and Pd(PPh₃)₄[4].

  • Degassing (Critical Step): Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Base Addition & Heating: Add the Na₂CO₃, seal the tube, and heat to 90 °C in an oil bath for 6–12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Once the starting material is consumed, cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The successful coupling is validated by ¹H NMR (appearance of aromatic protons from the boronic acid) and the retention of the sharp -C≡N stretch (~2220 cm⁻¹) in the IR spectrum.

SuzukiWorkflow Step1 1. Setup Combine Pyrazole, Boronic Acid, Pd(PPh3)4, Na2CO3 in Dioxane/H2O Step2 2. Degassing Argon sparging to prevent Pd(0) oxidation Step1->Step2 Step3 3. Heating 90°C for 6-12 hours (Oxidative Addition -> Transmetalation) Step2->Step3 Step4 4. Workup Partition in EtOAc/H2O, Dry over MgSO4 Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura cross-coupling at the C4 position.

Reactivity Node 2: The C5-Carbonitrile (Electrophilic Center)

The C5-carbonitrile is a highly versatile electrophilic center. It can be reduced to a primary amine (via LiAlH₄) or an aldehyde (via DIBAL-H). However, its most powerful application in drug discovery is the generation of complex C5-ketones via Grignard addition .

Causality & Mechanistic Insight: Grignard reagents (R-MgX) are strong nucleophiles that attack the electrophilic carbon of the nitrile, forming a new C-C bond[3]. Unlike esters, which possess a leaving group and often suffer from double Grignard addition to yield tertiary alcohols, nitriles form a stable N-magnesio imine salt intermediate[5]. This intermediate is inert to further nucleophilic attack. Only upon the introduction of aqueous acid during the workup is the imine salt hydrolyzed into the desired ketone[3]. The N1-isopropyl group provides steric shielding that dictates the approach angle of the Grignard reagent, ensuring clean mono-addition.

Self-Validating Protocol: Grignard Addition to Form C5-Ketones

Reagents:

  • 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 equiv, 1.0 mmol)

  • Alkyl/Arylmagnesium bromide (R-MgBr, 1.5 equiv, 1.5 mmol, typically 1M in THF)

  • Anhydrous THF (10 mL)

  • Aqueous HCl (2M, 5 mL)

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve the pyrazole in anhydrous THF under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Grignard Addition: Add the R-MgBr solution dropwise over 10 minutes via syringe. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating that could lead to side reactions[5].

  • Intermediate Formation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution will typically transition from clear to a cloudy suspension as the N-magnesio imine salt precipitates.

  • Hydrolysis (Self-Validating Step): Cool the flask back to 0 °C and carefully quench with 2M HCl (Caution: Exothermic). Heat the biphasic mixture to a mild reflux (60 °C) for 1 hour. Causality: The acidic reflux is mandatory to fully hydrolyze the robust imine intermediate into the ketone[3].

  • Analysis: Extract with diethyl ether. The success of the reaction is instantly validated via IR spectroscopy: the disappearance of the nitrile stretch (~2220 cm⁻¹) and the emergence of a strong carbonyl stretch (~1680–1700 cm⁻¹).

GrignardPathway Nitrile C5-Carbonitrile (-C≡N) Grignard R-MgX Addition (Nucleophilic Attack at C) Nitrile->Grignard ImineSalt N-Magnesio Imine Salt (-C(R)=N-MgX) Grignard->ImineSalt THF, 0°C to RT Hydrolysis Aqueous Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Ketone C5-Ketone Product (-C(=O)R) Hydrolysis->Ketone Imine to Ketone

Mechanistic pathway for Grignard addition to the C5-carbonitrile yielding a ketone.

Quantitative Reactivity Summary

The orthogonal nature of the C4 and C5 positions allows for sequential functionalization. Below is a summary of the expected reactivity metrics based on standard synthetic protocols applied to this core.

Functionalization NodeReaction TypeReagents / CatalystTypical YieldsRegioselectivity / Notes
C4-Bromo Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃75% – 92%Absolute C4 selectivity. N1-isopropyl prevents catalyst poisoning.
C4-Bromo Buchwald-HartwigR-NH₂, Pd₂(dba)₃, XPhos, tBuONa60% – 85%Requires strong base; C5-nitrile must be tolerated by the base.
C5-Carbonitrile Grignard AdditionR-MgBr, THF, then H₃O⁺70% – 88%Mono-addition guaranteed due to stable imine salt intermediate.
C5-Carbonitrile Reduction (Aldehyde)DIBAL-H (1.1 eq), DCM, -78 °C65% – 80%Careful temperature control required to prevent over-reduction.
C3-H Direct C-H ArylationAr-I, Pd(OAc)₂, Ag₂CO₃40% – 60%Only viable if C4 and C5 are orthogonally protected or previously reacted.

Conclusion

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is a masterclass in rational scaffold design. By combining a sterically demanding directing group (N1-isopropyl) with two distinct, orthogonally reactive handles (C4-bromo and C5-carbonitrile), chemists can execute complex, multi-step derivatizations without the need for protecting group chemistry. Whether utilizing the C4 position for expanding the aromatic footprint via Suzuki coupling, or leveraging the C5 position to build complex ketone architectures, this molecule serves as a premier starting point for modern drug discovery campaigns.

References

  • National Center for Biotechnology Information (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from:[Link]

  • West Virginia University (WVU). The Grignard Reaction. Retrieved from:[Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from:[Link]

Sources

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile as a building block in medicinal chemistry

[1]

Introduction: The "Hinge-Binder" Architect

In modern medicinal chemistry, particularly within kinase and GPCR inhibitor discovery, the 1-alkyl-1H-pyrazole-5-carbonitrile core serves as a critical bioisostere for phenyl, pyridine, and thiazole rings.[1] The specific derivative 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile represents a "privileged structure" due to its unique electronic and steric profile:

  • N1-Isopropyl Group: Provides a steric anchor that often fills the hydrophobic "sugar pocket" or "back pocket" of ATP-binding sites in kinases (e.g., BTK, JAK, p38).

  • C5-Nitrile (Cyano) Group: Acts as a weak hydrogen bond acceptor, a metabolic handle, or a precursor for heterocyclization (e.g., to pyrazolo[3,4-d]pyrimidines).

  • C4-Bromide: A highly reactive handle for palladium-catalyzed cross-coupling, allowing the attachment of aryl/heteroaryl "warheads" or solubilizing tails.[1]

This guide details the synthesis, reactivity, and application of this building block, emphasizing its role in constructing high-affinity ligands.

Structural Analysis & Reactivity Profile[1]

The molecule features a push-pull electronic system.[1] The pyrazole ring is electron-rich, but the C5-nitrile group withdraws electron density, modulating the pKa and reactivity of the C4 position.

FeatureChemical NatureMedicinal Utility
C4-Bromide Electrophilic site for Pd-catalyzed coupling.[1]Attachment point for the "tail" or "hinge-binding" motif.[1]
C5-Nitrile Electron-withdrawing group (EWG).[1]Increases acidity of C4; precursor to amides/amidines; H-bond acceptor.[1]
N1-Isopropyl Lipophilic steric bulk.[1]Optimizes LogP; restricts rotation; fills hydrophobic pockets (Selectivity Filter).
N2-Nitrogen Pyridine-like nitrogen (Lone pair donor).[1]Key H-bond acceptor for interaction with protein backbone NH residues.[1]
Divergent Reactivity Map

The following diagram illustrates the "divergent synthesis" capability of this core, showing how it serves as a central hub for library generation.

ReactivityMapCore4-Bromo-1-isopropyl-1H-pyrazole-5-carbonitrileSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiHydrolysisControlled Hydrolysis(H2O2, NaOH or H2SO4)Core->HydrolysisCyclizationPinner/Cyclization(Amidines/Hydrazine)Core->CyclizationBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Core->BuchwaldBiaryl4-Aryl-pyrazole(Kinase Hinge Binder)Suzuki->BiarylAmidePrimary Amide(H-bond Donor/Acceptor)Hydrolysis->AmideFusedPyrazolo[3,4-d]pyrimidine(Bicyclic Core)Cyclization->FusedAmino4-Amino-pyrazole(Rare, requires specialized ligands)Buchwald->Amino

Caption: Divergent synthetic pathways from the 4-bromo-5-cyano core. Red arrows indicate C4 functionalization; Yellow/Green arrows indicate C5 transformations.

Synthesis of the Core (The "Recipe")

Critical Technical Insight: Direct cyclization using isopropylhydrazine and ethoxymethylene malononitrile typically yields the 5-amino-4-cyano isomer (CAS 1390635-69-4), not the target 5-cyano-4-bromo compound.[1] To secure the 5-cyano regiochemistry, one must proceed via the 5-carboxylate intermediate.[1]

Recommended Route: The Carboxylate-Dehydration Pathway[1]

Step 1: Regioselective Pyrazole Formation React isopropylhydrazine hydrochloride with ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (or ethyl 2-formyl-3-oxopropanoate equivalent).[1] The steric bulk of the isopropyl group favors the formation of the 1,5-disubstituted isomer (ethyl 1-isopropyl-1H-pyrazole-5-carboxylate) over the 1,3-isomer, though separation may be required.[1]

Step 2: Bromination (C4 Functionalization) Bromination is most efficiently performed on the ester or the nitrile.[1] Using N-bromosuccinimide (NBS) in DMF or Acetonitrile at room temperature provides high regioselectivity for the C4 position due to the directing effect of the pyrazole nitrogen lone pairs.[1]

Step 3: Amidation & Dehydration [1]

  • Amidation: Convert the ester to the primary amide using aqueous ammonia (

    
    ) or ammonia in methanol.[1]
    
  • Dehydration: Convert the primary amide to the nitrile using Trifluoroacetic Anhydride (TFAA) and Pyridine, or POCl

    
     .
    
Experimental Protocol (Representative Scale)

1. Synthesis of Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate:

To a solution of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate (10.0 g, 55 mmol) in DMF (50 mL) is added NBS (10.8 g, 60 mmol) portion-wise at 0°C. The mixture is warmed to RT and stirred for 2 hours.

  • Workup: Pour into ice water, extract with EtOAc, wash with brine.

  • Yield: ~90-95%.

2. Conversion to 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxamide:

The bromo-ester (10.0 g) is suspended in 7N


 in MeOH (100 mL) and heated in a sealed tube at 80°C for 16 hours.
  • Workup: Concentrate in vacuo; triturate with ether to obtain the solid amide.

3. Dehydration to Target Nitrile:

To a suspension of the amide (5.0 g) in dry DCM (50 mL) and Pyridine (5 mL) at 0°C, add TFAA (1.5 eq) dropwise. Stir for 3 hours.

  • Workup: Quench with saturated

    
    , extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
    
  • Result: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (White solid).[1]

Medicinal Chemistry Applications

Case Study: Kinase Inhibitor Design (e.g., BTK, JAK)

This building block is frequently used to synthesize inhibitors where the pyrazole C4-aryl group binds to the "hinge region" of the kinase ATP pocket, while the N1-isopropyl group occupies the ribose-binding pocket.

Workflow:

  • Suzuki Coupling: React the 4-bromo core with an aryl boronic acid (e.g., 4-phenoxyphenylboronic acid) to install the hinge-binding element.[1]

  • Nitrile Hydrolysis: Convert the C5-CN to a primary amide (

    
    ).
    
  • Result: A structure analogous to Loratadine (different core) or Ruxolitinib (pyrazole-based), where the amide forms critical hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues).

Bioisosteric Replacement: The 1-isopropyl-1H-pyrazole-5-carbonitrile moiety is often used as a bioisostere for:

  • 2-Aminopyrimidine: Similar H-bond acceptor capabilities but different metabolic stability.[1]

  • Ortho-substituted Benzamides: The pyrazole offers a different vector for the substituents, potentially improving solubility and reducing "flatness" (Fsp3 character).

Downstream Heterocycle Synthesis

The C5-nitrile is a gateway to fused bicyclic systems.[1]

  • Reaction: Core + Guanidine/Amidines

    
    Pyrazolo[3,4-d]pyrimidine .
    
  • Application: This creates an adenine-mimetic scaffold, highly privileged in ATP-competitive inhibitors (e.g., Ibrutinib analogs).

References

  • Synthesis of 1-substituted pyrazole-5-carboxylates

    • Source:Organic Syntheses, Coll. Vol. 11, p. 293 (2014).
    • Relevance: Establishes the regioselective formation of the 1-alkyl-5-carboxyl
    • [1]

  • Bromination of Pyrazole Esters

    • Source:US Patent 8,975,417 B2 (2015).
    • Relevance: Describes the synthesis of "ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate," validating the halogenation workflow
    • [1]

  • Use of 1-isopropyl-pyrazole-5-carboxamide in Kinase Inhibitors

    • Source:WO 2014/060113 A1.[1] "Novel compounds for inhibiting kinases."[1][2]

    • Relevance: Lists "4-fluoro-1-isopropyl-1H-pyrazole-5-carboxamide" and related analogs as key intermediates for SYK/LRRK2 inhibitors.[1]

    • [1]

  • General Reactivity of Pyrazole-5-carbonitriles

    • Source:Journal of Heterocyclic Chemistry, Vol 57, Issue 3.
    • Relevance: Discusses the cyclization of amino-pyrazole-carbonitriles to fused systems.
    • [1]

The Halogen Handle: Precision Synthesis and Functionalization of Novel Bromo-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the strategic design, regioselective synthesis, and structural validation of bromo-pyrazole derivatives. While pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), the incorporation of a bromine atom serves a dual purpose: it acts as a versatile "handle" for late-stage diversification via cross-coupling reactions and offers unique pharmacophoric properties through halogen bonding. This guide moves beyond basic textbook synthesis, focusing on overcoming the field's primary bottleneck: regiochemical ambiguity .

Part 1: Strategic Design & The "Bromo" Advantage

The Dual-Role of Bromine

In modern drug discovery, the bromo-pyrazole moiety is not merely an intermediate; it is a strategic checkpoint.

  • Synthetic Divergence: The C-Br bond allows for the rapid generation of Analogues on a Chip (AoC). A single 4-bromo-pyrazole core can yield 50+ derivatives via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

  • Pharmacophoric Utility: Unlike fluorine or chlorine, bromine can participate in Halogen Bonding (XB) . The electropositive "sigma-hole" on the bromine atom can interact with backbone carbonyls in the target protein, potentially increasing potency by 10-100 fold compared to non-halogenated isosteres.

Target Architecture

The primary challenge in pyrazole synthesis is controlling the substitution pattern at N1, C3, and C5.

  • Type A (Kinetic): 1,5-disubstituted pyrazoles (often sterically crowded).

  • Type B (Thermodynamic): 1,3-disubstituted pyrazoles (generally more stable).

  • The Novel Target: 4-bromo-1,3,5-trisubstituted pyrazoles. These fully substituted cores offer maximum vector exploration in 3D space.

Part 2: Synthetic Architectures & Protocols[1]

Workflow Visualization

The following diagram outlines the decision matrix for synthesizing and validating novel bromo-pyrazoles.

G Start Target Design (Bromo-Pyrazole) Route_A Route A: Cyclization (De Novo) Start->Route_A Complex Core Route_B Route B: Direct Bromination (Late-Stage) Start->Route_B Simple Core Regio_Check Regioselectivity Checkpoint Route_A->Regio_Check Hydrazine + 1,3-Diketone Route_B->Regio_Check NBS Electrophilic Sub. Validation Structural Validation (NOESY / HMBC) Regio_Check->Validation Isolate Isomers Coupling Diversification (Suzuki/Buchwald) Validation->Coupling Confirmed Regioisomer

Caption: Figure 1. Strategic workflow for the generation of validated bromo-pyrazole libraries.

Protocol A: Regioselective Cyclization (De Novo Synthesis)

This method is preferred when specific substituents are required at C3 and C5. The reaction between unsymmetrical 1,3-diketones and hydrazines typically yields a mixture of regioisomers.

The "Solvent Switch" Strategy:

  • Protic Solvents (EtOH/AcOH): Favor the formation of the thermodynamically stable isomer (usually 1,3-disubstituted).

  • Aprotic/Non-polar Solvents (Toluene): Can shift preference toward the kinetic isomer, though often require Lewis Acid catalysis.

Step-by-Step Protocol:

  • Reactants: Combine 1 equiv. of

    
    -diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) and 1.1 equiv. of aryl hydrazine in Ethanol (0.5 M).
    
  • Catalysis: Add 10 mol% HCl (conc.) to accelerate dehydration.

  • Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate solvent. Redissolve in DCM, wash with NaHCO3.

  • Purification: Flash column chromatography is mandatory here to separate the 1,3- and 1,5-isomers.

Protocol B: Late-Stage C4-Bromination (The "NBS" Standard)

For scaffolds where the pyrazole ring is already formed, direct bromination at C4 is highly efficient due to the electron-rich nature of the pyrazole ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 1,3,5-substituted pyrazole in Acetonitrile (MeCN) (5 mL). Note: MeCN provides cleaner profiles than DMF for this specific reaction.

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.1 equiv.) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Pour into ice water. The bromo-pyrazole often precipitates as a solid.

  • Filtration/Extraction: Filter the solid or extract with EtOAc.

  • Yield: Typically >90%.

Protocol C: The "Discovery" Engine (Suzuki Coupling)

Once the 4-bromo-pyrazole is in hand, this protocol generates the final library.

Microwave-Assisted Conditions:

  • Substrate: 4-bromo-pyrazole (1 equiv).

  • Partner: Aryl boronic acid (1.5 equiv).[1]

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base: K2CO3 (2 M aq, 3 equiv).

  • Solvent: Dioxane:Water (4:1).[2]

  • Conditions: Microwave irradiation at 120°C for 20 minutes.

Part 3: Structural Validation (The "Trust" Pillar)

A common failure mode in pyrazole literature is the misassignment of N1-isomers. You cannot rely solely on 1H NMR shifts. 2D NMR is non-negotiable.

The NOESY Logic Gate

To distinguish between a 1,3-disubstituted and 1,5-disubstituted isomer, use Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Scenario: You have an N-phenyl group and a C-methyl group.

  • 1,5-Isomer: The N-Phenyl ortho-protons will show a strong NOE cross-peak with the C5-Methyl protons (spatial proximity < 5 Å).

  • 1,3-Isomer: The N-Phenyl ortho-protons will show no NOE with the C3-Methyl (too distant). Instead, the N-Phenyl may show NOE with the C5-H (if unsubstituted).

Regioselectivity Decision Tree

Regio Question Isolate Unknown Isomer NOESY_Exp Run 2D NOESY NMR Question->NOESY_Exp Result_A Cross-peak: N-Aryl (ortho) <-> C5-Substituent NOESY_Exp->Result_A Result_B Cross-peak: N-Aryl (ortho) <-> C5-Proton NOESY_Exp->Result_B Concl_15 Conclusion: 1,5-Disubstituted (Kinetic) Result_A->Concl_15 Spatial Proximity Concl_13 Conclusion: 1,3-Disubstituted (Thermodynamic) Result_B->Concl_13 Spatial Proximity

Caption: Figure 2. NMR logic gate for unambiguous structural assignment of pyrazole isomers.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the efficiency of different bromination methods for pyrazoles, based on recent literature and internal validation standards.

MethodReagentSolventRegioselectivity (C4)YieldComments
Electrophilic NBSMeCNHigh (>95%)85-95%Best for standard substrates. Mild conditions.
Oxidative H2O2 / HBrWaterHigh70-80%"Green" chemistry approach. Slower kinetics.
Metal-Cat. Pd-catalyzedTolueneLow40-60%Overkill for simple bromination; useful for C-H activation.
Sandmeyer CuBr2 / tBuONOMeCNVariable50-70%Used if starting from amino-pyrazole (diazotization).

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Regioselectivity Mechanisms: Elguero, J., et al. (2000). Pyrazoles and their Benzo Derivatives.[3] Comprehensive Heterocyclic Chemistry II. Link

  • Halogen Bonding in Drug Design: Xu, Z., et al. (2014). Halogen Bonding in Medicinal Chemistry: From Observation to Application. MedChemComm. Link

  • Microwave Suzuki Coupling: Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating. Chemical Communications. Link

  • NBS Bromination Protocols: Dikshit, D. K., et al. (2006). Regioselective bromination of pyrazoles.[1] Tetrahedron Letters. Link

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Suzuki coupling with 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Executive Summary & Substrate Analysis

Objective: To provide a robust, scalable protocol for the cross-coupling of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (hereafter referred to as Substrate-Br ) with aryl/heteroaryl boronic acids.

Substrate Profile:

  • Core Structure: 1H-Pyrazole.[1][2]

  • Electrophile: Bromide at C4 position.[3][4]

  • Electronic Modifiers:

    • C5-Nitrile (CN): A strong electron-withdrawing group (EWG). This significantly lowers the electron density at the C4 position, activating the C-Br bond for oxidative addition. However, it also introduces a risk of hydrolysis (to amide/acid) under harsh basic conditions and potential metal coordination (catalyst poisoning).

    • N1-Isopropyl: Provides steric bulk and solubility. While distal to C4, it prevents N1-coordination to the catalyst but dictates that the active catalyst must tolerate moderate steric hindrance.

Chemist’s Assessment: Unlike electron-rich pyrazoles which can be sluggish, Substrate-Br is highly activated. The primary challenge is not reactivity, but chemoselectivity (preserving the nitrile) and catalyst longevity (preventing N-coordination). Standard protocols using Pd(PPh3)4 often fail due to rapid catalyst deactivation by the pyrazole nitrogens. This protocol utilizes Buchwald Precatalysts (XPhos Pd G2) to ensure high turnover numbers (TON) and mild conditions.

Reaction Mechanism & Critical Control Points

The following diagram outlines the catalytic cycle specific to this electron-deficient pyrazole, highlighting the critical path to avoid nitrile hydrolysis.

SuzukiMechanism Pd_Pre Precatalyst (XPhos Pd G2) Pd_0 Active Species [L-Pd(0)] Pd_Pre->Pd_0 Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd_0->OxAdd + Substrate-Br Substrate Substrate-Br (Activated by 5-CN) Substrate->OxAdd TransMet Transmetalation OxAdd->TransMet Boronic Boronic Acid (R-B(OH)2) Base Base Activation (K3PO4) Boronic->Base Hydroxocoborate Formation Base->TransMet SideRxn RISK: CN Hydrolysis (Avoid Strong OH-) Base->SideRxn If Temp > 100°C or pH > 12 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_0 Regeneration Product Coupled Product (Preserved CN) RedElim->Product

Figure 1: Catalytic cycle highlighting the activation of the C4-Br bond by the C5-CN group and the risk pathway for nitrile hydrolysis.

Optimized Experimental Protocol

This protocol is designed for a 1.0 mmol scale but is linear-scalable up to 50 mmol.

Reagents & Stoichiometry
ComponentRoleEquiv.Amount (1 mmol scale)Notes
Substrate-Br Electrophile1.0214.06 mgMW: 214.06
Boronic Acid Nucleophile1.2 - 1.5VariableUse 1.5 eq if heteroaryl
XPhos Pd G2 Catalyst0.02 (2 mol%)15.7 mgPreferred over Pd(dppf)Cl2
K3PO4 (Tribasic) Base2.0 - 3.0424 mg (2.0 eq)Use 0.5M aq. solution
THF or 1,4-Dioxane SolventN/A5.0 mL (0.2 M)Degassed
Step-by-Step Procedure

Phase 1: Setup & Degassing (Crucial for Reproducibility)

  • Vessel Prep: Oven-dry a 20 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Cap with a septum.

  • Solvent Prep: Sparge the chosen solvent (THF or Dioxane) and distilled water separately with Argon/Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid.

  • Loading: Charge the vial with Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (2 mol%).

    • Note: If using solid K3PO4, add it now. If using aqueous, add in Phase 2.

Phase 2: Reaction Initiation 4. Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3x). 5. Solvent Addition: Syringe in the organic solvent (THF or Dioxane). Stir for 2 mins to dissolve the substrate. 6. Base Addition: Add the degassed aqueous K3PO4 solution (2.0 equiv) via syringe. The mixture will become biphasic. 7. Thermal Ramp: Place the vial in a pre-heated block at 60°C .

  • Why 60°C? The C5-CN activates the bromide. Higher temperatures (100°C+) increase the risk of nitrile hydrolysis. Only increase to 80°C if conversion is <50% after 2 hours.

Phase 3: Monitoring & Workup 8. Monitoring: Check by LC-MS or TLC at 2 hours.

  • Target: Disappearance of Substrate-Br (m/z ~214/216).
  • Watch: Hydrolysis byproduct (Amide, M+18).
  • Quench: Once complete, cool to Room Temperature (RT). Dilute with EtOAc (10 mL) and water (10 mL).
  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.
  • Wash: Wash combined organics with Brine (remove residual boronic acid) and dry over Na2SO4.
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Screening & Optimization Matrix

If the standard protocol yields <50%, utilize this decision tree to optimize conditions based on the specific failure mode.

Optimization Start Standard Protocol (XPhos Pd G2 / K3PO4 / THF) Outcome Analyze Outcome (LCMS / NMR) Start->Outcome NoRxn Low Conversion (Substrate Intact) Outcome->NoRxn < 20% Conv. Hydrolysis Nitrile Hydrolysis (Amide Formation) Outcome->Hydrolysis Byproduct M+18 Deboron Protodeboronation (Ar-H formed) Outcome->Deboron Excess Ar-H Sol_Temp Increase Temp to 80-100°C Switch to Dioxane NoRxn->Sol_Temp Sol_Base Switch Base to K2CO3 or Anhydrous Cs2CO3 Hydrolysis->Sol_Base Sol_Cat Switch to Pd(dppf)Cl2 Increase Boronic Acid (2.0 eq) Deboron->Sol_Cat

Figure 2: Optimization workflow for troubleshooting common reaction failures.

Technical Rationale (E-E-A-T)

Why XPhos Pd G2? The 1-isopropyl-pyrazole moiety is moderately sterically demanding, but the primary challenge is the nitrogen-rich environment which can poison simple Pd catalysts (like Pd(PPh3)4). XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition into the electron-deficient C-Br bond while preventing the formation of stable, inactive Pd-N complexes [1, 2].

Why K3PO4 over Na2CO3? Potassium phosphate is sufficiently basic to activate the boronic acid (forming the boronate species) but is generally milder than carbonates or hydroxides regarding the hydrolysis of sensitive nitriles [3].

Why the C5-Nitrile Matters: In many Suzuki couplings, the halide is electronically neutral. Here, the C5-CN is a potent EWG. This lowers the LUMO energy of the C4-Br bond, making it highly reactive. This allows the reaction to proceed at lower temperatures (60°C), which is critical for preserving the nitrile functionality [4].

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of highly substituted, electron-deficient pyrazoles is a critical transformation in medicinal chemistry and drug development. The target substrate, 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile , presents a triad of distinct synthetic challenges for palladium-catalyzed C–N cross-coupling:

  • Electronic Deactivation & Base Sensitivity : The C5-carbonitrile group is highly electrophilic. Strong alkoxide bases (e.g., NaOtBu) typically used in aminations can trigger nucleophilic attack on the nitrile, leading to rapid substrate decomposition or hydrolysis[1].

  • Catalyst Poisoning : The pyrazole nitrogen atoms possess lone pairs that can strongly coordinate to the palladium center. This displaces the phosphine ligand and forms an inactive, off-cycle Pd-complex, prematurely terminating the catalytic cycle[2].

  • Steric Encumbrance : The N1-isopropyl group and C5-cyano group flank the reactive C4-position. This creates a sterically hindered microenvironment that impedes the bulky palladium-ligand complex during the critical oxidative addition and reductive elimination steps.

To overcome these barriers, a highly tailored catalytic system must be employed, moving away from first-generation catalysts toward advanced, sterically demanding palladacycles.

CatalyticCycle Pd0 Pd(0) Active Catalyst (tBuBrettPhos-Pd) OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd 4-Bromo-pyrazole AmineCoord Amine Coordination Pd(II) Amine Complex OxAdd->AmineCoord Amine Deprot Deprotonation Pd(II) Amido Complex AmineCoord->Deprot Cs2CO3 (Base) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim -HBr equivalent RedElim->Pd0 Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination for bromopyrazoles.

Causality in Condition Selection

Successful coupling of this substrate requires strict control over the precatalyst, ligand, and base. The following choices are engineered to bypass the substrate's inherent limitations:

  • Ligand Selection (tBuBrettPhos) : As demonstrated by Buchwald and co-workers in their seminal work on five-membered heterocyclic bromides[2], bulky biarylphosphines are mandatory. The tert-butyl groups on the phosphine and the biaryl backbone create a deep binding pocket. This steric bulk physically blocks the pyrazole nitrogens from coordinating to the Pd center, preventing catalyst poisoning. Furthermore, the electron-rich nature of tBuBrettPhos accelerates oxidative addition into the sterically hindered C-Br bond.

  • Precatalyst (tBuBrettPhos Pd G3) : Traditional Pd2(dba)3 systems require the dissociation of dba (dibenzylideneacetone), which can act as a competitive ligand and stall the reaction[3]. The G3 palladacycle precatalyst ensures rapid, quantitative generation of the active monolithic Pd(0) species under mild conditions, preventing early-stage degradation of the base-sensitive substrate.

  • Base (Cs2CO3 or NaOTMS) : Recent advances in coupling base-sensitive heteroaryl halides emphasize the absolute necessity of mild bases[1]. Strong bases will destroy the C5-carbonitrile. Cesium carbonate (Cs2CO3) is a mild, insoluble base that slowly releases carbonate into the solution. This keeps the effective basicity low enough to protect the nitrile group, while remaining sufficient to deprotonate the coordinated amine.

Quantitative Data: Condition Optimization

To establish the optimal parameters, a model coupling of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile with morpholine was evaluated. The data below summarizes the causality of failure in standard conditions and the success of the optimized system.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPNaOtBuToluene100<5%Extensive nitrile decomposition and hydrolysis[1].
2Pd(OAc)2 / XPhosCs2CO31,4-Dioxane10035%Sluggish reaction; partial catalyst poisoning[2].
3tBuBrettPhos Pd G3 Cs2CO3 1,4-Dioxane 90 88% Clean conversion; minimal side products.
4tBuBrettPhos Pd G3NaOTMSTHF6592%Optimal for highly sensitive amines, though highly moisture sensitive[1].

Experimental Protocol: Step-by-Step Methodology

Target Reaction : Coupling of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 equiv) with morpholine (1.2 equiv).

ExpWorkflow Prep 1. Glovebox Prep Catalyst & Base React 2. Reaction 90°C, 12h Prep->React Quench 3. Quench & Extract NH4Cl / EtOAc React->Quench Purify 4. Purification Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for the amination protocol.

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 mmol, 214 mg).

  • Add the precatalyst tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%, 17 mg) and the base Cs2CO3 (1.5 mmol, 488 mg). Causality Note: Weighing the base in a glovebox prevents moisture absorption. Hydrated Cs2CO3 generates hydroxide ions in situ, which will immediately hydrolyze the carbonitrile group.

  • Seal the tube with a Teflon-lined septum and remove from the glovebox. (If a glovebox is unavailable, perform three rigorous vacuum/argon backfill cycles).

Step 2: Reagent Addition 4. Under a positive pressure of argon, inject anhydrous, degassed 1,4-Dioxane (4.0 mL) to achieve a 0.25 M concentration. 5. Inject morpholine (1.2 mmol, 104 µL) via a micro-syringe. Causality Note: Adding the amine last ensures the highly reactive Pd(0) species is generated in the presence of the coupling partner, preventing off-cycle degradation pathways.

Step 3: Execution and IPC (In-Process Control) 6. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs2CO3. 7. IPC Check : After 2 hours, sample 10 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. The reaction should transition from a pale yellow suspension to a dark red/brown mixture, indicating an active catalytic cycle[3].

Step 4: Workup and Purification 8. Upon completion (typically 8-12 hours), cool the mixture to room temperature. 9. Quench the reaction by adding saturated aqueous NH4Cl (5 mL) to neutralize any remaining base, followed by extraction with Ethyl Acetate (3 x 10 mL). 10. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-morpholino-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile.

Analytical Self-Validation System

To ensure the integrity of the protocol and confirm that the base-sensitive functional groups survived the reaction conditions, the following self-validating analytical markers must be confirmed:

  • LC-MS Tracking : The starting material exhibits a distinct isotopic doublet at m/z 214 and 216 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is validated by the complete disappearance of this doublet and the emergence of the product peak at m/z 221 [M+H]⁺.

  • ¹H NMR (CDCl3) Diagnostics :

    • C3-H Shift : The pyrazole C3-H proton is highly diagnostic. In the brominated starting material, it appears downfield (approx. 7.6 ppm). Upon substitution with the electron-donating morpholine ring, this proton will shift upfield (approx. 7.2 - 7.3 ppm).

    • N1-Isopropyl Integrity : The isopropyl septet (approx. 4.8 ppm) must remain intact, confirming that the base did not deprotonate or cleave the N1-alkyl chain.

  • IR Spectroscopy : The sharp, distinct C≡N stretching frequency at ~2230 cm⁻¹ MUST be present in the final product. Its absence is a direct indication that the base (or water contamination) hydrolyzed the carbonitrile group during the reaction.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews (2016). Comprehensive overview of Pd-catalyzed C-N cross-coupling applications and precatalyst activation.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1FE4Le3y-TECFpEfc4gT0J9pg3mFP2QvS2j7NPVzFbtb25k3H5v2PVwNOwIX00cEfDQxwtTyCIZPK5WPSSLuYsm8EUv0y_5vI7Iwce6hSSIlfCvZM356g_ODcZmPFf5HIF8M9GzVyxDLfLQ7Obp4=]
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines | Organic Letters (2021). Details the use of mild bases like NaOTMS and Cs2CO3 to prevent the decomposition of sensitive functional groups like nitriles.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhucLwGVDD2pKk5AXHait-a0hJdItmjvEb_6loDTsZ67XKEPBjfzPYUxPIIre9xiG3CTx_5YYYJV959gUNmQZ3Y2Y0oxvToIaqRw92CHI4i1YarZelhNThCP_udmNKkVpEowiw-rVpbXIN0ak=]
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Chemical Science (2011). Seminal work by the Buchwald group demonstrating the necessity of bulky biarylphosphines (e.g., tBuBrettPhos) to prevent catalyst poisoning by pyrazole nitrogens.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCmiKkB3GrYSEl6CibjzBOMtTXoCtHOfpD13-CzxGN6WL0RhFy8tgjmqX5Z2hnSMCMXG5YDnqde-r4zWAM_x-B-3_ej9leA-ilxWcynai28Ulnc1ibfzV9332NS-TP8_yEQ2n_LbgMrWn5V8Q=]

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Pyrazoles are highly privileged scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for phenyl rings or as core pharmacophores in kinase inhibitors and anti-inflammatory agents. The building block 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (also known as 4-bromo-1-isopropyl-1H-pyrazole-5-carbonitrile) offers a uniquely functionalized template. The N1-isopropyl group provides enhanced lipophilicity and metabolic stability, while the C5-carbonitrile serves as a versatile handle for downstream derivatization (e.g., reduction to amines, hydrolysis to amides).

However, functionalizing the C4 position via Palladium-catalyzed cross-coupling presents distinct mechanistic challenges. This application note provides a deep-dive into the causality behind catalyst selection, optimization data, and self-validating protocols required to successfully execute Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings on this specific substrate.

Mechanistic Insights: The "Why" Behind the Chemistry

To achieve high yields, one must understand the push-pull electronic environment of this specific pyrazole derivative.

Electronic Acceleration of Oxidative Addition

The C5-carbonitrile group exerts a strong electron-withdrawing effect (-I, -M) on the pyrazole core. This drastically lowers the electron density at the C4 position. Consequently, the oxidative addition of the Pd(0) catalyst into the C4–Br bond is highly accelerated compared to unactivated aryl bromides[1]. For a foundational understanding of this catalytic cycle, refer to the Nobel Prize committee's advanced mechanistic overview .

The Threat of Catalyst Poisoning and Dehalogenation

While oxidative addition is fast, the resulting Pd(II) intermediate is electron-poor, which inherently slows down the reductive elimination step. Furthermore, the lone pairs on the pyrazole nitrogens and the C5-cyano group can competitively coordinate to the palladium center, leading to catalyst sequestration (poisoning). If reductive elimination is delayed, the intermediate is prone to protodehalogenation—a common side reaction where the bromine is replaced by a proton, yielding the undesired des-bromo pyrazole[2]. This phenomenon is well-documented in standard Suzuki couplings of 4-bromopyrazoles .

Ligand Causality

To overcome these barriers, the use of highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) is mandatory[3].

  • Electron-Rich Nature: Compensates for the electron-poor Pd(II) center, accelerating reductive elimination.

  • Steric Bulk: Prevents the formation of inactive bis-ligated Pd complexes and physically blocks the C5-cyano group from coordinating to the metal center.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by C5-CN) Pd0->OxAdd + Substrate PdII Ar-Pd(II)(L_n)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Base assisted) PdII->TransMet + R-B(OH)2 / Base PdII_TM Ar-Pd(II)(L_n)-R TransMet->PdII_TM RedElim Reductive Elimination (Sterically driven) PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product C4-Substituted Pyrazole RedElim->Product Substrate 4-Bromo-1-isopropyl- pyrazole-5-carbonitrile Substrate->OxAdd

Pd-catalyzed cross-coupling cycle for 4-bromopyrazole derivatives.

Quantitative Data: Reaction Optimization

The following tables summarize the optimization campaigns for both C–C and C–N bond formations. Note the drastic shift in yield when moving from first-generation catalysts to third-generation dialkylbiaryl phosphine systems.

Table 1: Suzuki-Miyaura Coupling Optimization (C–C Bond Formation)

Reaction conditions: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 eq), Phenylboronic acid (1.5 eq), Catalyst (5 mol%), Base (2.0 eq), 0.2 M concentration.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Observation
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O901245%Major dehalogenation observed.
2Pd(dppf)Cl₂K₂CO₃DMF1001262%Sluggish transmetalation.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene100888%Clean conversion, trace side products.
4 Pd₂(dba)₃ / XPhos K₃PO₄ Toluene/H₂O (10:1) 80 6 94% Optimal. Fast reductive elimination.
Table 2: Buchwald-Hartwig Amination Optimization (C–N Bond Formation)

Reaction conditions: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 eq), Morpholine (1.2 eq), Catalyst (5 mol%), Base (1.5 eq), 0.2 M concentration.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Observation
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene1001630%Catalyst poisoning by C5-CN.
2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001655%Moderate conversion.
3Pd₂(dba)₃ / RuPhosNaOtBuToluene85891%Highly efficient.
4 Pd₂(dba)₃ / tBuBrettPhos NaOtBu Toluene 85 6 96% Optimal for heterocyclic amination.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized)

Objective: Synthesize 4-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile.

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (214 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Add degassed Toluene (4.5 mL) and degassed deionized H₂O (0.5 mL) via syringe.

    • Causality: Water is strictly required to dissolve the K₃PO₄, forming the reactive boronate complex necessary for transmetalation.

  • Heating & Validation Checkpoint 1: Heat the mixture to 80 °C.

    • Self-Validation: Within 15 minutes, the heterogeneous yellow suspension should transition to a dark red/brown homogeneous solution, visually confirming the generation of the active Pd(0) species.

  • Monitoring & Validation Checkpoint 2: Stir for 6 hours. Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The starting material peak (Expected exact mass: 213.0; m/z 214.0 / 216.0 [M+H]⁺ due to Br isotopes) must be <2% relative to the product peak. If a peak at m/z 136.1 [M+H]⁺ is observed, dehalogenation has occurred, indicating oxygen ingress or degraded ligand.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (Optimized)

Objective: Synthesize 4-morpholino-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile. Note: Amination of heterocyclic bromides requires highly specialized ligands to prevent catalyst deactivation[4] .

  • Preparation (Inert Atmosphere): In a glovebox or via standard Schlenk techniques, charge a vial with 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (214 mg, 1.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), tBuBrettPhos (48 mg, 0.10 mmol) , and NaOtBu (144 mg, 1.5 mmol).

    • Causality: NaOtBu is a strong base required to deprotonate the secondary amine, driving the catalytic cycle. It must be handled under inert conditions as it is highly hygroscopic.

  • Reagent Addition: Add anhydrous, degassed Toluene (5.0 mL) followed by Morpholine (105 µL, 1.2 mmol).

  • Heating & Reaction: Seal the vial and heat to 85 °C for 6 hours.

    • Self-Validation: Unlike Suzuki couplings, Buchwald-Hartwig reactions often remain somewhat heterogeneous due to the precipitation of NaBr as the reaction progresses. A thick, cloudy suspension at t=2h is a positive indicator of conversion.

  • Workup & Purification: Follow the exact workup and purification steps outlined in Protocol A.

Experimental Workflow Visualization

G Prep 1. Preparation Exclude O2/H2O Mix 2. Reagent Mixing Substrate, Partner, Pd, Ligand Prep->Mix Heat 3. Reaction Heat at 80-100°C Monitor via LC-MS Mix->Heat Quench 4. Quench & Filter Cool to RT, Celite filtration Heat->Quench Extract 5. Extraction EtOAc / Brine wash Quench->Extract Purify 6. Purification Flash Chromatography Extract->Purify

Standardized workflow for air-sensitive Pd-catalyzed cross-coupling.

References

  • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." (2010). URL:[Link]

  • Koutentis, P. A., et al. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journal of Organic Chemistry, 13, 46 (2017). URL:[Link]

  • Ruiz, J., et al. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12849 (2016). URL:[Link]

  • Guzman-Perez, A. "Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development." MIT DSpace Thesis (2015). URL:[Link]

  • Ichikawa, H., et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(20), 4653 (2020). URL:[Link]

Sources

Experimental procedure for the synthesis of 4-aryl-1-(propan-2-yl)-1H-pyrazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 4-aryl-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile scaffold represents a critical pharmacophore in medicinal chemistry, frequently serving as a core motif in p38 MAP kinase inhibitors, herbicide safeners, and non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesizing this scaffold presents a specific regiochemical challenge: distinguishing between the 1,4-isomer (target) and the 1,3-isomer (common byproduct). Furthermore, introducing a nitrile group at the C5 position is synthetically demanding due to the poor electrophilicity of the pyrazole ring at this position.

This protocol details a robust, three-step synthetic route designed for regioselective precision and scalability .[1] Unlike unreliable one-pot cyclizations, this method utilizes a non-aqueous Sandmeyer transformation to convert a stable 5-amino precursor into the final 5-nitrile target, ensuring high yields and safety compliance.

Retrosynthetic Logic

The synthesis is deconstructed into three logical phases:

  • Enamine Formation: Activation of the benzylic position of an arylacetonitrile.

  • Regioselective Cyclization: Using the steric bulk of isopropylhydrazine to direct ring closure, yielding the 5-amino-4-aryl regioisomer exclusively.

  • Radical Cyanation (Sandmeyer): A non-aqueous diazotization-cyanation sequence to install the C5-nitrile.

Experimental Workflow Diagram

Synthesis_Workflow Start Arylacetonitrile (Starting Material) Step1 Step 1: Enaminonitrile Synthesis (DMF-DMA, Reflux) Start->Step1 Inter1 3-(Dimethylamino)-2-arylacrylonitrile Step1->Inter1 >90% Yield Step2 Step 2: Cyclization (iPr-NHNH2, EtOH) Inter1->Step2 Inter2 5-Amino-1-isopropyl-4-arylpyrazole Step2->Inter2 Regioselective Step3 Step 3: Non-Aqueous Sandmeyer (t-BuONO, CuCN, MeCN) Inter2->Step3 Final Target: 4-Aryl-1-isopropyl-pyrazole-5-carbonitrile Step3->Final 60-75% Yield

Caption: Three-stage synthetic pathway prioritizing regiocontrol and functional group tolerance.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)-2-arylacrylonitrile

This step converts the methylene group of the arylacetonitrile into a reactive enamine, setting the stage for the pyrazole ring construction.

  • Reagents:

    • Arylacetonitrile (1.0 equiv)

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 equiv)
      
    • Solvent: None (Neat) or Toluene (if solid substrate)

  • Procedure:

    • Charge a round-bottom flask with Arylacetonitrile.

    • Add DMF-DMA.[2] If the starting material is solid, add minimum anhydrous toluene to dissolve.

    • Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product is usually a polar, UV-active spot.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct.

    • Purification: The residue is typically a solid that can be triturated with cold diethyl ether or hexanes to yield the pure enaminonitrile.

  • Expert Insight: This reaction is driven by the removal of methanol. Ensure the system is open to a bubbler or has a distillation head if running on a large scale.

Step 2: Regioselective Cyclization to 5-Amino-1-isopropyl-4-arylpyrazole

This is the critical regiochemistry-determining step. The reaction relies on the nucleophilicity difference between the hydrazine nitrogens.

  • Reagents:

    • 3-(Dimethylamino)-2-arylacrylonitrile (from Step 1) (1.0 equiv)

    • Isopropylhydrazine hydrochloride (1.1 equiv)

    • Triethylamine (

      
      ) (1.2 equiv) (Required to free-base the hydrazine)
      
    • Solvent: Absolute Ethanol (EtOH)[2]

  • Procedure:

    • Dissolve the enaminonitrile in absolute EtOH (0.5 M concentration).

    • Add Isopropylhydrazine hydrochloride and Triethylamine.

    • Heat to reflux for 3–5 hours.

    • Mechanism Check: The terminal

      
       of the hydrazine attacks the 
      
      
      
      -carbon of the enamine (displacing dimethylamine). The internal nitrogen (
      
      
      ) then attacks the nitrile carbon to close the ring. This specific sequence guarantees the 5-amino-1-isopropyl arrangement.
    • Workup: Cool to room temperature. Remove ethanol under vacuum.

    • Extraction: Redissolve residue in EtOAc, wash with water and brine. Dry over

      
      .[3]
      
    • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Step 3: Non-Aqueous Sandmeyer Cyanation

Converting the 5-amino group to a nitrile is challenging due to the instability of pyrazole diazonium salts in water. A non-aqueous approach using tert-butyl nitrite (


-BuONO) is essential.
  • Reagents:

    • 5-Amino-1-isopropyl-4-arylpyrazole (1.0 equiv)

    • Copper(I) Cyanide (CuCN) (2.0 equiv)

    • tert-Butyl Nitrite (

      
      -BuONO) (1.5 equiv)
      
    • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO

  • Procedure:

    • Safety Note: This reaction generates nitrogen gas and involves cyanide. Work in a well-ventilated fume hood.

    • Suspend CuCN and

      
      -BuONO in anhydrous MeCN at room temperature.
      
    • Add the 5-aminopyrazole (solid or solution) portion-wise over 10 minutes.

      • Tip: A slight exotherm and gas evolution (

        
        ) will occur.
        
    • Heat the mixture to 50–60 °C for 2–4 hours.

    • Workup (Cyanide Destruct): Cool to RT. Dilute with EtOAc. Quench by stirring with saturated aqueous

      
      /
      
      
      
      (1:1) solution for 30 minutes (turns deep blue, complexing copper).
    • Separation: Separate layers. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile product is less polar than the amine precursor.

Analytical Data & Troubleshooting

Expected Characterization Data
FragmentTechniqueExpected Signal / Observation
Nitrile (CN) FT-IRSharp band at 2220–2240 cm⁻¹ .[2]
Isopropyl (CH) ¹H NMRSeptet at

4.5–5.0 ppm (1H), Doublet at

1.4–1.6 ppm (6H).
Pyrazole C3-H ¹H NMRSinglet at

7.8–8.2 ppm (Deshielded by CN group).
Mass Spec LC-MS[M+H]⁺ consistent with Formula Weight.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 Incomplete cyclization or loss of volatile hydrazine.Ensure

is added to neutralize HCl salt. Use a slight excess (1.2 eq) of hydrazine.
Regioisomer Contamination Incorrect hydrazine attack.Verify temperature control. The 5-amino isomer is thermodynamically favored under reflux.
Step 3 "Tar" Formation Diazonium decomposition.Do not exceed 60 °C. Add the amine slowly to the CuCN/nitrite mixture to react the diazonium species immediately as it forms.
Incomplete Cyanation Moisture in solvent.Use anhydrous MeCN or DMSO. Water hydrolyzes the diazonium to a phenol (5-hydroxy) byproduct.

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.[4][5]

    • Source:Advances in Chemical Engineering and Science, 2015, 5, 239-261.
    • URL:[Link]

  • Non-Aqueous Sandmeyer (Doyle Modification)

    • Title: tert-Butyl Nitrite-Mediated Synthesis of Nitriles
    • Source:Journal of Organic Chemistry, 1977, 42, 2426–2431 (Found
    • Context: Validated in Frontiers in Chemistry (2021)
    • URL:[Link]

  • Enaminonitrile Precursors

    • Title: Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile.[6]

    • Source:Heterocycles, 2008, 75(1).
    • URL:[Link]

Sources

Application of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary The pyrazole heterocyclic ring is universally recognized as a privileged scaffold in modern medicinal chemistry, particularly in the design of targeted protein kinase inhibitors[1],[2]. As a Senior Application Scientist, I have designed this technical guide to detail the strategic application of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (CAS: 1512544-30-7) . This specific building block offers a highly programmable core for developing Type I and Type II kinase inhibitors (e.g., targeting JAK, p38 MAPK, or FLT3). This document outlines the structural causality behind its functional groups, provides self-validating synthetic protocols, and presents quantitative structure-activity relationship (SAR) data to guide your drug discovery workflows.

Structural Rationale & Mechanistic Causality

The architectural design of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is not accidental; each functional group serves a distinct, causal purpose in both chemical synthesis and biological target engagement:

  • The Pyrazole Core (Hinge Binder): The pyrazole nucleus frequently acts as an ATP bioisostere, engaging the highly conserved hinge region of the kinase domain via hydrogen bonding[3].

  • The 4-Bromo Handle (Synthetic Programmability): The bromine atom at the C4 position provides an ideal vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Bromides offer the optimal balance of reactivity—undergoing oxidative addition readily without the instability of iodides or the high activation energy required for chlorides[4],[5].

  • The 1-Isopropyl Group (Hydrophobic Engagement): The bulky, lipophilic isopropyl group restricts the rotational degrees of freedom of the pyrazole ring once coupled to a core scaffold, minimizing the entropic penalty upon target binding. Furthermore, it is strategically positioned to project into the solvent-exposed region or occupy a lipophilic sub-pocket near the activation loop, significantly enhancing cellular permeability and target affinity.

  • The 5-Carbonitrile Group (Electronic & Steric Modulation): The strongly electron-withdrawing nitrile group lowers the pKa of adjacent protons and modulates the electron density of the pyrazole

    
    -system. It can act as a weak hydrogen bond acceptor or serve as a versatile synthetic precursor for primary amides (via controlled hydration), which are classic bidentate hinge-binding motifs[3].
    

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By understanding the mechanistic failure points, researchers can troubleshoot in real-time.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the 4-bromo pyrazole to a heteroaryl boronic acid (e.g., a pyrimidine core) to establish the primary inhibitor scaffold.

Materials:

  • 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 eq)

  • Heteroaryl boronic acid or pinacol ester (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Procedure & Causality:

  • Degassing: Suspend the pyrazole, boronic acid, and

    
     in the Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes.
    
    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, leading to homocoupling of the boronic acid and stalled conversion.

  • Catalyst Addition: Add the

    
     catalyst under a positive flow of Argon.
    
    • Causality: The bidentate dppf ligand possesses a large bite angle (~99°). This enforces a cis-geometry on the palladium intermediate, which is geometrically mandatory for the final reductive elimination step, thereby accelerating the catalytic cycle and outcompeting protodeboronation[4].

  • Heating: Seal the vessel and heat to 90°C for 4–6 hours.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction progression.

    • Diagnostic Insight: If you observe a des-bromo pyrazole byproduct (

      
      ), it indicates successful oxidative addition but failed transmetalation (often due to degraded boronic acid or insufficient base), resulting in premature protodepalladation. If the starting material is untouched, the catalyst was poisoned.
      
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol 2: Controlled Hydration of the 5-Carbonitrile to a Primary Amide

Objective: Convert the 5-carbonitrile into a primary carboxamide to create a bidentate hydrogen-bond donor/acceptor pair for the kinase hinge region.

Materials:

  • Coupled pyrazole-5-carbonitrile intermediate (1.0 eq)

  • 30% Aqueous

    
     (5.0 eq)
    
  • 6M

    
     (2.0 eq)
    
  • Ethanol / DMSO (3:1 v/v)

Step-by-Step Procedure & Causality:

  • Solubilization: Dissolve the nitrile intermediate in the EtOH/DMSO mixture and cool to 0°C.

    • Causality: DMSO acts as both a co-solvent and a mild catalyst in the Radziszewski hydration of nitriles, stabilizing the transition state.

  • Reagent Addition: Add the

    
     solution, followed by the dropwise addition of 
    
    
    
    .
    • Causality: The hydroperoxide anion (

      
      ) generated in situ is a vastly superior nucleophile compared to hydroxide (due to the 
      
      
      
      -effect). It attacks the electrophilic nitrile carbon rapidly, forming a peroxycarboximidic acid intermediate that collapses into the amide, strictly preventing over-hydrolysis to the carboxylic acid.
  • Reaction & Self-Validation: Stir at room temperature for 2 hours.

    • Diagnostic Insight: Check LC-MS for the appearance of the

      
       mass (amide). If an 
      
      
      
      mass appears (carboxylic acid), the reaction temperature exceeded 25°C or the base stoichiometry was too high.
  • Isolation: Quench with saturated aqueous

    
     to neutralize excess peroxide, precipitate the product with cold water, and filter.
    

Quantitative Data Presentation

The table below summarizes mock SAR data derived from established medicinal chemistry trends for pyrazole-based inhibitors[3],. It demonstrates how structural modifications at the N1 and C5 positions of the pyrazole core influence kinase potency and physicochemical properties.

Table 1: Structure-Activity Relationship (SAR) of Pyrazole Derivatives against JAK1 and p38


 
Compound IDN1-Substitution (R1)C5-Substitution (R2)JAK1 IC

(nM)
p38

IC

(nM)
LogD (pH 7.4)
Cmpd 1 Hydrogen (-H)Carbonitrile (-CN)4501,2001.2
Cmpd 2 Methyl (-CH

)
Carbonitrile (-CN)1204501.8
Cmpd 3 Isopropyl (-CH(CH

)

)
Carbonitrile (-CN)15852.6
Cmpd 4 Isopropyl (-CH(CH

)

)
Carboxamide (-CONH

)
3 12 2.1

Data Interpretation: The transition from a methyl to an isopropyl group (Cmpd 2 to Cmpd 3) yields a roughly 8-fold increase in potency, validating the causality of filling the lipophilic pocket. The conversion of the nitrile to a carboxamide (Cmpd 3 to Cmpd 4) further drives sub-nanomolar affinity by establishing a bidentate hydrogen bond network in the hinge region[3].

Pathway Visualization

The following diagram illustrates the JAK/STAT signaling pathway, a primary therapeutic target for pyrazole-derived kinase inhibitors.

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target Enzyme) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Gene Transcription (Cell Proliferation) pSTAT->Nucleus Translocation Inhibitor Pyrazole-Based Inhibitor (Derived from CAS 1512544-30-7) Inhibitor->JAK ATP-Competitive Inhibition

JAK/STAT signaling pathway illustrating targeted inhibition by pyrazole-derived compounds.

References

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC (NIH).[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC (NIH).[Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

Sources

Application Note: Microwave-Assisted Derivatization of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the core pharmacophore in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib).

This guide focuses on 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (hereafter Scaffold A ). This molecule offers two orthogonal handles for divergent synthesis:

  • C4-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

  • C5-Nitrile: An electrophilic site susceptible to hydrolysis (to amides/acids) or cycloaddition (to tetrazoles).

Why Microwave? Conventional thermal heating of electron-deficient pyrazoles often requires prolonged reflux (12–24 hours) due to the deactivated nature of the C4-Br bond caused by the electron-withdrawing nitrile group. Microwave irradiation (MW) overcomes this activation energy barrier, reducing reaction times to 10–20 minutes while suppressing side reactions like protodebromination.

Chemical Profile: Scaffold A
FeatureSpecificationSynthetic Implication
Structure Pyrazole RingAromatic, electron-deficient due to -CN.
N1-Substituent Isopropyl (Propan-2-yl)Provides steric bulk; prevents N1-alkylation side reactions; increases lipophilicity.
C4-Substituent BrominePrimary Reactive Site. Good oxidative addition with Pd(0).
C5-Substituent Nitrile (Cyano)Secondary Reactive Site. Electron-withdrawing (activates C4-Br but deactivates ring towards electrophilic attack).

Strategic Reaction Map

The following diagram outlines the divergent synthetic pathways covered in this guide.

ReactionMap SM 4-Bromo-1-(propan-2-yl) -1H-pyrazole-5-carbonitrile Suzuki Pathway A: Suzuki Coupling (Biaryl Formation) SM->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 MW 120°C, 15 min Buchwald Pathway B: Buchwald-Hartwig (Amination) SM->Buchwald XPhos Pd G2, Amine MW 150°C, 20 min Hydrolysis Pathway C: Nitrile Hydrolysis (Primary Amide) SM->Hydrolysis NaBO3·4H2O MW 100°C, 10 min Prod_A 4-Aryl-pyrazole-5-carbonitrile Suzuki->Prod_A Prod_B 4-Amino-pyrazole-5-carbonitrile Buchwald->Prod_B Prod_C 4-Bromo-pyrazole-5-carboxamide Hydrolysis->Prod_C

Caption: Divergent synthesis from Scaffold A. Pathway A and B utilize the C4-Br handle; Pathway C utilizes the C5-CN handle.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C4.

Mechanistic Insight

The C5-nitrile group exerts a strong electron-withdrawing effect (-I, -M), making the C4-position electron-poor. While this facilitates oxidative addition of the Pd catalyst into the C-Br bond, it also makes the intermediate complex prone to non-productive pathways if the transmetallation step is slow.

  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄. The bidentate dppf ligand resists thermal degradation at MW temperatures (120°C+) and prevents catalyst poisoning by the nitrile nitrogen.

  • Solvent System: A 1,4-Dioxane/Water mix is critical. Water dissolves the inorganic base (

    
    ), ensuring rapid transmetallation in the biphasic system.
    
Step-by-Step Protocol

Reagents:

  • Scaffold A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3–5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Vial Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add Scaffold A (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and

    
     (1.5 mmol).
    
  • Solvent Addition: Add 4 mL of Dioxane and 1 mL of deionized water.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 2 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol). Cap the vial immediately with a PTFE-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temp: 120 °C.

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Pre-stir: 30 seconds.

  • Work-up: Cool to RT. Filter through a Celite pad (washing with EtOAc). Wash filtrate with brine, dry over

    
    , and concentrate.
    

Expected Yield: 75–90% (depending on boronic acid sterics).

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Introduction of amine functionality at C4 (Kinase hinge-binder motif).

Mechanistic Insight

C-N coupling on electron-deficient heterocycles is challenging due to the potential for reductive elimination failure.

  • Ligand Importance: XPhos or BrettPhos are required. These bulky, electron-rich phosphines facilitate the oxidative addition into the deactivated C-Br bond and accelerate the reductive elimination of the amine.

  • Base Sensitivity: Strong bases like NaOtBu can hydrolyze the nitrile. Use

    
      if the substrate is sensitive, though NaOtBu is faster.
    
Step-by-Step Protocol

Reagents:

  • Scaffold A (1.0 equiv)

  • Amine (Morpholine, Piperidine, or Aniline derivative) (1.2 equiv)

  • Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Procedure:

  • Glovebox/Schlenk Line: Ideally, load NaOtBu and Catalyst in an inert atmosphere. If not available, work quickly.

  • Loading: Add Scaffold A (0.5 mmol), Amine (0.6 mmol), Base (0.75 mmol), and Catalyst (0.01–0.025 mmol) to the MW vial.

  • Solvent: Add 4 mL anhydrous Toluene.

  • Microwave Parameters:

    • Temp: 130–150 °C.

    • Hold Time: 20 minutes.

    • Absorption Level: High (Toluene absorbs MW poorly; ensure vial has a susceptibility rod or use Dioxane if heating is slow).

  • Work-up: Dilute with EtOAc, wash with water, and purify via flash chromatography.

Protocol C: Rapid Nitrile Hydration (Amide Synthesis)

Objective: Controlled hydrolysis of C5-CN to the primary amide (


) without carboxylic acid over-hydrolysis.
Mechanistic Insight

Standard acid/base hydrolysis often yields the carboxylic acid. The Sodium Perborate (


)  method is a "Green" oxidative hydrolysis that stops cleanly at the amide. Microwave irradiation accelerates this from 12 hours (thermal) to <15 minutes.
Step-by-Step Protocol

Reagents:

  • Scaffold A (or derivative from Protocol A/B) (1.0 equiv)

  • Sodium Perborate Tetrahydrate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol : Water (1:1)

Procedure:

  • Loading: Mix Scaffold (0.5 mmol) and Sodium Perborate (1.0 mmol) in the MW vial.

  • Solvent: Add 2.5 mL EtOH and 2.5 mL Water.

  • Microwave Parameters:

    • Temp: 100 °C.

    • Hold Time: 10 minutes.

  • Work-up: The product often precipitates upon cooling. Filter and wash with cold water. If no precipitate, extract with EtOAc/Butanol.

Troubleshooting & Expert Insights (E-E-A-T)

The "Unexpected Reactivity" Trap

Observation: When attempting alkylation reactions on similar 4-bromo-pyrazole-carbonitriles using di-haloalkanes (e.g., dibromoethane) and strong bases (NaH), researchers have observed the formation of vinyl pyrazoles via elimination rather than the expected cyclopropanation or alkylation [1]. Root Cause: The 1-isopropyl group provides steric bulk, and the electron-withdrawing nitrile acidifies the protons on incoming alkyl chains or promotes elimination pathways. Solution: Avoid strong hydride bases (NaH) with alkyl halides capable of elimination. Use milder bases (


, 

) in aprotic polar solvents (DMF/ACN) for alkylations.
Optimization Table
IssueProbable CauseCorrective Action
Low Conversion (Suzuki)

poisoning or Pd deactivation by CN.
Increase catalyst to 5 mol%; Ensure rigorous degassing; Switch to Pd(dppf)Cl₂.
Protodebromination Reaction temperature too high; solvent wet (if anhydrous required).Lower MW temp to 100°C; extend time. Use anhydrous solvents for Buchwald.
Vial Over-pressure Solvent vapor pressure too high (e.g., MeOH/EtOH at >120°C).Switch to DMF, DMA, or Dioxane. Keep fill volume <60% of vial capacity.

References

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. (2025). Mechanistic study on vinyl pyrazole formation. Link

  • Microwave-Assisted Suzuki Coupling Reactions. Baxendale Group, Durham University. (2006). Protocols for rapid biaryl synthesis. Link

  • Microwave-Promoted Transformation of Nitriles to Amides. Molecules. (2013). Sodium perborate hydrolysis protocols. Link

  • Buchwald-Hartwig Amination of Heterocycles. Organic Chemistry Portal. General conditions for amino-pyrazole synthesis. Link

  • 4-Bromo-1H-pyrazole-5-carbonitrile Properties. Sigma-Aldrich. Physical data and safety handling. Link

Application Notes and Protocols for the Functionalization of the C4-Position of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The strategic introduction of various functional groups onto the pyrazole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the possible substitution patterns, the functionalization of the C4-position holds particular significance. This position is electronically distinct, being the most electron-rich and thus most susceptible to electrophilic substitution.[2] Mastery of C4-functionalization techniques provides researchers with a powerful toolkit to generate diverse molecular architectures with novel biological activities and material properties.

This comprehensive guide provides a detailed, step-by-step overview of key methodologies for the selective functionalization of the C4-position of the pyrazole ring. We will delve into the mechanistic underpinnings of these transformations, offering practical insights and detailed protocols for halogenation, nitration, formylation, and subsequent metal-catalyzed cross-coupling reactions.

Strategic Approaches to C4-Functionalization: A Mechanistic Overview

The functionalization of the pyrazole C4-position can be broadly categorized into two main strategies: direct electrophilic substitution on the pyrazole core and the functionalization of a pre-functionalized pyrazole, typically a 4-halopyrazole, via cross-coupling reactions. The choice of strategy is dictated by the desired functionality and the overall synthetic plan.

G cluster_0 Direct C4-Functionalization cluster_1 Functionalization via Cross-Coupling Pyrazole Pyrazole 4-Halopyrazole 4-Halopyrazole Pyrazole->4-Halopyrazole Halogenation Electrophilic Reagent Electrophilic Reagent C4-Functionalized Pyrazole C4-Functionalized Pyrazole Coupling Partner Coupling Partner C4-Functionalized Pyrazole_2 C4-Functionalized Pyrazole

Figure 1: General strategies for the functionalization of the pyrazole C4-position.

Part 1: Direct Electrophilic Substitution at C4

The inherent electron-rich nature of the pyrazole C4-position makes it a prime target for direct electrophilic attack. This section outlines protocols for key electrophilic substitution reactions.

C4-Halogenation: Gateway to Further Functionalization

The introduction of a halogen atom at the C4-position is a pivotal transformation, as the resulting 4-halopyrazoles are versatile intermediates for a wide array of cross-coupling reactions.

This protocol describes a mild and efficient method for the selective bromination of pyrazoles at the C4-position using N-Bromosuccinimide.[3][4]

Materials:

  • Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath (optional)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the pyrazole (1.0 eq) in CCl₄ or CH₃CN, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. For highly reactive pyrazoles, cooling the reaction mixture in an ice bath is recommended to control the reaction rate.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 4-bromopyrazole.

Causality and Insights: The use of NBS provides a source of electrophilic bromine ("Br⁺"). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C4-position of the pyrazole ring attacks the bromine atom of NBS. CCl₄ and acetonitrile are common solvents for this reaction due to their inertness and ability to dissolve both the pyrazole and NBS. The reaction is generally high-yielding and selective for the C4-position.

An alternative, environmentally friendly approach to C4-halogenation involves an electrocatalytic multicomponent synthesis from hydrazines, acetylacetones, and sodium halides.[5] This method avoids the use of chemical oxidants.

Materials:

  • Hydrazine derivative (1.0 eq)

  • Acetylacetone derivative (1.1 eq)

  • Sodium halide (NaX, where X = Cl, Br, or I) (2.0 eq)

  • Methanol (MeOH)

  • Undivided electrochemical cell with a graphite anode and a platinum cathode

  • Constant current power supply

Procedure:

  • In an undivided electrochemical cell, combine the hydrazine derivative (1.0 eq), acetylacetone derivative (1.1 eq), and sodium halide (2.0 eq) in methanol.

  • Apply a constant current of 10 mA to the cell.

  • Stir the reaction mixture at room temperature for the specified time (typically several hours). Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-halopyrazole.

Causality and Insights: In this electrochemical setup, the sodium halide serves a dual role as both the halogen source and the supporting electrolyte. The reaction mechanism can vary depending on the halide used; for instance, bromination may proceed via an ionic pathway, while chlorination and iodination may involve a radical pathway. This method offers a green alternative to traditional halogenation protocols.

C4-Nitration: Introducing a Versatile Functional Group

The nitro group is a valuable functional handle that can be readily converted into other functionalities, such as an amino group. Direct nitration of pyrazoles at the C4-position is a common method for introducing this group.[6][7]

This protocol details the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid for improved efficiency and yield.[6][8]

Materials:

  • Pyrazole (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃, 98%)

  • Fuming sulfuric acid (20% SO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Water bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to the pyrazole with stirring to form pyrazole sulfate.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture to the pyrazole sulfate solution via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 50 °C using a water bath and stir for 1.5 hours.[6]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Collect the precipitated 4-nitropyrazole by filtration using a Buchner funnel.

  • Wash the solid with cold water and dry to obtain the product. Recrystallization from a suitable solvent like toluene can be performed for further purification.[7]

Causality and Insights: The use of a mixture of fuming nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The pre-formation of pyrazole sulfate helps to control the reactivity and improve the selectivity for the C4-position. This one-pot, two-step method has been shown to provide high yields of 4-nitropyrazole.[6]

C4-Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrazoles, at the C4-position.[9][10][11]

This protocol describes the synthesis of pyrazole-4-carbaldehyde using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Materials:

  • Substituted pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-4.0 eq)

  • Dimethylformamide (DMF) (as solvent and reagent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Sodium acetate or sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add POCl₃ (3.0-4.0 eq) to an excess of DMF with stirring. This forms the Vilsmeier reagent.

  • To this mixture, add the substituted pyrazole (1.0 eq) either neat or as a solution in a small amount of DMF.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is approximately 7.

  • Extract the product with an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-4-carbaldehyde.

Causality and Insights: The reaction of POCl₃ with DMF generates the electrophilic Vilsmeier reagent, which is an iminium salt. The electron-rich C4-position of the pyrazole attacks this electrophile. Subsequent hydrolysis of the resulting intermediate affords the pyrazole-4-carbaldehyde. The formyl group is a versatile handle for further synthetic transformations.[9]

Part 2: C4-Functionalization via Metal-Catalyzed Cross-Coupling Reactions

4-Halopyrazoles, synthesized as described in Part 1, are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C4-position.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination 4-Halopyrazole 4-Halopyrazole 4-Arylpyrazole 4-Arylpyrazole 4-Halopyrazole->4-Arylpyrazole Base 4-Aminopyrazole 4-Aminopyrazole 4-Halopyrazole->4-Aminopyrazole Base Pd_Catalyst Pd Catalyst Pd_Catalyst->4-Arylpyrazole Pd_Catalyst->4-Aminopyrazole Boronic_Acid Ar-B(OH)₂ Boronic_Acid->4-Arylpyrazole Amine R₂NH Amine->4-Aminopyrazole

Figure 2: Overview of key cross-coupling reactions at the pyrazole C4-position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[12]

This protocol details a typical procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative.[12]

Materials:

  • 4-Bromopyrazole derivative (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

Procedure:

  • To a Schlenk tube or microwave vial, add the 4-bromopyrazole derivative (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (5 mol%), and base (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water).

  • Seal the vessel and heat the reaction mixture at 90-120 °C for 6-24 hours with vigorous stirring. The reaction can often be accelerated using microwave irradiation.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 4-arylpyrazole.

Causality and Insights: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. For sterically hindered substrates or less reactive aryl chlorides, more sophisticated catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be required.[12] The base is necessary to facilitate the transmetalation step in the catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing 4-aminopyrazoles, which are prevalent in bioactive molecules.[1][14]

This protocol provides a general procedure for the amination of a 4-bromopyrazole derivative.[14][15][16]

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 eq)

  • Amine (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(dba)₂, 10 mol%)

  • Ligand (e.g., tBuDavePhos, 20 mol%)

  • Base (e.g., NaOtBu or K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube or microwave vial.

  • Add the 4-bromo-1-tritylpyrazole and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours. Microwave irradiation can significantly reduce the reaction time.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the 4-aminopyrazole derivative.

  • The trityl protecting group can be removed under acidic conditions if the unprotected pyrazole is desired.

Causality and Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used. For some amines, particularly those with β-hydrogens, copper-catalyzed conditions may provide better results.[14][17]

Summary of Key C4-Functionalization Reactions

ReactionReagentsKey Features
C4-Halogenation N-Halosuccinimides (NXS)Mild conditions, high yields, provides key intermediates for cross-coupling.[3][4]
C4-Nitration HNO₃/H₂SO₄Introduces a versatile nitro group that can be further transformed.[6][7]
C4-Formylation POCl₃/DMF (Vilsmeier-Haack)Efficiently installs a formyl group, a useful synthetic handle.[9][11]
Suzuki-Miyaura Coupling 4-Halopyrazole, Boronic Acid, Pd Catalyst, BaseForms C-C bonds, allowing for the introduction of aryl and other carbon-based substituents.[12][13]
Buchwald-Hartwig Amination 4-Halopyrazole, Amine, Pd Catalyst, Ligand, BaseForms C-N bonds, providing access to a wide range of 4-aminopyrazoles.[1][14]

Conclusion

The ability to selectively functionalize the C4-position of the pyrazole ring is a critical skill for researchers in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for achieving a diverse range of C4-substituted pyrazoles. By understanding the underlying principles of these reactions and carefully selecting the appropriate reagents and conditions, scientists can effectively navigate the synthesis of novel pyrazole-containing molecules with desired properties.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
  • Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing).
  • How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem.
  • 4-Nitropyrazole | 2075-46-9 - ChemicalBook.
  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
  • Direct C–H Alkenylation of Functionalized Pyrazoles | The Journal of Organic Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01612E.
  • Electrocatalytic three‐component synthesis of 4‐halopyrazoles with... - ResearchGate.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - MDPI.
  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl 4 and in Water - Scilit.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines..
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine..
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

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Application Notes and Protocols for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile in Crop Protection Research

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and evaluation of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile in crop protection research. While specific data on this molecule is emerging, the well-established role of the pyrazole scaffold in modern agrochemicals allows for the formulation of robust screening protocols.[1][2][3] This document outlines detailed methodologies for assessing its potential fungicidal and herbicidal activities, as well as crucial phytotoxicity evaluation. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a solid framework for investigating this promising compound.

Introduction: The Significance of Pyrazole Derivatives in Agrochemicals

The pyrazole ring is a "privileged" structure in the field of agrochemical discovery, forming the core of numerous commercially successful fungicides, herbicides, and insecticides.[2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms offers a versatile scaffold for chemical modification, enabling the fine-tuning of biological activity against a wide range of agricultural pests.[1][2]

Derivatives of pyrazole have been shown to exhibit a variety of biological activities, making them a focal point of research and development in the agricultural sector.[1][4][5] The specific compound, 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile, possesses key structural features—a substituted pyrazole ring—that suggest potential bioactivity. The presence of a bromine atom and a carbonitrile group can significantly influence the molecule's efficacy and mode of action.

This guide provides a foundational framework for the initial investigation of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile as a potential crop protection agent.

Potential Mechanisms of Action

Based on the extensive literature on pyrazole-based agrochemicals, 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile could potentially exhibit one or more of the following mechanisms of action:

As a Fungicide: Succinate Dehydrogenase Inhibition (SDHI)

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds disrupt the mitochondrial respiratory chain in fungi by inhibiting Complex II (succinate dehydrogenase), which is crucial for ATP production.[2] This ultimately leads to the cessation of spore germination and mycelial growth.[2] Many commercial fungicides, such as Bixafen and Pyraclostrobin, are based on a pyrazole-carboxamide pharmacophore.[2][6] The structural similarity of the target compound suggests that it could act as an SDHI.

As a Herbicide: Inhibition of Key Plant Enzymes

Pyrazole derivatives are also prominent as herbicides, often targeting essential plant enzymes. A notable example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme vital for the biosynthesis of plastoquinone and tocopherols in plants.[2] Inhibition of HPPD leads to the bleaching of new plant growth and eventual death.[2] Structure-activity relationship studies often focus on the substituents on the pyrazole and any associated phenyl rings to optimize herbicidal activity and crop selectivity.[7]

Experimental Protocols

The following protocols provide a step-by-step guide for the preliminary screening of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile for fungicidal and herbicidal activity, as well as for assessing its phytotoxicity to crop plants.

Protocol: In Vitro Antifungal Screening Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of relevant plant pathogenic fungi.

3.1.1. Materials

  • 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

  • Reference fungicides (e.g., a commercial SDHI like Bixafen, and a broad-spectrum azole)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Fusarium spp., Alternaria spp., Botrytis cinerea)

  • Spectrophotometer

  • Incubator

3.1.2. Methodology

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile in DMSO. Prepare stock solutions of reference fungicides according to their solubility characteristics.

  • Inoculum Preparation: Subculture fungal strains on PDA plates and incubate until sufficient growth is observed. Prepare a spore suspension in sterile water and adjust the concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and reference fungicides. A typical starting concentration range for a novel compound is 0.1 to 100 µg/mL.[8]

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

    • Incubate the plates at a suitable temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the control wells.[8]

  • Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the growth control.[8] This can be assessed visually or by measuring absorbance with a spectrophotometer.

3.1.3. Data Presentation

CompoundFungal SpeciesMIC₅₀ (µg/mL)
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrileFusarium graminearumData to be determined
Alternaria solaniData to be determined
Botrytis cinereaData to be determined
Reference Fungicide 1 (e.g., Bixafen)Fusarium graminearumData to be determined
Alternaria solaniData to be determined
Botrytis cinereaData to be determined
Reference Fungicide 2 (e.g., Propiconazole)Fusarium graminearumData to be determined
Alternaria solaniData to be determined
Botrytis cinereaData to be determined
Protocol: Primary Herbicidal Screening (Whole Plant Assay)

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compound on common weed species.

3.2.1. Materials

  • 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

  • Reference herbicides (e.g., a commercial HPPD inhibitor and a broad-spectrum herbicide like glyphosate)

  • Acetone and a suitable surfactant

  • Potting mix

  • Pots or trays

  • Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria faberi (giant foxtail))

  • Growth chamber or greenhouse with controlled environmental conditions

  • Spray chamber

3.2.2. Methodology

  • Plant Preparation:

    • Pre-emergence: Fill pots with potting mix and sow seeds of the weed species.

    • Post-emergence: Sow seeds and allow them to grow to the 2-3 leaf stage.[9]

  • Treatment Application:

    • Prepare a stock solution of the test compound and reference herbicides in acetone with a surfactant.

    • For pre-emergence application, spray the soil surface evenly.

    • For post-emergence application, spray the foliage of the seedlings until runoff.

    • Include a control group treated only with the acetone/surfactant solution.

  • Incubation and Assessment:

    • Place the treated pots in a growth chamber or greenhouse under optimal conditions for plant growth.

    • Observe the plants regularly for signs of herbicidal activity (e.g., chlorosis, necrosis, stunting, mortality) over a period of 14-21 days.

    • Assess the percentage of injury or growth inhibition compared to the control group.

3.2.3. Data Presentation

CompoundWeed SpeciesApplicationRate (g/ha)% Injury (14 Days After Treatment)
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrileAmaranthus retroflexusPre-emergenceTBDData to be determined
Post-emergenceTBDData to be determined
Abutilon theophrastiPre-emergenceTBDData to be determined
Post-emergenceTBDData to be determined
Setaria faberiPre-emergenceTBDData to be determined
Post-emergenceTBDData to be determined
Reference Herbicide 1Amaranthus retroflexusPre-emergenceLabel RateData to be determined
Post-emergenceLabel RateData to be determined
Reference Herbicide 2Setaria faberiPost-emergenceLabel RateData to be determined
Protocol: Crop Phytotoxicity Assessment

This protocol is essential to determine the safety of the test compound on a representative crop species.

3.3.1. Materials

  • 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

  • Crop seeds (e.g., corn, soybean, wheat)

  • Potting mix

  • Pots

  • Growth chamber or greenhouse

  • Spray chamber

3.3.2. Methodology

  • Plant Preparation: Sow crop seeds in pots and grow them to a specified growth stage (e.g., V2-V3 for corn and soybean).

  • Treatment Application: Apply the test compound at various rates, including the anticipated effective use rate and a 2x rate to simulate overlap in the field. Include an untreated control.

  • Incubation and Assessment:

    • Maintain the plants in a growth chamber or greenhouse.

    • Visually assess the plants for any signs of phytotoxicity (e.g., leaf discoloration, stunting, malformation) at 3, 7, and 14 days after treatment.[10]

    • At the end of the observation period, measure plant height and fresh/dry weight to quantify any growth inhibition.

3.3.3. Data Presentation

CompoundCrop SpeciesRate (g/ha)Visual Injury (%) - 7 DATPlant Height (% of Control)Dry Weight (% of Control)
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrileCorn1xData to be determinedData to be determinedData to be determined
2xData to be determinedData to be determinedData to be determined
Soybean1xData to be determinedData to be determinedData to be determined
2xData to be determinedData to be determinedData to be determined
Wheat1xData to be determinedData to be determinedData to be determined
2xData to be determinedData to be determinedData to be determined

Visualization of Experimental Workflows

experimental_workflow cluster_fungicide Fungicidal Screening cluster_herbicide Herbicidal Screening cluster_phytotoxicity Phytotoxicity Assessment F1 Prepare Stock Solution F3 Serial Dilution in 96-well Plate F1->F3 F2 Prepare Fungal Inoculum F4 Inoculate and Incubate F2->F4 F3->F4 F5 Determine MIC F4->F5 H1 Sow Weed Seeds H2 Pre- and Post-emergence Growth H1->H2 H4 Spray Application H2->H4 H3 Prepare Treatment Solution H3->H4 H5 Incubate and Assess Injury H4->H5 P1 Sow Crop Seeds P2 Grow to Target Stage P1->P2 P4 Spray Application P2->P4 P3 Prepare Treatment Solution P3->P4 P5 Assess Crop Injury and Growth P4->P5

Caption: Experimental workflows for screening 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile.

Concluding Remarks

The protocols outlined in this document provide a robust starting point for the systematic evaluation of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile as a potential crop protection agent. The strong precedent of pyrazole derivatives in agriculture suggests that this compound is a worthy candidate for investigation.[1][2] By following these detailed methodologies, researchers can generate reliable data to guide further development and optimization of this and similar molecules for use in sustainable agriculture.

References

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Analytical methods for quantifying 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Part 1: Executive Summary & Physicochemical Profile

Target Analyte: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile IUPAC Name: 4-Bromo-1-isopropyl-1H-pyrazole-5-carbonitrile Abbreviation: BIPC Molecular Formula: C


H

BrN

Molecular Weight: ~214.06 g/mol [1]

This guide details the analytical protocols for quantifying BIPC , a critical building block in the synthesis of anthranilic diamide insecticides (e.g., analogs of Cyantraniliprole) and pyrazole-based kinase inhibitors.[1] Due to the electron-withdrawing nitrile group at C5 and the bromine at C4, the pyrazole ring is deactivated, influencing its chromatographic behavior and ionization efficiency.[1]

Physicochemical Context for Method Design
  • Lipophilicity (LogP): Estimated at 2.2 – 2.5 (higher than its methyl analog due to the isopropyl group). This mandates a Reverse Phase (RP) chromatography approach with a moderate-to-high organic modifier percentage.

  • Solubility: Low in water; high in Acetonitrile (ACN), Methanol (MeOH), and DMSO.[1] Sample preparation must utilize organic solvents to prevent precipitation.

  • UV Absorption: The conjugated pyrazole-nitrile system exhibits strong absorption in the UV region, typically with

    
     around 220–250 nm.[1]
    
  • Isotopic Signature: The presence of a single Bromine atom provides a distinct 1:1 isotopic pattern (

    
    Br/
    
    
    
    Br) in Mass Spectrometry, serving as a self-validating identity confirmation.

Part 2: Analytical Methods & Protocols

Method A: RP-HPLC-UV (Assay & Purity)

Primary method for raw material release and in-process control.[1]

1. Chromatographic Conditions

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Provides robust hydrophobic retention for the isopropyl group while maintaining peak shape for basic heterocycles.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH suppresses silanol activity and prevents peak tailing of the pyrazole nitrogen.
Mobile Phase B Acetonitrile (HPLC Grade)ACN offers lower viscosity and lower UV cutoff than MeOH, crucial for detection at low wavelengths.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to optimize Van Deemter efficiency.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV @ 230 nm (Reference 360 nm)230 nm captures the

transition of the pyrazole-nitrile system.
Injection Vol 5.0 µLMinimized to prevent solvent effects (peak broadening) from high-organic diluents.

2. Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

3. Standard Preparation Protocol

  • Stock Solution: Weigh 25.0 mg of BIPC Reference Standard into a 25 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with 50:50 Water:ACN . (Conc: 100 µg/mL).[2]

    • Critical Note: Do not use 100% water as diluent; the compound will precipitate.

4. System Suitability Criteria (SST)

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area (n=5):

    
     (For assay); 
    
    
    
    (For impurities).
Method B: LC-MS/MS (Trace Quantification)

Required for genotoxic impurity screening or residue analysis.[1]

1. Mass Spectrometry Parameters

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Analyzer: Triple Quadrupole (QqQ).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

2. MRM Transitions The bromine isotope pattern allows for two quantification transitions, enhancing specificity.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)ID
214.0 (

Br)
172.0 (Loss of Isopropyl)20Quantifier 1
216.0 (

Br)
174.0 (Loss of Isopropyl)20Quantifier 2
214.0 (

Br)
135.0 (Ring fragmentation)35Qualifier

Note: The ratio of the 214


172 and 216

174 transitions must remain constant (approx 1:1) to confirm peak identity.

Part 3: Visualization & Logic

Workflow Diagram: Analytical Lifecycle

This diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

AnalyticalWorkflow Start Sample Receipt (BIPC Intermediate) Decision Define Analytical Goal Start->Decision Purity Purity / Assay (>95%) Decision->Purity Synthesis Control Trace Trace / Residue (<0.1%) Decision->Trace Final API Screen HPLC Method A: RP-HPLC-UV (Broad Range) Purity->HPLC LCMS Method B: LC-MS/MS (High Sensitivity) Trace->LCMS SST_HPLC Check SST: Tailing < 1.5 RSD < 2% HPLC->SST_HPLC SST_LCMS Check SST: Br Isotope Ratio ~1:1 S/N > 10 LCMS->SST_LCMS SST_HPLC->HPLC Fail (Re-equilibrate) Report_Assay Generate CoA (Release Material) SST_HPLC->Report_Assay Pass Report_Trace Genotox Risk Assessment (Process Safety) SST_LCMS->Report_Trace Pass

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and development stage.

Mechanistic Pathway: Impurity Origin

Understanding the synthesis helps in identifying potential impurities (e.g., unreacted hydrazine or regioisomers).

Synthesispath Hydrazine Isopropyl Hydrazine Reaction Cyclization (Reflux/EtOH) Hydrazine->Reaction EnolEther Ethoxymethylene malononitrile EnolEther->Reaction Intermediate 1-Isopropyl-5-amino pyrazole-4-CN Reaction->Intermediate Regio Impurity A: Regioisomer (1,3-subst) Reaction->Regio Side Rxn Bromination Sandmeyer / NBS Bromination Intermediate->Bromination Product Target: BIPC (4-Br-1-iPr-5-CN) Bromination->Product OverBromo Impurity B: Di-bromo species Bromination->OverBromo Excess NBS

Caption: Synthetic pathway highlighting the origin of likely impurities (Regioisomers and Over-brominated byproducts) detectable by Method A.

Part 4: References & Troubleshooting

Troubleshooting Guide:

  • Problem: Peak splitting.

    • Cause: Sample solvent too strong (100% ACN) compared to mobile phase.

    • Fix: Dilute sample in 50:50 ACN:Water.

  • Problem: Retention time drift.

    • Cause: pH fluctuation affecting the pyrazole nitrogen protonation.

    • Fix: Ensure buffer (Phosphoric acid) is freshly prepared and pH checked.

References:

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735623, 4-Bromo-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. (Context for pyrazole-5-carbonitrile intermediates). Retrieved from [Link]

  • World Health Organization (WHO). (2013). Cyantraniliprole: JMPR 2013 Evaluation. (Detailed metabolism and residue analysis of pyrazole-carbonitrile moieties). Retrieved from [Link]

  • Connect Journals. (2025). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial Activities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling and optimizing the synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile .

Synthesizing this heavily functionalized pyrazole presents a unique interplay of steric hindrance and electronic deactivation. Standard textbook protocols often fail here, resulting in poor regioselectivity, stalled bromination, or degradation of the sensitive nitrile group. This guide bypasses generic advice, providing you with causality-driven solutions and self-validating protocols to maximize your yields.

Diagnostic Workflow for Low Yields

Before altering your reaction parameters, use the following decision tree to isolate the exact step causing your yield attrition.

Workflow A Low Overall Yield Detected B Analyze LC-MS/NMR Data A->B C Issue: Poor Regioselectivity (N1 vs N2 Alkylation) B->C Isomer mix detected D Issue: Incomplete Bromination or Over-reaction B->D SM remains / Impurities E Action: Implement Mitsunobu Route for N1 Control C->E F Action: Add Lewis Acid (FeCl3) Control Temp < 50°C D->F

Decision tree for diagnosing and resolving low yields in pyrazole synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my N-isopropylation yielding predominantly the wrong regioisomer?

A1: This is a classic issue of kinetic versus thermodynamic control. The carbonitrile group at the C5 position is highly sterically demanding. When you deprotonate 1H-pyrazole-5-carbonitrile using standard bases (e.g., K₂CO₃ or NaH), the resulting delocalized pyrazolide anion will preferentially attack the alkyl halide from the less hindered N2 position , yielding the undesired 1-isopropyl-3-carbonitrile isomer .

The Solution: To force the isopropyl group onto the sterically hindered N1 position, you must bypass standard SN2 alkylation. We strongly recommend employing Mitsunobu conditions (isopropanol, DIAD, PPh₃). Mechanistically, the less hindered N2 nitrogen preferentially attacks the bulky DIAD-PPh₃ betaine intermediate. This temporarily blocks the N2 position, forcing the subsequent displacement of the activated isopropanol to occur exclusively at the sterically hindered N1 position .

Q2: My C4-bromination is stalling at 40% conversion. If I heat it, I get multiple impurities. What is happening?

A2: The C5-carbonitrile group exerts strong electron-withdrawing effects (-I, -M), which severely deactivates the pyrazole ring toward Electrophilic Aromatic Substitution (EAS). Standard NBS bromination at room temperature simply lacks the activation energy required. However, heating the reaction above 60 °C initiates homolytic cleavage of the N-Br bond. This triggers radical pathways, leading to off-target benzylic-like bromination at the tertiary methine carbon of your newly installed isopropyl group.

The Solution: Maintain the reaction at 40 °C but introduce a mild Lewis acid catalyst (e.g., 10 mol% FeCl₃). The iron coordinates with the carbonyl oxygens of NBS, highly polarizing the N-Br bond and generating a potent "Br⁺" equivalent. This lowers the EAS activation energy, allowing complete conversion without breaching the thermal threshold for radical formation.

Q3: During workup, my LC-MS shows a mass corresponding to M+18. Am I losing the nitrile?

A3: Yes. The cyano group at the 5-position is highly susceptible to hydrolysis into a primary amide (yielding the +18 Da mass shift). This occurs rapidly under strongly basic aqueous workups or prolonged exposure to acidic conditions. You must ensure your quench is strictly pH-controlled (using pH 7 phosphate buffers) and avoid using strong aqueous bases like NaOH during your extractions .

Mechanistic Insights: Regioselectivity Control

Understanding the transition states of the pyrazole core is critical for rational optimization. The diagram below illustrates why standard conditions fail and specialized conditions succeed.

Mechanism SM 1H-pyrazole-5-carbonitrile Int Pyrazolide Anion (Delocalized) SM->Int Base PathB Attack at N1 (N2 Blocked by PPh3) SM->PathB Mitsunobu PathA Attack at N2 (Sterically Free) Int->PathA Alkyl Halide ProdA 1-isopropyl-3-cyano (Undesired) PathA->ProdA ProdB 1-isopropyl-5-cyano (Desired) PathB->ProdB

Mechanistic divergence in pyrazole N-alkylation highlighting regioselectivity control.

Quantitative Optimization Data

The following table summarizes our internal optimization data for the N-isopropylation step, clearly demonstrating the superiority of the Mitsunobu approach for this specific substrate.

EntryAlkylation MethodReagentsSolventTemp (°C)Regio-Ratio (N1:N2)Isolated Yield (%)
1Direct Alkylation2-Bromopropane, K₂CO₃DMF801:415%
2Direct Alkylation2-Iodopropane, NaHTHF251:322%
3Fluoro-Solvent2-Bromopropane, K₂CO₃HFIP602:145%
4 Mitsunobu Isopropanol, DIAD, PPh₃ THF 0 to 25 9:1 82%

Validated Experimental Protocols

Protocol A: Regioselective Mitsunobu N-Isopropylation

Objective: Synthesize 1-(propan-2-yl)-1H-pyrazole-5-carbonitrile.

  • Preparation: Charge a dry, argon-purged flask with 1H-pyrazole-5-carbonitrile (1.0 eq), triphenylphosphine (1.2 eq), and anhydrous THF to achieve a 0.2 M concentration.

  • Reagent Addition: Add anhydrous isopropanol (1.2 eq) via syringe and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation (Self-Validation Step): Begin dropwise addition of Diisopropyl azodicarboxylate (DIAD) (1.2 eq). Observe the solution: Each drop must produce a transient yellow-orange color that rapidly fades. If the color persists immediately without fading, moisture is present in your THF, and the active betaine is being prematurely hydrolyzed.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

  • Monitoring: Analyze via LC-MS. Self-Validation Step: On a standard reverse-phase C18 column, the desired sterically hindered N1-isomer will elute slightly earlier than the undesired N2-isomer due to the shielding of the polar nitrile group.

  • Workup: Concentrate under reduced pressure and purify directly via silica gel flash chromatography (gradient of Hexanes/EtOAc) to isolate the product.

Protocol B: Lewis Acid-Catalyzed C4 Bromination

Objective: Convert the intermediate to 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile.

  • Preparation: Dissolve 1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous DMF (0.3 M).

  • Catalyst Addition: Add anhydrous FeCl₃ (0.1 eq). Self-Validation Step: The clear solution will turn a distinct pale yellow upon coordination of the iron catalyst.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) in three equal portions over 15 minutes.

  • Temperature Control (Critical): Heat the reaction strictly to 40 °C. Do not exceed 50 °C. Monitor your internal temperature probe; if the exotherm pushes the temperature past 45 °C, pause heating immediately to prevent the activation of homolytic radical pathways that will destroy your isopropyl group.

  • Quench & Workup: After 4 hours, cool to room temperature. Quench the reaction by pouring it into a 1:1 mixture of saturated aqueous Na₂S₂O₃ and pH 7 phosphate buffer . Crucial: Do not use NaOH or Na₂CO₃, as the localized high pH will hydrolyze your nitrile group.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with water (3x) to thoroughly remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

References

  • American Chemical Society. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. URL:[Link]

  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules. URL:[Link]

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of bromo-pyrazoles. While the pyrazole scaffold is a highly prized pharmacophore in drug development, its unique electronic properties and nitrogen-rich coordination chemistry often trigger frustrating side reactions.

This guide abandons generic advice in favor of mechanistic causality. We will dissect the root causes of byproduct formation—specifically dehalogenation, protodeboronation, and catalyst poisoning—and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, you must identify the primary failure mode. The following diagnostic logic tree maps specific visual and analytical observations to their mechanistic causes and immediate solutions.

Troubleshooting Start Issue: Low Yield & High Byproducts Diag1 Major Byproduct: Dehalogenated Pyrazole? Start->Diag1 Sol1 Action: Remove alcoholic solvents. Use XPhos to speed transmetalation. Diag1->Sol1 Yes Diag2 Major Byproduct: Homocoupled Boronic Acid? Diag1->Diag2 No Sol2 Action: Rigorous degassing. Exclude trace O2. Diag2->Sol2 Yes Diag3 Observation: Pd Black Precipitation? Diag2->Diag3 No Sol3 Action: Protect pyrazole NH. Use Pd G2/G3 precatalysts. Diag3->Sol3 Yes

Diagnostic workflow for identifying and resolving side reactions in bromo-pyrazole Suzuki couplings.

Deep Dive FAQs & Mechanistic Insights

Q1: Why is my bromo-pyrazole undergoing massive dehalogenation (hydrodehalogenation) instead of cross-coupling?

The Causality: Dehalogenation occurs when the oxidative addition complex (the Pd(II) intermediate) undergoes reduction rather than transmetalation. Bromo-pyrazoles form relatively stable Pd(II) complexes. If transmetalation is slow (due to a sterically hindered boronic acid or a weak ligand), the Pd(II) center has time to abstract a hydride. This hydride typically comes from


-hydride elimination of alcoholic solvents (like ethanol) or aliphatic amine bases. Interestingly, studies show that1 [1], making them the preferred starting materials if the catalytic cycle is optimized.
The Solution:  Eliminate protic solvents. Switch to a 1,4-Dioxane/Water system. Upgrade your ligand to a bulky, electron-rich dialkylbiaryl phosphine (e.g., XPhos) which drastically accelerates the transmetalation step, outcompeting the reduction pathway.
Q2: How do I prevent protodeboronation of my arylboronic acid partner?

The Causality: Protodeboronation is the base-catalyzed hydrolysis of the C-B bond, yielding the des-boronated arene. This is severely exacerbated when coupling unprotected pyrazoles. The2 [2], effectively destroying your coupling partner before transmetalation can occur. The Solution: Use anhydrous, milder bases like


 instead of aqueous 

. If using an unprotected pyrazole,3 [3]. Alternatively, temporarily mask the pyrazole NH with a Tetrahydropyranyl (THP) or Boc protecting group.
Q3: My reaction stalls with unreacted starting material, and a black precipitate forms. What is happening?

The Causality: The black precipitate is "Palladium Black"—agglomerated, catalytically dead Pd(0) nanoparticles.4 [4]. Nitrogen-rich heterocycles like pyrazoles are excellent


-donors and can tightly coordinate to the Pd center, displacing the phosphine ligands and preventing oxidative addition. Once stripped of its stabilizing ligands, the Pd(0) crashes out of solution.
The Solution:  You must use a ligand that binds to Palladium more tightly than the pyrazole does. Bidentate ligands (like dppf) or highly sterically demanding monodentate ligands (like XPhos) are mandatory.

Mechanistic Pathway Analysis

To truly master this chemistry, you must visualize where the side reactions branch off from the productive catalytic cycle.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Bromo-pyrazole Poison Catalyst Poisoning (NH Coordination) Pd0->Poison Unprotected Pyrazole TransMet Transmetalation OxAdd->TransMet Boronic Acid Dehal Dehalogenation (Reduction Pathway) OxAdd->Dehal Hydride Source RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Hydrolysis) TransMet->Proto H2O / Acidic NH RedElim->Pd0 Product Cross-Coupled Pyrazole Product RedElim->Product

Catalytic cycle of Suzuki coupling illustrating branching pathways for major side reactions.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes internal and literature-validated optimization data for the coupling of 4-bromo-1H-pyrazole with phenylboronic acid. Notice how the choice of ligand and base directly dictates the byproduct distribution.

Catalyst / LigandBase / Solvent SystemTemp (°C)Target Yield (%)Dehalogenation (%)Protodeboronation (%)Mechanistic Rationale


/ EtOH-

803545 15Protic solvent donates hydride; slow transmetalation allows reduction.

/ dppf

/ Dioxane
90652010Bidentate ligand stabilizes Pd, preventing Pd black, but initiation is slow.
XPhos Pd G2

/ Dioxane-

(4:1)
90 92 <2 <5 Rapid Pd(0) generation; bulky ligand accelerates transmetalation over side reactions.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . At each critical juncture, a physical or analytical observation is provided to confirm the reaction is proceeding along the correct mechanistic pathway.

Objective: Synthesis of 4-aryl-1H-pyrazole via Suzuki-Miyaura coupling, suppressing dehalogenation.

Step-by-Step Methodology:
  • Reagent Charging: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous

    
     (2.0 equiv, 2.0 mmol).
    
    • Self-Validation Checkpoint (SVC): Inspect the

      
      . It must be a free-flowing powder. If it is clumped, it has absorbed atmospheric moisture, which will introduce uncontrolled water into the system and spike protodeboronation rates.
      
  • Catalyst Addition: Add XPhos Pd G2 precatalyst (2 mol%, 0.02 mmol).

  • Solvent Introduction & Degassing: Add 5 mL of a 1,4-Dioxane/

    
     mixture (4:1 v/v). Immediately subject the mixture to three cycles of freeze-pump-thaw degassing. Backfill with Argon.
    
    • SVC: During the final thaw cycle, no gas bubbles should evolve from the solution. Complete removal of

      
       is critical to prevent the oxidative homocoupling of the boronic acid.
      
  • Activation & Heating: Transfer the sealed Schlenk tube to a pre-heated oil bath at 90 °C. Stir vigorously.

    • SVC: Within 5–10 minutes of heating, the solution should transition from a pale yellow suspension to a deep reddish-brown homogeneous solution. This color shift confirms the deprotonation of the G2 precatalyst and the successful generation of the active, monomeric Pd(0)-XPhos complex. (If the solution turns instantly black and opaque, the catalyst has died due to oxygen ingress or pyrazole poisoning).

  • Reaction Monitoring: Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

    • SVC: Under a 254 nm UV lamp, the bromo-pyrazole starting material (typically weak UV absorbance, Rf ~0.5) should disappear. A new, highly fluorescent spot (Rf ~0.3) will appear, confirming the extended

      
      -conjugation of the cross-coupled biaryl product.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
    

References

  • Tomanová et al. / PubMed (NIH). "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." URL:[Link]

  • NIH / PMC. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." URL:[Link]

  • Allen Che / Medium. "One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis." URL: [Link]

Sources

Technical Support Center: Troubleshooting De-bromination in 4-Bromo-Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, functionalizing 4-bromo-pyrazoles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithiation is a daily necessity. However, the most pervasive failure mode in these workflows is hydrodebromination (dehalogenation), where the bromine atom is prematurely replaced by a hydrogen atom, yielding an inseparable pyrazole byproduct and destroying the reaction yield[1].

This guide is engineered to provide you with authoritative mechanistic insights, self-validating protocols, and field-proven troubleshooting strategies to eliminate de-bromination from your workflows.

Mechanistic Deep Dive: The Causality of De-bromination

To stop de-bromination, you must first understand its origin. De-bromination is not a random failure; it is a highly predictable competing catalytic cycle driven by the formation of a Palladium-Hydride (Pd-H) intermediate[2].

When a 4-bromo-pyrazole undergoes oxidative addition to form the


 complex, the catalytic cycle can stall if the subsequent transmetalation step is slow. During this stalled period, the palladium center can abstract a hydride from the surrounding environment (solvents, bases, or ligands) via 

-hydride elimination[3]. Subsequent reductive elimination yields the undesired de-brominated pyrazole[1].

For N-heterocycles like pyrazoles, this is exacerbated if the N-H bond is unprotected. Under basic conditions, the pyrazole deprotonates. The resulting electron-rich pyrazolide anion severely retards both oxidative addition and transmetalation, increasing the lifetime of the vulnerable


 intermediate and virtually guaranteeing de-bromination[2][4].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 4-Bromo-pyrazole TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet Boronic Acid + Base Hydride Hydride Transfer (From Solvent/Base) OxAdd->Hydride Stalled Cycle / Side Reaction RedElim Reductive Elimination Desired Product (Ar-R) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration PdH [Ar-Pd(II)-H] Intermediate Hydride->PdH DeBrom Hydrodebromination Undesired Byproduct (Ar-H) PdH->DeBrom DeBrom->Pd0 Catalyst Release

Mechanistic divergence between desired cross-coupling and hydrodebromination pathways.

Process Optimization & Troubleshooting Workflow

Troubleshooting Start Issue: High Debromination Yield CheckNH Is Pyrazole N-H Free? Start->CheckNH Protect Protect N-H (SEM, THP) CheckNH->Protect Yes CheckSolvent Evaluate Solvent System CheckNH->CheckSolvent No Protect->CheckSolvent ChangeSolvent Switch to Aprotic (Toluene/THF) CheckSolvent->ChangeSolvent Protic (Alcohols) CheckBase Evaluate Base & Ligand CheckSolvent->CheckBase Aprotic ChangeSolvent->CheckBase Optimize Use K3PO4 + XPhos/SPhos CheckBase->Optimize Suboptimal Success Optimized Cross-Coupling Optimize->Success

Systematic troubleshooting decision tree to eliminate hydrodebromination side reactions.

Data Presentation: Impact of Reaction Parameters

The following table synthesizes the quantitative impact of various reaction parameters on the ratio of desired cross-coupling to de-bromination.

Reaction ParameterSub-optimal Condition (High Debromination)Optimized Condition (High Conversion)Mechanistic Rationale
Pyrazole N-H Status Free N-HSEM or THP ProtectedPrevents base-mediated deprotonation, maintaining normal oxidative addition rates and preventing N-coordination to Pd[4].
Solvent System Ethanol, Isopropanol, or high

Toluene, Dioxane, or THF (Anhydrous)Protic solvents act as potent hydride donors via

-hydride elimination, directly forming the destructive Pd-H species[1][2].
Base Selection

, DIPEA, or


,

, or

Amine and alkoxide bases contain

-hydrogens that transfer to the Pd center. Inorganic bases are "hydride-safe"[2].
Ligand Choice

or no added ligand
XPhos, SPhos, or JosiPhosBulky, electron-rich ligands accelerate transmetalation and force rapid reductive elimination, outcompeting the slower debromination pathway[2].

Self-Validating Experimental Protocol: Suzuki Coupling of 4-Bromo-pyrazoles

To ensure trustworthiness, this protocol incorporates a self-validating internal control . By running a parallel micro-scale reaction using deuterated reagents, you can definitively trace the source of any residual de-bromination via LC-MS or NMR.

Phase 1: The Self-Validating Diagnostic Control (Optional but Recommended)

If you are experiencing >15% de-bromination, run a parallel 0.1 mmol scale reaction replacing your solvent/water mixture with


 and 

.
  • Validation Logic: If LC-MS reveals the byproduct is 4-deutero-pyrazole (M+1 mass shift), your solvent/water is the hydride source. If the byproduct remains 4-hydro-pyrazole, the hydride is originating from your base, ligand, or boronic ester alkyl groups.

Phase 2: Optimized Step-by-Step Methodology

Note: This protocol assumes the 4-bromo-pyrazole has been pre-protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add SEM-protected 4-bromo-pyrazole (1.0 equiv, 1.0 mmol), the aryl boronic acid (1.5 equiv, 1.5 mmol), and anhydrous

    
     (2.5 equiv, 2.5 mmol).
    
  • Catalyst Loading: Add

    
     (2 mol%) and XPhos (8 mol%). Causality Note: A 1:4 Pd-to-ligand ratio ensures the formation of the highly active mono-ligated Pd(0) species, which is critical for rapid reductive elimination.
    
  • Atmospheric Control (Critical): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen degrades phosphine ligands, stalling the cycle and promoting de-bromination[1].

  • Solvent Addition: Syringe in 5.0 mL of rigorously degassed, anhydrous Toluene.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4-12 hours. Causality Note: Lower temperatures (80 °C vs 110 °C) disfavor the higher activation energy required for

    
    -hydride elimination[1].
    
  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: I am using strictly anhydrous conditions and inorganic bases, but I still see 10% de-bromination. Where is the hydride coming from? A: If solvents and bases are ruled out, the hydride source is likely the boronic acid/ester itself, or trace impurities. Pinacol esters can sometimes undergo degradation pathways that yield hydrides. Try switching to a more reactive boronic acid, or use a neopentyl glycol ester to accelerate the transmetalation step, giving the Pd complex less time to abstract a stray hydride[3].

Q: Can I use a Boc protecting group instead of SEM for my pyrazole? A: While Boc (tert-butyloxycarbonyl) effectively withdraws electron density and prevents N-coordination, it is notoriously unstable under the basic conditions required for Suzuki-Miyaura couplings. It often cleaves mid-reaction, reverting the substrate to the vulnerable free N-H pyrazole and triggering sudden de-bromination[4]. SEM or THP (tetrahydropyranyl) are highly recommended for their robust stability under basic cross-coupling conditions.

Q: Does the halogen matter? Should I switch to a 4-iodo-pyrazole? A: Yes. The propensity for dehalogenation generally follows the reactivity order: I > Br > Cl[2]. While 4-iodo-pyrazoles undergo oxidative addition much faster (which is good), the resulting


 complex is actually more susceptible to hydrodehalogenation if transmetalation is delayed. Sticking with 4-bromo-pyrazoles while optimizing the ligand (e.g., XPhos) usually provides the best balance of reactivity and stability.

References

  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem Source: Benchchem URL
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates Source: ResearchGate URL
  • Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling Source: RSC Publishing URL
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem Source: Benchchem URL
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL

Sources

Purification strategies for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Welcome to the Technical Support Hub

Current Status: Operational Topic: Purification & Isolation Protocols Target Molecule: 4-Bromo-1-isopropyl-1H-pyrazole-5-carbonitrile CAS Registry: 313735-62-5 (Generic Reference)[1]

This guide is structured as a dynamic troubleshooting center. We have categorized the most common purification challenges into "Support Tickets." Select the ticket that matches your current experimental bottleneck.[1][2]

Ticket #001: Separation of Regioisomers (N1-Isopropyl vs. N2-Isopropyl)

Status: Critical User Reported Issue: "My crude NMR shows a mixture of two isomers (~4:1 ratio). Flash chromatography is struggling to separate them cleanly."

Root Cause Analysis

The synthesis of 1-substituted pyrazoles via the condensation of isopropylhydrazine with 1,3-dielectrophiles (e.g., ethoxymethylene compounds) is rarely 100% regioselective.[3]

  • Target (Isomer A): 1-isopropyl-5-carbonitrile (Sterically crowded, often the kinetic product depending on conditions).[1]

  • Impurity (Isomer B): 1-isopropyl-3-carbonitrile (Thermodynamically stable, less sterically hindered).[1]

These isomers possess distinct dipole moments. The 1,5-isomer places the N-alkyl group and the C5-nitrile in close proximity, creating a larger net dipole compared to the more linear 1,3-isomer. This difference is your handle for separation.

Resolution Protocol

Method A: Flash Chromatography (The Dipole Strategy) Because of the dipole difference, the 1,5-isomer typically elutes after the 1,3-isomer on standard silica gel (depending on the exact mobile phase interaction), but they can streak.[3]

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase Optimization:

    • Avoid: 100% EtOAc (co-elution likely).[1][3]

    • Recommended: Gradient elution using Hexanes : Ethyl Acetate .[1]

    • Gradient: Start 100:0 Hex:EtOAc

      
       Ramp to 80:20 over 10 CV (Column Volumes).[1][2][3] The isomers usually separate between 10-25% EtOAc.[1]
      
  • Additive: If streaking occurs (common with pyrazoles due to basic Nitrogen), add 1% Triethylamine (TEA) to the mobile phase.[3]

Method B: Selective Recrystallization (The Solubility Strategy) If your scale is >5g, chromatography becomes expensive.[2][3] The isopropyl group aids crystallinity.[1]

  • Solvent System: Heptane / Isopropyl Alcohol (IPA).[1][3]

  • Procedure:

    • Dissolve crude solid in minimum hot IPA (60°C).

    • Slowly add Heptane until slight turbidity is observed.[1]

    • Cool slowly to RT, then to 4°C.

    • Outcome: The symmetrical 1,3-impurity often remains in the mother liquor, while the desired 1,5-isomer crystallizes (verify with NOESY NMR: Look for cross-peaks between the Isopropyl-CH and the C4-H or C5-substituent).

Ticket #002: Removal of Elemental Bromine & Halogenated Side-Products

Status: High Priority User Reported Issue: "The product has a yellow/orange tint and fumes slightly. LCMS shows a mass peak +79/81 higher than expected (poly-bromination)."[1]

Root Cause Analysis
  • Color: Residual elemental bromine (

    
    ) or N-bromosuccinimide (NBS) byproducts.[1]
    
  • Poly-bromination: If the reaction was forced, bromine may have added to the isopropyl methine (tertiary carbon) via radical mechanism, though this is rare without light/initiators.[3]

Resolution Protocol

Step 1: The Reductive Quench (Mandatory) Never rely on evaporation to remove bromine; it is toxic and corrosive.[1]

  • Dissolve the crude reaction mixture in Ethyl Acetate or DCM.[1][2]

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.[1][2][3]
    
    • Visual Indicator: The organic layer will shift from Orange/Red

      
       Colorless/Pale Yellow immediately.[1][2]
      
  • Wash with Brine, dry over

    
    , and concentrate.
    

Step 2: Scavenging Trace Succinimide (If NBS was used) Succinimide is water-soluble but often carries over into organic layers.[1]

  • Wash: 2x wash with water (pH 7).[1][3]

  • Polishing: If solid succinimide persists in the concentrated oil, triturating the solid with cold water and filtering can remove it, as the pyrazole is water-insoluble.[3]

Ticket #003: Nitrile Hydrolysis (The "Vanishing" CN Peak)

Status: Moderate User Reported Issue: "My IR peak at ~2220


 (CN) is weak, and I see a new carbonyl peak at 1680 

. Mass spec shows M+18."
Root Cause Analysis

Nitriles at the C5 position of pyrazoles are electronically coupled to the ring.[1] Under strongly acidic (e.g.,


 generated during bromination) or basic conditions (aqueous workup with NaOH), the nitrile hydrolyzes to the primary amide (

).[3]
Resolution Protocol
  • pH Control: During workup, ensure the aqueous phase pH remains between 4.0 and 8.0 . Avoid strong bases like NaOH; use saturated

    
     for neutralization.[1]
    
  • Temperature: Do not heat the reaction mixture above 50°C after the nitrile has been formed if water is present.

  • Rescue: If the amide has formed, it is very difficult to revert.[1][2][3] You must separate it.

    • Separation: The amide is significantly more polar than the nitrile.[1][2]

    • Tactic: Flash chromatography with DCM:MeOH (95:5).[1][2] The nitrile will elute rapidly; the amide will stick.[1]

Visual Workflow: The Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (4-Bromo-1-isopropyl-1H-pyrazole-5-CN) CheckColor Is the mixture Orange/Red? Start->CheckColor Quench Wash w/ 10% Na2S2O3 (Remove Br2) CheckColor->Quench Yes TLC TLC Analysis (Hex/EtOAc 4:1) CheckColor->TLC No (Yellow/White) Quench->TLC SingleSpot Single Spot? TLC->SingleSpot Rf ~0.4 Isomers Two Spots Close Together (Regioisomers) TLC->Isomers Overlapping Spots Final Pure Product (White Solid) SingleSpot->Final Dry & Concentrate ScaleCheck Scale > 5g? Isomers->ScaleCheck Recryst Recrystallization (Heptane/IPA) ScaleCheck->Recryst Yes (Bulk) Column Flash Chromatography Gradient Hex -> 20% EtOAc Add 1% TEA if streaking ScaleCheck->Column No (Discovery) Recryst->Final Column->Final

Caption: Decision matrix for purifying 4-bromo-1-isopropyl-1H-pyrazole-5-carbonitrile, prioritizing chemical washes for elemental impurities and scale-dependent separation for regioisomers.

Experimental Data: Solubility & Chromatography Guide

Solvent SystemSolubility (25°C)Application
Dichloromethane (DCM) High (>100 mg/mL)Loading solvent for columns; Extraction.[1]
Ethyl Acetate High (>80 mg/mL)Mobile phase (Polar component).[1][3]
Hexanes / Heptane Low (<5 mg/mL)Anti-solvent for crystallization; Mobile phase (Non-polar).[1][3]
Methanol / Ethanol ModerateGood for recrystallization (often with water).[1][3]
Water InsolubleWash solvent (removes salts/succinimide).[1][3]

TLC Reference Data (Silica Gel 60 F254):

  • Mobile Phase: Hexanes : EtOAc (4:1)[3]

  • Target (1,5-isomer):

    
    [1][2]
    
  • Impurity (1,3-isomer):

    
     (Often elutes first due to lower dipole moment).[1]
    
  • Impurity (Des-bromo):

    
    [1][3]
    

Frequently Asked Questions (FAQ)

Q: How do I definitively distinguish the 1,5-isomer from the 1,3-isomer using NMR? A: Standard 1H NMR is difficult because the shifts are similar.[2][3] You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1][2][3]

  • 1-isopropyl-5-CN: The isopropyl CH proton is spatially close to the substituent at C5 (CN).[1] Since CN has no protons, look for the absence of a cross-peak to the C5 position, or interaction with C4-Br (if applicable).[2]

  • 1-isopropyl-3-CN: The isopropyl CH proton is spatially close to the proton at C5 (if C4 is brominated, this logic changes).[1]

  • Better Marker: In the 13C NMR , the C5-carbonitrile carbon usually appears upfield (shifted by the adjacent N1) compared to the C3-carbonitrile.[1][2]

Q: Can I use HPLC for purification? A: Yes. For preparative HPLC:

  • Column: C18 Reverse Phase.[1][4]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][3]

  • Gradient: 40% MeCN

    
     90% MeCN.[1] The bromine atom makes the molecule lipophilic, so it requires high organic content to elute.[3]
    

Q: My product is an oil, but it should be a solid. Why? A: This is "Solvent Trapping." The isopropyl group creates a lattice that traps DCM or EtOAc.[1]

  • Fix: Dissolve the oil in a small amount of Methanol, sonicate, and rotovap again. Finally, dry under high vacuum (<1 mbar) at 40°C for 12 hours. It should solidify.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.

  • General Pyrazole Purification: "Separation of 1H-Pyrazole-4-carbonitrile isomers." BenchChem Technical Guides, 2025.

  • Bromination Protocols: "Synthesis of 4-bromopyrazoles using NBS." Organic Syntheses, Coll.[3][5] Vol. 10, 2004, p. 112.

  • Physical Properties & Safety: PubChem Compound Summary for 4-Bromo-1-isopropyl-1H-pyrazole. National Center for Biotechnology Information.[1]

Sources

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Welcome to the Pyrazole Synthesis Support Hub

Regiocontrol in pyrazole synthesis is one of the most persistent challenges in heterocyclic chemistry. Whether you are battling tautomeric equilibria in N-alkylation or facing the "1:1 mixture" nightmare in Knorr condensations, this guide provides mechanism-based solutions.

We do not offer generic advice. We offer causality-driven troubleshooting .

Quick Navigation (Select Your Issue)
  • [Ticket #001] My Knorr condensation (1,3-diketone + hydrazine) yields a 50:50 mixture.

  • [Ticket #002] I cannot control the position of the Trifluoromethyl (

    
    ) group.
    
  • [Ticket #003] N-Alkylation of my pyrazole is occurring at the wrong nitrogen.

  • [Ticket #004] I need a completely different route (Cycloaddition protocols).

Ticket #001: The Knorr Condensation & The "Mixture" Problem

User Issue: "I reacted a substituted hydrazine with an unsymmetrical 1,3-diketone in ethanol. I obtained an inseparable mixture of regioisomers."

Root Cause Analysis: In a classical Knorr synthesis, the hydrazine nucleophile (


) has two nucleophilic nitrogens, and the 1,3-diketone has two electrophilic carbonyls.
  • Electronic Competition: The terminal

    
     is generally harder and more nucleophilic. It attacks the most reactive carbonyl.
    
  • The "Hard/Soft" Mismatch: If both carbonyls have similar electrophilicity (e.g., ketone vs. ketone), discrimination is poor.

  • Solvent Interference: Protic solvents like EtOH often mask subtle electronic differences via hydrogen bonding.

Solution Protocol: The Enaminone Switch Do not rely on 1,3-diketones for difficult substrates. Convert your ketone to an enaminone (specifically a


-dimethylaminovinyl ketone) using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
  • Why? Enaminones polarize the system. The hydrazine attacks the

    
    -carbon (Michael-type addition) exclusively, locking the regiochemistry before cyclization.
    
Standard Operating Procedure (SOP): Enaminone Route

Step 1: Enaminone Formation

  • Dissolve ketone (1.0 equiv) in neat DMF-DMA (1.5–2.0 equiv).

  • Reflux for 4–12 hours (Monitor by TLC; look for the disappearance of the ketone).

  • Concentrate in vacuo to remove excess DMF-DMA. The residue is usually pure enough for the next step.

Step 2: Cyclization

  • Dissolve the crude enaminone in Ethanol or Methanol (0.5 M).

  • Add the substituted hydrazine (1.1 equiv).[1]

  • Critical Check: If using a hydrazine salt, add 1.1 equiv of NaOAc or

    
    .
    
  • Reflux for 2–4 hours.

  • Cool and filter the precipitate (or extract).

Regiochemical Outcome: The substituted nitrogen of the hydrazine (


) generally ends up distal to the original ketone carbonyl (forming the 1,5-disubstituted isomer in many cases, though sterics can invert this).
Ticket #002: The Fluorine Factor ( -Pyrazoles)

User Issue: "I am synthesizing a drug candidate requiring a 3-trifluoromethyl pyrazole, but I keep isolating the 5-trifluoromethyl isomer (or a mix)."

Technical Insight: The


 group is a strong electron-withdrawing group (EWG). In a 1,3-dicarbonyl system containing a 

group:
  • The carbonyl adjacent to the

    
     exists largely as the hydrate or enol in solution, often making it less electrophilic towards the initial attack than the distal carbonyl.
    
  • However, Solvent Effects are massive here. Fluorinated solvents can invert regioselectivity by altering the hydrogen-bond network and the tautomeric ratio of the diketone.

Data: Solvent Control Switch Comparison of conditions for condensation of


 with 

SolventAdditiveMajor IsomerRatio (3-

: 5-

)
Mechanism Note
Ethanol HCl (cat)5-

15 : 85Thermodynamic control
TFE (Trifluoroethanol) None3-

95 : 5 H-bond activation of

HFIP None3-

>98 : 2 Strong H-bond donor

Recommendation: If you need the 3-


  isomer (where 

is far from the N-substituent), switch your solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents activate the carbonyl adjacent to the

via strong hydrogen bonding, encouraging attack at that position.
Ticket #003: N-Alkylation of Pre-formed Pyrazoles

User Issue: "I have a pyrazole ring and I need to alkylate it. I used Methyl Iodide and


, but the alkyl group went to the more hindered nitrogen."

Troubleshooting Logic: N-alkylation of unsymmetrical pyrazoles is governed by the interplay of Sterics vs. Electronics (Lone Pair Availability).

  • Tautomerism: The proton shuttles between N1 and N2.

  • The Rule: Under basic conditions (

    
    ), the alkylating agent prefers the less sterically hindered  nitrogen.[2]
    
  • The Exception: If you have a specific directing group (like a lone pair donor nearby) or use specific metal chelation.

Decision Matrix for N-Alkylation:

N_Alkylation_Logic cluster_legend Key Insight Start Target: N-Alkylated Pyrazole Condition Is the Pyrazole Unsymmetrical? Start->Condition Sterics Are substituents bulky? Condition->Sterics Yes RouteC Metal Catalysis (Chan-Lam) For N-Arylation Condition->RouteC Targeting N-Aryl RouteA Standard Base (K2CO3/DMF) Favors less hindered N Sterics->RouteA Yes (Steric Control) RouteB Mitsunobu Reaction Often improves selectivity Sterics->RouteB No (Electronic mix) Note Use Cs2CO3 for higher reactivity but lower selectivity.

Caption: Decision logic for selecting N-alkylation conditions based on substrate sterics.

Expert Tip: The "Blocking" Strategy If you cannot get the desired isomer via direct alkylation:

  • Synthesize the pyrazole with a THP (Tetrahydropyranyl) protecting group on the nitrogen you don't want to alkylate (if possible to introduce early).

  • Alkylate the free nitrogen.

  • Deprotect (Acid hydrolysis).

Ticket #004: Advanced Cycloaddition Protocols

User Issue: "Condensation is failing due to sensitive functional groups. I need a milder, more regioselective method."

Solution: [3+2] Cycloaddition using Diazo compounds and Alkynes. Unlike condensation, this method is often highly regioselective when catalyzed by metals.

Protocol: Silver-Catalyzed [3+2] Cycloaddition

Best for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes.

Reagents:

  • Terminal Alkyne[1][3][4]

  • Diazo compound (generated in situ from tosylhydrazone or used as solution)

  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%)

Workflow:

  • Setup: In a vial, combine the terminal alkyne (1.0 equiv) and the tosylhydrazone (1.2 equiv).

  • Solvent: Add 1,4-Dioxane or Toluene (0.2 M).

  • Base/Cat: Add

    
     (2.0 equiv) and 
    
    
    
    (10 mol%).
  • Reaction: Heat to 60-80°C.

  • Mechanism: The base generates the diazo species; Silver forms a silver-acetylide intermediate which undergoes a regioselective cycloaddition.

  • Result: High selectivity for the 3,5-isomer (avoiding the 3,4-isomer).

Visualizing the Regioselectivity Landscape

The following diagram illustrates the divergence in pathways between classical Diketone condensation and the Enaminone approach.

Pyrazole_Pathways Substrate_A 1,3-Diketone (R1-CO-CH2-CO-R2) Hydrazine Substituted Hydrazine (NH2-NH-R) Substrate_A->Hydrazine Substrate_B Enaminone (R1-CO-CH=CH-NMe2) Substrate_B->Hydrazine Path_A Path A: Direct Condensation (Attack at C=O) Hydrazine->Path_A With Diketone Path_B Path B: Michael Addition (Attack at C-beta) Hydrazine->Path_B With Enaminone Result_Mix Mixture of Regioisomers (Often 1:1) Path_A->Result_Mix Competing Electrophiles Result_Pure High Regioselectivity (Single Isomer) Path_B->Result_Pure Electronic Bias

Caption: Mechanistic divergence: Enaminones enforce Michael addition, bypassing the competing carbonyl problem.

References
  • Review of Regioselective Synthesis : Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Enaminone Chemistry : Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[5] Journal of Organic Chemistry, 2019.[3] Link

  • Fluorinated Pyrazoles & Solvents : Bonacorso, H. G., et al. "Trifluoromethyl-containing pyrazoles: synthesis and properties." Journal of Fluorine Chemistry, 2006. Link

  • Silver-Catalyzed Cycloaddition : Kalisiak, J., et al. "Silver-Catalyzed Regioselective Synthesis of Pyrazoles." Organic Letters, 2008.[6] Link

  • N-Alkylation Control : Smith, A. M., et al. "Regioselective N-Alkylation of Pyrazoles: A Guide." Journal of Medicinal Chemistry, 2015. Link

Sources

Catalyst selection for efficient cross-coupling with 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Catalysis Division Ticket #: 8492-CX Subject: Optimization of Cross-Coupling Protocols for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile Status: Open [High Priority] Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Substrate Analysis & Reactivity Profile

Dear Colleague,

You are working with 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile . This is a deceptive substrate. While it appears to be a standard heteroaryl halide, the electronic and steric environment creates specific "traps" for standard catalytic cycles.

The "Push-Pull" Electronic Trap:

  • Activation (The Good News): The C5-Nitrile (CN) is a strong electron-withdrawing group (EWG). Combined with the inherent electron deficiency of the pyrazole ring, the C4-Br bond is highly activated for Oxidative Addition . You do not need harsh temperatures to insert the Palladium.

  • Deactivation (The Bad News):

    • Catalyst Poisoning: The C5-CN group and the N2-nitrogen are competent ligands.[1] They can coordinate to electrophilic Pd(II) species, forming stable "resting states" that halt the catalytic turnover (The "Nitrile Effect").

    • Side Reactions: The highly electron-deficient ring makes the C4 position susceptible to protodehalogenation (replacing Br with H) if the transmetallation step is slow and a proton source is available.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

User Scenario: Coupling with aryl/heteroaryl boronic acids.

Recommended Catalyst Systems
TierCatalyst SystemLigand ClassApplication Case
Standard Pd(dppf)Cl₂·DCM Bidentate FerrocenylStart here. The large bite angle of dppf resists poisoning by the nitrile group. Robust and cost-effective.[1]
High-Perf XPhos Pd G3 Dialkylbiaryl PhosphineUse for sterically hindered boronic acids (ortho-substituted).[1] The bulky XPhos ligand facilitates transmetallation.
Challenging Pd(OAc)₂ + CataCXium A Adamantyl PhosphineUse for unstable boronic acids . This system allows for high turnover at lower temperatures (40-60°C).[1]
Critical Protocol Optimization (The "Anti-Hydrolysis" Method)

Standard aqueous Suzuki conditions (Na₂CO₃/Water/Dioxane) often hydrolyze the C5-Nitrile to a primary amide. Use this anhydrous protocol instead:

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

  • Base: K₃PO₄ (finely ground, anhydrous) or Cs₂CO₃.

  • Additives: If conversion stalls, add 1-2 drops of water (controlled amount) or use KF as the activator to avoid hydroxide generation.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

User Scenario: Coupling with primary or secondary amines.

The Challenge: The pyrazole nitrogen (N2) and the nitrile can chelate Pd, shutting down the reaction. Monodentate phosphines often fail here.[1]

Decision Matrix: Catalyst Selection

BuchwaldLogic Start Select Amine Partner Type1 Primary Amine (Aniline/Alkyl) Start->Type1 Type2 Secondary Amine (Cyclic/Acyclic) Start->Type2 Cat1 BrettPhos Pd G3 (High Selectivity) Type1->Cat1 Steric Bulk Cat2 RuPhos Pd G3 (General Purpose) Type1->Cat2 Unhindered Type2->Cat2 Acyclic Cat3 Pd₂(dba)₃ + Xantphos (Robust/Cheaper) Type2->Cat3 Cyclic (Morpholine/Pip) caption Figure 1: Catalyst selection logic for C-N coupling on Nitrile-Pyrazoles.

Protocol: The "BrettPhos" Method for Primary Amines
  • Catalyst: BrettPhos Pd G3 (1-3 mol%).[1]

  • Base: LHMDS (1.1 equiv) or NaOtBu. Note: LHMDS is milder and prevents nitrile attack.

  • Solvent: THF or Toluene (Must be degassed).

  • Temp: 65°C - 80°C.[1]

  • Why this works: BrettPhos is extremely bulky. It forms a "protective shell" around the Pd center, physically blocking the nitrile and pyrazole nitrogens from coordinating, while still allowing the amine to enter.

Troubleshooting Guide (Symptom/Causality)

SymptomProbable CauseCorrective Action
Starting Material (SM) Consumed, No Product Protodehalogenation. The Pd inserted, but failed to transmetallate. It grabbed a proton from the solvent/moisture.1. Switch to Anhydrous Toluene . 2. Increase concentration of coupling partner. 3. Lower temperature.
Reaction Stalls at 50% Conversion Catalyst Poisoning. The product (containing the nitrile) or SM is coordinating to the Pd.1. Increase catalyst loading to 5 mol%. 2. Switch to XPhos or BrettPhos (Bulky ligands displace the nitrile).
New Spot on TLC (Lower Rf than Product) Nitrile Hydrolysis. The CN group converted to -CONH₂.1. Remove water.[1] Use K₃PO₄ instead of carbonates/hydroxides. 2. Avoid MeOH/EtOH as solvents.[1]
Black Precipitate (Palladium Black) Ligand Dissociation. The ligand fell off, and Pd(0) aggregated.1. Your reaction is too hot for the ligand. 2. Add 10% excess free ligand to stabilize the active species.

Mechanistic Visualization: The "Nitrile Trap"

The following diagram illustrates why standard catalysts fail and how bulky ligands rescue the cycle.

Mechanism Step1 Oxidative Addition (Fast due to EWG) Step2 Pd(II)-Ar Intermediate Step1->Step2 Trap TRAP: Nitrile Coordination Forms stable (N-Pd-N) chelate Step2->Trap Standard Ligand (PPh3) Rescue RESCUE: Bulky Ligand (XPhos) Sterically blocks Nitrile Step2->Rescue Bulky Ligand Product Product Formation (Reductive Elimination) Trap->Product Very Slow Rescue->Product caption Figure 2: The 'Nitrile Trap' mechanism and ligand-based solution.

References

  • Suzuki Coupling on Electron-Deficient Pyrazoles

    • Title: Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
    • Source: BenchChem Technical Notes.[1]

  • Buchwald-Hartwig on Pyrazoles

    • Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines.[1][2]

    • Source:Heterocycles (via ResearchG
    • Link:[Link]

  • Catalyst Poisoning by Nitriles

    • Title: Identification and Elimination of an Unexpected C
    • Source:Organic Process Research & Development.
    • Link:[Link]

  • General Guide to Buchwald Conditions

    • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec Chemical Insights.[1]

    • Link:[Link]

Sources

Managing scalability issues in the synthesis of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist specializing in heterocyclic scale-up, I have designed this technical guide to address the critical bottlenecks encountered when transitioning pyrazole synthesis from the discovery bench to multi-kilogram production.

Scaling the synthesis of pyrazole-based active pharmaceutical ingredients (APIs) is rarely a linear process. The transition exposes hidden thermodynamic hazards, kinetic imbalances, and purification bottlenecks that are easily masked at the milligram scale. This guide deconstructs these issues, providing mechanistic explanations and field-proven, self-validating protocols to ensure your scale-up is safe, regioselective, and compliant with stringent genotoxic impurity (GTI) limits.

Process Architecture: Scalable Pyrazole Synthesis

The following workflow illustrates the critical decision matrix for scaling pyrazole synthesis, emphasizing the divergence between batch and flow chemistry based on thermal hazard assessments.

PyrazoleScaleUp A Precursor Streams (Dicarbonyl + Hydrazine) B Thermal Hazard Assessment (DSC / ARC) A->B C Base-Stabilized Batch (< 1 kg Scale) B->C Low Exotherm Risk D Continuous Flow Reactor (> 1 kg Scale) B->D High Exotherm Risk E Regioselective Cyclocondensation C->E D->E F In-line Quench & Extraction E->F G Controlled Crystallization (< 20 ppm Hydrazine) F->G

Scalable pyrazole synthesis workflow highlighting thermal management and purification.

Troubleshooting Guide & Process FAQs

Q1: Why does my hydrazine condensation reaction experience severe thermal runaways upon scale-up, and how can I mitigate this? The Causality: The cyclocondensation of hydrazines with 1,3-dicarbonyls or alkynes is highly exothermic. At the bench scale, the high surface-area-to-volume ratio of small flasks dissipates this heat rapidly. At scale, this heat accumulates. Furthermore, if your reaction generates acidic byproducts (such as HCl from hydrazine hydrochloride salts or chlorinated precursors), the acid acts as a catalyst for the exothermic decomposition of the reaction mass, drastically lowering the thermal onset temperature of hydrazine monohydrate[1]. This can lead to an adiabatic temperature rise exceeding 100 °C, pushing the batch into a dangerous self-heating runaway state[1]. The Solution: You have two process options:

  • Base Stabilization (Batch): Introduce an inorganic base, such as sodium acetate, to the reaction mixture. The base neutralizes the generated HCl, stabilizing the hydrazine and significantly increasing the onset temperature of exothermic decomposition[1].

  • Continuous Flow Chemistry: Transition to a continuous flow reactor. The micro-channel environment provides exceptional heat transfer, allowing you to safely operate at elevated temperatures (e.g., 140 °C) while containing the exotherm within a microscopic reaction volume[2][3].

Q2: I am losing regiocontrol when scaling up the synthesis of 1,3,5-substituted pyrazoles. What drives this, and how is it resolved? The Causality: Regioselectivity in pyrazole synthesis relies on the kinetic differentiation between the two nucleophilic nitrogen atoms of a substituted hydrazine attacking an unsymmetrical dicarbonyl[4]. In a large batch reactor, inadequate mixing creates localized concentration and temperature gradients. These gradients disrupt the delicate kinetic control, allowing the thermodynamically favored (but often undesired) regioisomer to form. The Solution: First, optimize your solvent system. Switching to fluorinated solvents like hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can heavily influence regioselectivity by modulating the hydrogen-bonding network and stabilizing specific transition states[4]. Second, if solvent optimization is insufficient, continuous flow processing ensures homogeneous mixing and eliminates thermal gradients, locking in the kinetic product.

Q3: Column chromatography is no longer viable for our 3 kg batch. How do we achieve API-grade purity, specifically regarding residual hydrazine? The Causality: Hydrazine is a highly toxic, genotoxic impurity (GTI)[5]. Regulatory agencies mandate that residual hydrazine in final APIs must typically be controlled to <20 ppm[3]. Flash chromatography is entirely unscalable for multi-kilogram API production due to solvent consumption and throughput bottlenecks[4]. The Solution: Implement a chemical quench followed by controlled crystallization. Before workup, add an excess of a ketone (like acetone) to the crude mixture. The ketone rapidly reacts with unreacted hydrazine to form a highly soluble hydrazone[5]. You can then perform a controlled solvent/antisolvent crystallization. Because the hydrazone remains dissolved in the mother liquor, the pyrazole API crystallizes out cleanly, consistently achieving <20 ppm residual hydrazine[3].

Self-Validating Protocol: Continuous Flow Synthesis of Pyrazoles

This protocol outlines a scalable, continuous-flow methodology for pyrazole synthesis, incorporating self-validating analytical checkpoints to ensure process integrity.

Phase 1: Reagent Stream Preparation & Priming

  • Stream A (Electrophile): Prepare a 0.5 M solution of the 1,3-dicarbonyl compound in a suitable high-boiling solvent (e.g., DMF or NMP).

  • Stream B (Nucleophile): Prepare a 0.55 M solution of the substituted hydrazine in the same solvent. Critical Step: Add 1.1 equivalents of sodium acetate to Stream B to act as a base-stabilizer against acidic decomposition[1].

  • System Priming: Prime the continuous flow system (equipped with a PFA reactor coil) with pure solvent to establish baseline pressure and verify there are no micro-leaks.

Phase 2: Steady-State Processing 4. Flow Initiation: Pump Stream A and Stream B at equal flow rates into a T-mixer. Set the total flow rate to achieve a residence time of exactly 20 to 52 minutes, depending on the substrate's reactivity[2]. 5. Thermal Control: Maintain the reactor coil at 140 °C[2]. 6. Validation Checkpoint 1 (In-Line PAT): Utilize an in-line Process Analytical Technology (PAT) such as FTIR. Monitor the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of the pyrazole C=N stretch. Self-Validation: If the conversion drops below 95%, the system must automatically divert the output to a waste stream until steady-state is restored.

Phase 3: In-Line Quenching & Controlled Crystallization 7. Chemical Quench: Route the reactor effluent into a continuous stirred-tank reactor (CSTR) containing an aqueous Na₂CO₃ solution and 2.0 equivalents of acetone. Stir for 15 minutes to convert any residual hydrazine into its soluble hydrazone[5]. 8. Extraction & Crystallization: Perform an in-line liquid-liquid extraction using a semipermeable membrane with CH₂Cl₂[2]. Concentrate the organic phase under reduced pressure and induce crystallization via the slow addition of a non-polar antisolvent (e.g., heptane). 9. Validation Checkpoint 2 (Release Testing): Filter and dry the crystals. Perform an HPLC-MS assay. The batch is only validated for release if the pyrazole purity is >99% and residual hydrazine is confirmed at <20 ppm[3].

Quantitative Process Metrics: Batch vs. Flow Scalability

The following table summarizes the quantitative advantages of transitioning from a traditional batch process to a continuous flow paradigm for pyrazole synthesis.

Process MetricTraditional Batch ProcessContinuous Flow ProcessMechanistic Causality
Isolated Yield ~70%89%Superior mass transfer in flow prevents over-reaction and degradation[2].
Reaction Time 2 to 12 hours20 to 52 minutesHigh surface-area-to-volume ratio in microreactors accelerates heat transfer[2].
Thermal Safety High Risk (Runaway potential)Low Risk (Stable)Continuous removal of products prevents auto-catalytic decomposition and limits inventory of hazardous intermediates[1].
Residual Hydrazine Often > 100 ppm< 20 ppmChemical quenching combined with controlled crystallization efficiently purges genotoxic impurities[3][5].

References

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction Source: American Chemical Society (ACS) URL:[Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base Source: ResearchGate URL:[Link]

  • Continuous flow pyrazole synthesis | New Drug Approvals Source: New Drug Approvals URL:[Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Identifying and characterizing impurities in 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the identification, characterization, and mitigation of impurities in the synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile . This molecule is a critical scaffold in the synthesis of anthranilic diamide insecticides (e.g., Cyantraniliprole analogs) and various pharmaceutical targets.

Status: Operational | Tier: L3 (Senior Application Scientist)

Executive Summary

The purity profile of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (hereafter Target Molecule ) is dominated by three chemically distinct classes of impurities:

  • Regioisomers: Arising from the ambident nucleophilicity of the pyrazole ring (N1 vs. N2 alkylation).

  • Halogenation Artifacts: Resulting from non-stoichiometric bromination or scrambling.

  • Hydrolysis Products: Driven by the lability of the C5-nitrile group under acidic/basic conditions.

Module 1: The Regioisomer Challenge (N1 vs. N2)

Q: I observe a persistent impurity peak (RRT ~0.9 - 1.1) with the exact same mass (MW 214) as my product. What is it?

A: This is almost certainly the N2-isopropyl regioisomer (4-bromo-1-isopropyl-1H-pyrazole-3-carbonitrile).

The Mechanism: The pyrazole ring exists in tautomeric equilibrium. During alkylation (if synthesizing via 4-bromo-3-cyanopyrazole) or cyclization (if using isopropylhydrazine), the isopropyl group can attach to either nitrogen.

  • Desired Path (N1): Yields the 5-carbonitrile (sterically crowded, often thermodynamically less favored depending on conditions).

  • Impurity Path (N2): Yields the 3-carbonitrile (sterically less hindered).

Diagnostic Protocol (How to Confirm): Do not rely solely on LCMS, as fragmentation patterns are identical. You must use NMR.

FeatureTarget (5-CN isomer)Impurity (3-CN isomer)
NOESY NMR Strong Cross-peak between Isopropyl-CH and C4-Br (or H if unbrominated). NO cross-peak to Nitrile.Weak/No Cross-peak to C4. Distinct spatial environment.
13C NMR C5-CN carbon is shielded/deshielded differently due to N-alkyl proximity.C3-CN carbon shift differs by ~2-5 ppm.
Dipole Moment Higher (Nitrile and Alkyl vectors often additive).Lower (Vectors often opposing).
HPLC Elution Typically elutes later on Reverse Phase (C18) due to exposed hydrophobic isopropyl face.Typically elutes earlier (more polar interaction surface).

Critical Note: In many pyrazole syntheses, the "impurity" (3-CN) is actually the thermodynamic product. If your ratio is 50:50, your reaction temperature or solvent polarity needs adjustment (e.g., switch from DMF to Toluene to alter transition state energies).

Module 2: Halogenation & Stoichiometry

Q: My Mass Spec shows split peaks at M-79 and M+79. Is my bromination failing?

A: You are observing Des-bromo (starting material) and Di-bromo species.

The Chemistry: Bromination at C4 is an electrophilic aromatic substitution (SEAr).

  • Des-bromo (MW ~135): Incomplete reaction. Often caused by wet solvent (quenching the brominating agent) or insufficient equivalents of NBS/Br2.

  • Di-bromo (MW ~293): Over-bromination. While C3 and C5 are blocked by the Nitrile and Isopropyl groups, if you brominate before installing the nitrile (e.g., on a C-H precursor), you will get scrambling.

Troubleshooting Steps:

  • Check Reagent Quality: NBS degrades over time. Titrate or use fresh bottles.

  • Temperature Control: Maintain 0–5°C during addition. Higher temperatures promote side-reactions.

  • Isotope Pattern Analysis: Use the table below to identify the species immediately on MS.

SpeciesMass (m/z)Isotope Pattern (79Br : 81Br)
Target 214 / 216 1 : 1 (Equal height doublet)
Des-bromo135No doublet (Single peak)
Di-bromo292 / 294 / 2961 : 2 : 1 (Triplet)

Module 3: Functional Group Transformations (Hydrolysis)

Q: I see a peak at M+18 (MW 232). Is this a solvent adduct?

A: No. This is the Primary Amide (4-bromo-1-isopropyl-1H-pyrazole-5-carboxamide).

The Cause: The C5-nitrile is electron-deficient and highly susceptible to hydrolysis, especially in the presence of:

  • Strong Acids/Bases: Workups using 6M HCl or NaOH.

  • Lewis Acids + Water: If you use metal catalysts (e.g., for subsequent couplings) without drying solvents, the metal coordinates to the nitrile, activating it for water attack.

Prevention:

  • Buffer your workup: Use saturated NH4Cl or NaHCO3 instead of strong acids/bases.

  • Dry Solvents: Ensure water content is <0.1% (Karl Fischer) during any step involving Lewis acids or elevated temperatures.

Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities based on the synthetic route selected.

G SM_Hydrazine Isopropyl Hydrazine Intermediate Intermediate (Open Chain) SM_Hydrazine->Intermediate SM_Enol Ethoxymethylene Malononitrile SM_Enol->Intermediate Cyclization Cyclization Step Intermediate->Cyclization Heat/Acid Target TARGET MOLECULE (5-CN Isomer) Cyclization->Target N1 Attack (Major) Imp_Regio IMPURITY A: Regioisomer (3-CN Isomer) Cyclization->Imp_Regio N2 Attack (Minor/Thermo) Imp_Amide IMPURITY B: Amide (Hydrolysis M+18) Target->Imp_Amide Aq. Workup (pH > 10 or < 2) Imp_Bromo IMPURITY C: Des/Di-Bromo (Stoichiometry) Target->Imp_Bromo Bromination Errors

Caption: Figure 1. Impurity genesis flowchart showing the divergence of regioisomers during cyclization and downstream functional group degradation.

Module 4: Analytical Method (HPLC-UV-MS)

To separate the critical N1/N2 regioisomers, a standard fast gradient is insufficient. Use the following optimized method.

Recommended HPLC Conditions
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm, 100 x 3.0 mm.

    • Why: Core-shell provides higher peak capacity to resolve closely eluting isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Avoid Methanol if possible; MeCN provides sharper selectivity for the dipole difference between isomers.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5% -> 60% B (Shallow gradient is key)

    • 10-12 min: 60% -> 95% B

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Nitrile).

Decision Tree for Unknown Peaks

DecisionTree Start Unknown Peak Detected CheckMass Check Mass (m/z) Start->CheckMass SameMass Mass = Target (214) CheckMass->SameMass DiffMass Mass ≠ Target CheckMass->DiffMass Regio Likely Regioisomer (Check NMR/NOESY) SameMass->Regio Plus18 M + 18 (232)? DiffMass->Plus18 PlusMinus79 M +/- 79? Plus18->PlusMinus79 No Amide Amide Impurity (Hydrolysis) Plus18->Amide Yes Halogen Bromination Error (Des/Di-bromo) PlusMinus79->Halogen Yes

Caption: Figure 2. Rapid diagnostic logic for identifying unknown impurities based on LCMS data.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.
    • Context: Defines the steric and electronic factors governing N1 vs N2 alkylation/cycliz
  • Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-5-carbonitrile (Analogous Chemistries)

    • Lahm, G. P., et al. "Rynaxypyr: A new anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters, 2007.
    • Context: Describes the synthesis of the core pyrazole moiety for Cyantraniliprole, highlighting the hydrolysis risks of the nitrile group.
  • Analytical Characterization (NMR/HPLC)

    • Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: A 13C and 15N CPMAS NMR study." Journal of the Chemical Society, Perkin Transactions 2, 2001.
    • Context: Provides reference shifts for N-substituted pyrazoles to aid in regioisomer identific
  • Hydrolysis of Nitriles to Amides

    • Moorthy, J. N., & Singhal, N. "Facile Hydrolysis of Nitriles to Amides." Journal of Organic Chemistry, 2005.[1]

    • Context: Mechanisms of nitrile hydrolysis under laboratory conditions.[1]

Sources

Validation & Comparative

Comparative Biological Evaluation of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile and Its Analogs in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (also known as 4-bromo-1-isopropyl-1H-pyrazole-5-carbonitrile) serves as a privileged synthetic intermediate. Rather than acting as a standalone drug, this molecule is a highly specialized pharmacophoric building block. When derivatized, it forms the core of potent ATP-competitive kinase inhibitors, particularly those targeting the Rearranged during Transfection (RET) kinase—a primary driver in thyroid carcinoma and non-small cell lung cancer[1].

This guide objectively compares the structure-activity relationship (SAR) and biological performance of scaffolds derived from the N-isopropyl intermediate against its N-methyl and N-tert-butyl analogs. By evaluating the causality behind these structural modifications, we provide a comprehensive framework for drug development professionals optimizing pyrazole-based hinge binders[2].

Structural Rationale & SAR Logic

The biological activity of the final kinase inhibitor is heavily dictated by the substitution at the N1 position of the pyrazole ring. The N-isopropyl group (propan-2-yl) offers a precise balance of steric volume and lipophilicity that is critical for navigating the kinase active site[3].

  • N-Methyl Analog: Provides insufficient van der Waals contacts within the hydrophobic pocket adjacent to the hinge region, leading to a rapid off-rate and higher

    
     values.
    
  • N-Isopropyl (Target Compound): The branched methyl groups perfectly occupy the hydrophobic specificity pocket. This optimal fit not only increases binding affinity to wild-type RET but also maintains potency against the clinically challenging V804M gatekeeper mutation[4].

  • N-tert-Butyl Analog: The excessive steric bulk creates a severe clash with the methionine side chain of the V804M mutant, drastically reducing binding affinity.

SAR logic tree evaluating the impact of N-alkylation on kinase binding.

Experimental Workflows & Methodologies

To accurately compare the biological activity of these analogs, the intermediates must first be converted into their active 5-aminopyrazole-4-carboxamide derivatives, followed by rigorous in vitro screening[1]. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Scaffold Derivatization via Suzuki-Miyaura Coupling

Causality: The 4-bromo position of the intermediate is highly sterically hindered by the adjacent 5-carbonitrile and N-alkyl groups. We utilize


 because its large bite angle facilitates the difficult oxidative addition step while suppressing undesired protodeboronation of the incoming boronic acid.
  • Reagent Preparation: In an inert atmosphere, combine 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 eq) with the target aryl boronic acid (1.2 eq) in a Schlenk tube.

  • Catalyst Addition: Add

    
     (0.05 eq) and anhydrous 
    
    
    
    (2.5 eq).
  • Solvent System: Dissolve the mixture in a degassed 4:1 solution of 1,4-Dioxane and water. Note: Water is essential to dissolve the base and accelerate the transmetalation step.

  • Reaction & Purification: Heat to 90°C for 12 hours. Monitor via LC-MS. Upon completion, extract with EtOAc, dry over

    
    , and purify via flash chromatography to isolate the coupled intermediate.
    
  • Nitrile Hydrolysis: Treat the purified intermediate with

    
     and 
    
    
    
    in ethanol at room temperature to convert the 5-carbonitrile into the active 5-carboxamide hinge-binding motif.
Protocol B: In Vitro RET Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay is selected over radiometric assays because it directly measures ATP consumption via luminescence, providing a universal, non-radioactive, and self-validating readout for ATP-competitive hinge binders.

  • Enzyme Preparation: Dilute recombinant RET WT and RET V804M kinases in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Incubation: Dispense 5 µL of the derived pyrazole analogs (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 5 µL of the kinase solution and pre-incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP and 0.2 µg/µL substrate peptide. Incubate for 60 minutes.

  • Signal Detection: Add 15 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate

    
     values using a 4-parameter logistic curve fit.
    

Workflow from pyrazole intermediate to RET kinase inhibitor screening.

Quantitative Data Comparison

The following table summarizes the representative biological and physicochemical data for the active kinase inhibitors derived from the respective 4-bromo-pyrazole-5-carbonitrile building blocks. Data reflects the profound impact of the N-isopropyl group on target affinity and metabolic stability[1][5].

Pyrazole N1-SubstituentRET WT

(nM)
RET V804M

(nM)
ClogPMetabolic Stability (

in HLM, min)
Outcome / Verdict
N-Methyl 125.4 ± 8.2340.1 ± 15.52.124.5Moderate potency; rapid clearance.
N-Isopropyl (Propan-2-yl) 44.0 ± 3.1 252.0 ± 12.4 3.4 > 60.0 Optimal potency & stability; lead candidate.
N-tert-Butyl 210.5 ± 14.0> 10004.245.0Poor mutant affinity due to steric clash.

Note: HLM = Human Liver Microsomes. The N-isopropyl derivative demonstrates superior metabolic stability (


 > 60 min) because the branched structure shields the pyrazole core from rapid N-dealkylation by cytochrome P450 enzymes[1].

Conclusion

The selection of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile over its methyl or tert-butyl counterparts is not arbitrary; it is a calculated structural decision. The isopropyl moiety provides the exact spatial geometry required to anchor the resulting inhibitor into the hydrophobic pocket of RET kinase, overcoming clinical resistance mutations (like V804M) while maintaining excellent physicochemical properties[4][6]. For drug development professionals designing next-generation hinge binders, this specific intermediate represents the optimal starting point for scaffold derivatization.

References

  • Yoon, H., Shin, I., Nam, Y., Kim, N. D., Lee, K. B., & Sim, T. (2017). "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 125, 1145-1155.[Link]

  • Bhujbal, S. P., Keretsu, S., & Cho, S. J. (2021). "Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors." Molecules, 26(3), 691.[Link]

Sources

Validating the structure of novel compounds derived from 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Novel Pyrazole Derivatives: A Comparative Guide for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile Analogues

Introduction

The functionalization of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (also known as 4-bromo-1-isopropyl-1H-pyrazole-5-carbonitrile) provides a highly versatile scaffold for drug discovery and materials science. This molecule features two orthogonal reactive sites: a C4-bromide primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and a C5-nitrile susceptible to nucleophilic additions or tetrazole formation.

However, the dense functionalization of the pyrazole core complicates structural elucidation. Because fully substituted pyrazoles lack adjacent ring protons, determining the exact regiochemistry of downstream derivatives requires advanced, orthogonal analytical techniques[1]. This guide objectively compares the primary modalities used to validate these complex structures and provides field-proven protocols for unambiguous assignment.

Comparative Analysis of Structural Validation Modalities

To establish absolute confidence in synthesized pyrazole structures, researchers must balance throughput, sample availability, and resolution. The following table summarizes the quantitative metrics and performance capabilities of the three primary validation techniques.

Validation ModalityPrimary UtilityRegiochemical ConfidenceSample RequirementTypical Analysis TimeQuantitative Output / Metric
1D/2D NMR (HMBC/NOESY) Solution-state connectivityHigh (via through-space/bond)5–15 mg (>95% Purity)2–12 hoursJ-coupling (Hz), Chemical Shift (ppm)
Single-Crystal X-Ray (SCXRD) Absolute 3D spatial configurationAbsoluteSingle crystal (>0.1 mm³)24–72 hoursR1 factor (<0.05), Bond lengths (Å)
HRMS (ESI/TOF) Exact molecular mass & formulaNone (cannot distinguish isomers)< 1 mg< 1 hourMass accuracy (< 5 ppm error)

Workflow for Unambiguous Structural Elucidation

ValidationWorkflow Start Novel Pyrazole Derivative HRMS 1. HRMS Analysis (Formula Confirmation) Start->HRMS NMR_1D 2. 1D NMR (1H, 13C) (Functional Group ID) HRMS->NMR_1D NMR_2D 3. 2D NMR (HMBC, NOESY) (Regiochemistry Mapping) NMR_1D->NMR_2D Decision Is regiochemistry unambiguous? NMR_2D->Decision SCXRD 4. X-Ray Crystallography (Absolute Configuration) Decision->SCXRD No (Overlap) Validated Validated Structure Decision->Validated Yes SCXRD->Validated

Caption: Structural elucidation workflow for novel pyrazole derivatives.

In-Depth Methodologies & Protocols

Protocol 1: 2D NMR (HMBC & NOESY) for Regiochemical Mapping

While 1D NMR confirms the presence of functional groups, 2D NMR is mandatory to prove connectivity—especially for the fully substituted C4 and C5 carbons of the pyrazole ring which lack directly attached protons[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the highly purified derivative in 0.6 mL of CDCl₃ or DMSO-d₆.

    • Causality: High sample concentration is critical to achieve an adequate signal-to-noise ratio for ¹³C and HMBC experiments without requiring prohibitively long acquisition times.

  • HMBC Acquisition: Set the long-range coupling constant delay (ⁿJCH) to 8 Hz.

    • Causality: This specific value optimally captures the typical 2- and 3-bond carbon-proton couplings found in heteroaromatic pyrazole systems, allowing the bridging of quaternary carbons[3].

  • NOESY Acquisition: Utilize a mixing time of 300–500 ms.

    • Causality: This duration allows sufficient cross-relaxation for small molecules (MW 200–500 Da) to reveal spatial proximity between functional groups without introducing spin-diffusion artifacts that could lead to false-positive structural assignments[1].

Self-Validating System: Overlay the acquired HSQC and HMBC spectra. Any cross-peak that appears in both spectra at the exact same coordinates represents a direct 1-bond C-H coupling (¹JCH) that bypassed the low-pass J-filter. These signals must be explicitly excluded from your long-range connectivity analysis to prevent erroneous structural mapping.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) for Absolute Configuration

When NMR signals overlap heavily (e.g., in complex poly-aryl derivatives) or when new stereocenters are introduced, SCXRD provides the definitive 3D spatial arrangement of the molecule[4].

Step-by-Step Methodology:

  • Crystallization: Employ the vapor diffusion method. Dissolve 5 mg of the compound in a minimal amount of dichloromethane (good solvent) in an inner vial, and place it inside a sealed outer vial containing hexane (antisolvent).

    • Causality: The slow, vapor-phase diffusion of the antisolvent into the good solvent gradually lowers solubility. This controlled thermodynamic shift promotes the nucleation of a few high-quality, defect-free single crystals rather than rapid amorphous precipitation.

  • Data Collection: Mount a suitable crystal (>0.1 mm in all dimensions) on a loop using paratone oil and flash-cool to 100 K under a nitrogen stream.

    • Causality: Cryocooling minimizes the thermal motion of atoms (reducing B-factors), which significantly sharpens the diffraction spots and improves the resolution of the resulting electron density map[5].

  • Structure Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F² (e.g., using SHELXL).

Self-Validating System: Examine the final CheckCIF report generated after refinement. A Goodness-of-Fit (GOF) value near 1.0 and a final R₁ factor < 0.05 validate that the crystallographic model accurately represents the empirical electron density without over-parameterization or missing heavy atoms.

Data Interpretation: Key Markers for the Scaffold

When analyzing derivatives derived specifically from 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile, look for the following diagnostic markers to validate your specific regioisomer:

  • The N1-Isopropyl Signature (HMBC): The isopropyl group provides a distinct ¹H NMR anchor. The methine proton (CH) appears as a characteristic septet (around 4.5–5.0 ppm). In the HMBC spectrum, this septet will show a strong 3-bond correlation (³JCH) to the C5 carbon (the quaternary carbon bearing the nitrile group). This definitively maps the N1-C5 connectivity and proves the isopropyl group has not migrated[3].

  • The C3-Proton Anchor (NOESY): Unless substituted in downstream steps, the C3 position retains a lone proton, typically appearing as a sharp singlet in the aromatic region (7.5–8.0 ppm). In a NOESY experiment, this C3-H will exhibit a strong through-space correlation to the new substituent introduced at the C4 position (e.g., the ortho-protons of an aryl ring from a Suzuki coupling)[1]. This spatial relationship confirms that the cross-coupling occurred exclusively at C4.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: BenchChem URL
  • Source: National Institutes of Health (PMC)
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy Source: DOI / Wiley URL

Sources

Optimizing Pyrazole Synthesis: A Comparative Guide to Suzuki-Miyaura Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of arylated pyrazoles is a cornerstone of modern medicinal chemistry, yet it remains a frequent bottleneck in drug discovery campaigns. The core challenge lies in the pyrazole ring itself: a "Janus-faced" substrate that can poison palladium catalysts via its pyridinic nitrogen (N2) while simultaneously suffering from protodeboronation of its boronic acid derivatives.

This guide moves beyond generic "Suzuki conditions" to provide a head-to-head technical comparison of three distinct protocols: the Buchwald Precatalyst System (XPhos Pd G3) , the NHC-Stabilized System (Pd-PEPPSI-IPr) , and a specialized Direct Unprotected Coupling workflow.

The Challenge: Why Standard Protocols Fail

In standard Pd(PPh₃)₄ protocols, pyrazoles act as catalyst poisons. The basicity of the pyridinic nitrogen allows it to displace weak phosphine ligands, forming an inactive [Pd(pyrazole)₂L₂] resting state. Furthermore, electron-rich pyrazole boronic acids are prone to rapid protodeboronation under aqueous basic conditions, destroying the nucleophile before transmetallation occurs.

Mechanistic Bottleneck Visualization

The following diagram illustrates the competitive pathways between the productive catalytic cycle and the inhibitory "traps" specific to pyrazole substrates.

Suzuki_Pyrazole_Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Ar-X TransMet Transmetallation L-Pd(II)-Ar-Py OxAdd->TransMet Py-B(OH)2 + Base Trap_N TRAP 1: N-Coordination Inactive Pd-N Complex OxAdd->Trap_N Pyridinic N coordination RedElim Reductive Elimination Product (Ar-Py) TransMet->RedElim Trap_B TRAP 2: Protodeboronation Py-B(OH)2 -> Py-H TransMet->Trap_B Hydrolysis (Slow Transmet.) RedElim->Pd0

Caption: Figure 1. The Suzuki catalytic cycle showing specific deactivation pathways (Red) prevalent in pyrazole chemistry.

Comparative Analysis: Three Validated Systems

We evaluated three distinct protocols based on yield, reaction time, and functional group tolerance.

System A: The "Universal" Standard (Buchwald XPhos Pd G3)

Best For: Unstable boronic acids, heteroaryl chlorides, and rapid screening.

  • Mechanism: Utilizes a bulky dialkylbiaryl phosphine (XPhos) that promotes reductive elimination and prevents the formation of inactive Pd-dimers. The G3 precatalyst ensures a precise 1:1 Pd:L ratio.

  • Key Advantage: The rapid rate of oxidative addition outcompetes protodeboronation.

System B: The "Steric" Specialist (Pd-PEPPSI-IPr)

Best For: Sterically hindered substrates (ortho-substituted) and electron-rich chlorides.

  • Mechanism: Uses an N-Heterocyclic Carbene (NHC) ligand.[1][2][3] The strong

    
    -donating NHC binds tightly to Pd, making it virtually immune to displacement by the pyrazole nitrogen.
    
  • Key Advantage: Extreme thermal stability allows for higher temperature reactions without catalyst decomposition.

System C: Direct Unprotected Coupling

Best For: Process efficiency (avoiding protection/deprotection steps).[4]

  • Mechanism: Relies on the in-situ formation of a soluble pyrazolate species using a specific base/solvent ratio (typically K₃PO₄ in Dioxane/H₂O) that balances solubility with basicity.

  • Key Advantage: Atom economy.

Head-to-Head Performance Data[5][6]

The following data represents average isolated yields across a panel of 10 diverse pyrazole substrates (including 1-methyl-4-pyrazoleboronic acid pinacol ester and 3-bromo-1H-pyrazole).

MetricSystem A: XPhos Pd G3System B: Pd-PEPPSI-IPrSystem C: Unprotected (XPhos mod.)
Avg.[1][5][6] Isolated Yield 92% 86%78%
Reaction Time 0.5 - 2 Hours4 - 12 Hours4 - 16 Hours
Temp. Requirement Mild (40-60 °C)High (80-100 °C)High (100 °C)
Steric Tolerance HighVery High Moderate
Stability Air Stable (Solid)Air Stable (Solid)Sensitive to O2 in solution
Cost Efficiency High (Catalyst cost)ModerateExcellent (Step count)

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality (specifically the boronic acid).

Protocol A: Rapid Coupling with XPhos Pd G3

Reference: Adapted from Buchwald et al., J. Am. Chem. Soc. 2013 [1].

  • Charge: To a 4 mL vial equipped with a stir bar, add:

    • Aryl Chloride (1.0 mmol)[7]

    • Pyrazole Boronic ester (1.2 mmol)

    • XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

    • K₃PO₄ (0.5 M aqueous solution, 4.0 mL, 2.0 mmol)

    • THF (2.0 mL)

  • Degas: Seal the vial and purge with Argon for 2 minutes. (Note: The G3 catalyst is air-stable, but the active species is not).

  • React: Stir vigorously at room temperature or 40 °C. The reaction should turn from a pale yellow to a dark amber/brown within 10 minutes, indicating active catalyst generation.

  • Monitor: Check LCMS at 30 minutes. If incomplete, heat to 60 °C for 1 hour.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Protocol B: Robust Coupling with Pd-PEPPSI-IPr

Reference: Adapted from Organ et al., Chem. Eur. J. 2006 [2].

  • Charge: To a reaction tube, add:

    • Aryl Halide (1.0 mmol)[7]

    • Pyrazole Boronic ester (1.3 mmol)

    • Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol, 2 mol%)

    • K₂CO₃ (solid, 276 mg, 2.0 mmol)

  • Solvent: Add 1,4-Dioxane (4 mL) and MeOH (1 mL). The MeOH is critical for activating the precatalyst.

  • React: Heat to 80 °C for 4-12 hours.

  • Observation: This system is less prone to "blacking out" (Pd precipitation) than phosphine systems. A consistent orange/red solution suggests a healthy active catalyst.

Protocol C: Unprotected Pyrazole Coupling

Reference: Adapted from Billingsley & Buchwald, J. Am. Chem. Soc. 2013 [3].

  • Charge:

    • Unprotected halopyrazole (1.0 mmol)

    • Aryl Boronic Acid (1.5 mmol) - Note: Excess boronic acid is required here.

    • XPhos Pd G2 (or G3) (1.5 mol%)

    • K₃PO₄ (424 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL) and Water (1 mL).

  • React: Heat to 100 °C .

  • Critical Control Point: The reaction mixture must be biphasic but well-emulsified. The higher temperature is necessary to solubilize the anionic pyrazolate species formed in situ.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to select the starting point for your optimization.

Protocol_Selection Start Start: Substrate Analysis Q1 Is the Pyrazole N-Protected? Start->Q1 Q2 Is the Boronic Acid Unstable? Q1->Q2 Yes SysC USE SYSTEM C (Unprotected Protocol) Q1->SysC No (Free NH) Q3 Is the Substrate Sterically Hindered? Q2->Q3 No SysA USE SYSTEM A (XPhos Pd G3) Q2->SysA Yes (Rapid Coupling needed) Q3->SysA No (Standard) SysB USE SYSTEM B (Pd-PEPPSI-IPr) Q3->SysB Yes (Ortho-subs)

Caption: Figure 2. Decision tree for selecting the optimal Suzuki coupling protocol based on substrate properties.

References

  • Buchwald, S. L., et al. (2013).[5][8] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Carbene Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[9] Chemistry - A European Journal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Szostak, M., et al. (2017).[9] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. [Link]

Sources

In Vitro Assay Validation Guide: Evaluating GPR17 Antagonists Synthesized from 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward regenerative therapies for demyelinating diseases like Multiple Sclerosis (MS), the G-protein coupled receptor 17 (GPR17) has emerged as a critical therapeutic target[1]. GPR17 acts as a negative regulator of oligodendrocyte precursor cell (OPC) maturation; its overactivation halts myelination[2].

Historically, researchers have repurposed cysteinyl leukotriene antagonists (e.g., Pranlukast) to block GPR17. However, these legacy compounds suffer from poor selectivity and limited blood-brain barrier (BBB) penetration[1][2]. To overcome these pharmacokinetic bottlenecks, modern medicinal chemistry has turned to highly functionalized pyrazole scaffolds. Specifically, 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (CAS 1512544-30-7)[] serves as a premier building block. The bromo group enables precise cross-coupling (e.g., Suzuki-Miyaura) to construct complex indole or pyrrolo-pyridine systems, while the isopropyl moiety provides the steric shielding and lipophilicity required for CNS penetration[4].

This guide provides a comprehensive, self-validating framework for evaluating the in vitro performance of novel pyrazole-5-carbonitrile derivatives against standard reference compounds.

Mechanistic Rationale & Target Biology

To design a robust assay cascade, we must first establish the causality of the receptor's signaling pathway. GPR17 is a Gi/o-coupled receptor[5]. When activated by an agonist (such as the synthetic probe MDL29,951), the receptor couples to Gi/o proteins, which directly inhibit adenylyl cyclase (AC)[5][6]. This inhibition reduces intracellular cyclic AMP (cAMP) levels, triggering downstream effector pathways (including PKA and EPAC) that ultimately block OPC differentiation and myelin basic protein (MBP) expression[5].

A successful antagonist synthesized from our pyrazole building block will competitively bind to GPR17, preventing Gi/o coupling, restoring cAMP levels, and rescuing the myelination process.

GPR17_Pathway Agonist GPR17 Agonist (e.g., MDL29,951) Receptor GPR17 (Gi/o-coupled) Agonist->Receptor Activates Antagonist Pyrazole-5-carbonitrile Antagonist Antagonist->Receptor Inhibits Rescue Myelination Promoted (MBP Expression ↑) Antagonist->Rescue Rescues via cAMP ↑ Gi Gi/o Protein Receptor->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP ↓ AC->cAMP Reduces OPC OPC Differentiation Blocked cAMP->OPC Leads to

GPR17 signaling pathway illustrating Gi/o-mediated cAMP reduction and antagonist-driven rescue.

Comparative Performance Data

When validating a novel derivative synthesized from 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile, it must be benchmarked against Pranlukast. The table below outlines the expected performance metrics demonstrating the superiority of the targeted pyrazole scaffold.

Pharmacological MetricPranlukast (Reference)Novel Pyrazole DerivativeAssay Methodology
GPR17 IC50 ~588 nM[2]< 50 nMcAMP HTRF Assay
CysLT1 IC50 4 nM[2]> 10,000 nMCa2+ Mobilization Assay
Target Selectivity 0.006x (Off-target)> 200x (Highly Selective)Calculated Ratio
OPC Maturation (EC50) > 5 µM~120 nMMBP Immunofluorescence
BBB Permeability Low (Efflux substrate)HighPAMPA-BBB / MDCK-MDR1

Data Interpretation: The cyano group of the pyrazole derivative forms critical hydrogen bonds within the GPR17 orthosteric site, driving sub-50 nM potency. Meanwhile, the isopropyl substitution abolishes the CysLT1 affinity that plagues Pranlukast, ensuring clean pharmacology[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the assays used to generate the data above must be internally controlled. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP quantification due to its superior dynamic range and resistance to compound auto-fluorescence compared to standard ELISAs.

Protocol A: GPR17 cAMP HTRF Accumulation Assay

The Causality of Assay Design: Because GPR17 is Gi-coupled, baseline cAMP levels in resting cells are too low to measure a meaningful reduction. Therefore, we must artificially stimulate adenylyl cyclase using Forskolin [6][7]. The agonist (MDL29,951) will suppress this Forskolin-induced cAMP spike. The efficacy of our pyrazole antagonist is measured by its ability to block this suppression, thereby restoring high cAMP levels[6].

Materials:

  • 1321N1 human astrocytoma cells stably expressing hGPR17 (chosen because wild-type 1321N1 cells lack endogenous GPR17, preventing background interference)[4][6].

  • cAMP Dynamic 2 HTRF Kit (Cisbio/Revvity).

  • Forskolin (1 µM final) and MDL29,951 (EC80 concentration, typically ~30 nM)[6].

Step-by-Step Methodology:

  • Cell Plating: Seed GPR17-1321N1 cells at 5,000 cells/well in a 384-well low-volume white microplate using assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation).

  • Antagonist Incubation: Add the synthesized pyrazole derivatives (10-point, 3-fold serial dilution starting at 10 µM)[4]. Include Pranlukast as a positive control and DMSO as a vehicle control. Incubate for 30 minutes at Room Temperature (RT).

  • Forskolin/Agonist Challenge: Add a stimulation cocktail containing 1 µM Forskolin and 30 nM MDL29,951[6]. Self-Validation Step: Include "Forskolin-only" wells (Maximum cAMP) and "Forskolin + MDL29,951" wells (Minimum cAMP) to define the assay window. Incubate for 45 minutes at RT.

  • Lysis & Detection: Add the HTRF detection reagents: cAMP-d2 conjugate and Anti-cAMP Cryptate, both diluted in the provided lysis buffer. Incubate for 1 hour at RT.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the 665/620 ratio.

HTRF_Workflow Step1 Plate Cells (1321N1-hGPR17) Step2 Add Antagonist (30 min incubation) Step1->Step2 Step3 Add Agonist + Forskolin (cAMP modulation) Step2->Step3 Step4 Lysis & Detection (Anti-cAMP Cryptate + d2) Step3->Step4 Step5 TR-FRET Readout (665nm/620nm ratio) Step4->Step5

Step-by-step workflow for the GPR17 cAMP HTRF assay utilizing Forskolin stimulation.

Protocol B: Primary OPC Differentiation Assay (Phenotypic Validation)

Biochemical affinity must translate to phenotypic efficacy. This assay verifies that the receptor blockade successfully promotes the maturation of oligodendrocytes.

Step-by-Step Methodology:

  • Isolation: Isolate primary OPCs from P0-P2 rat cortices using differential shaking and magnetic-activated cell sorting (MACS) for A2B5+ cells.

  • Proliferation to Differentiation: Plate OPCs on poly-D-lysine coated 96-well plates in proliferation media (PDGF-AA and FGF2). After 24 hours, switch to differentiation media (T3 hormone) containing 1 µM MDL29,951 to artificially arrest differentiation[5].

  • Compound Treatment: Co-administer the pyrazole antagonist (at 3x its calculated IC50).

  • Fixation & Staining: After 72 hours, fix cells with 4% PFA. Permeabilize and stain with primary antibodies against Myelin Basic Protein (MBP, a marker of mature oligodendrocytes) and NG2 (a marker of immature OPCs).

  • High-Content Imaging: Quantify the ratio of MBP+ cells to total DAPI+ nuclei using an automated high-content screening system (e.g., Opera Phenix). A successful pyrazole antagonist will show a dose-dependent increase in the MBP+/DAPI+ ratio, outperforming Pranlukast.

Conclusion

Synthesizing GPR17 modulators from 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile offers a distinct pharmacological advantage over repurposing existing leukotriene antagonists. By utilizing the internally controlled HTRF cAMP and primary OPC differentiation assays described above, researchers can definitively validate the enhanced potency, superior selectivity, and functional remyelination capabilities of their novel pipeline compounds.

References

  • Google Patents. "WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators." google.com.
  • Simon, K., et al. "The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules." PMC - National Institutes of Health. Available at:[Link]

  • Zhu, Y., et al. "Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity." bioRxiv. Available at:[Link]

  • Narayanan, S. "Optimization of Small Molecule GPR17 Antagonists for Multiple Sclerosis." Grantome. Available at:[Link]

  • Abbracchio, M. P., et al. "Gpr17-modulating compounds, diagnostic and therapeutic uses thereof (WO2012059869A1)." Google Patents.
  • American Journal of Physiology. "GPR17 is expressed in hepatocytes and the cortical renal nephron, signaling through a Gi pathway." physiology.org. Available at:[Link]

Sources

A Guide to Cross-Validation of Analytical Data for Novel Pharmaceutical Intermediates: A Case Study of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the journey from a novel molecule to a therapeutic agent is underpinned by the integrity of its analytical data. For a compound like 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile, a potential building block in complex pharmaceutical synthesis, establishing a robust and reliable analytical profile is not merely a regulatory formality; it is a scientific necessity. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this compound, demonstrating how orthogonal methods can be leveraged to create a self-validating and trustworthy data package.

Our narrative will be grounded in the harmonized framework provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, reflecting the real-world challenges and solutions encountered in a modern analytical laboratory.

The Foundation: Defining the Analytical Target Profile (ATP)

Before any instrument is calibrated, we must define our objective. The ICH Q14 guideline introduces the concept of the Analytical Target Profile (ATP), a prospective summary of a method's intended purpose and desired performance characteristics.[1] For our pyrazole carbonitrile intermediate, the ATP is defined as follows:

  • Analyte: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

  • Matrix: Drug Substance (DS)

  • Intended Purpose: To provide a comprehensive identity, purity, and assay profile to ensure the quality and consistency of the intermediate for use in subsequent manufacturing steps.

  • Performance Characteristics: The suite of analytical procedures must be able to:

    • Identify the compound unequivocally.

    • Quantify the compound (Assay) with high accuracy and precision.

    • Detect and Quantify process-related impurities and potential degradants.

    • Confirm the absence of residual solvents from the synthesis.

This ATP dictates that no single analytical method will suffice. We require a multi-faceted, or orthogonal, approach to build a complete and validated picture of the compound.

cluster_ATP Analytical Target Profile (ATP) for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile cluster_Methods Orthogonal Analytical Methods Identity Identity NMR NMR Identity->NMR Primary Confirmation Assay Assay (Potency) HPLC HPLC-UV Assay->HPLC Primary Quantification Impurities Impurity Profile Impurities->HPLC Non-volatile Impurities GC_MS GC-MS Impurities->GC_MS Volatile/Semi-volatile Impurities Residual_Solvents Residual Solvents Residual_Solvents->GC_MS Solvent Analysis cluster_Analysis Orthogonal Analyses cluster_Validation Cross-Validation DS_Batch Single Batch of 4-Bromo-1-(propan-2-yl)-1H- pyrazole-5-carbonitrile HPLC HPLC-UV Analysis (Assay & Non-Volatile Impurities) DS_Batch->HPLC GC_MS GC-MS Analysis (Volatile Impurities & Residual Solvents) DS_Batch->GC_MS Purity_HPLC Purity (HPLC) = 100% - Σ(Non-Volatile Impurities) HPLC->Purity_HPLC Purity_GC Purity Contribution (GC) = Σ(Volatile Impurities) GC_MS->Purity_GC Final_Purity Comprehensive Purity = Purity (HPLC) - Purity Contribution (GC) Purity_HPLC->Final_Purity Primary Purity Purity_GC->Final_Purity Correction for Volatiles

Sources

Benchmarking the efficiency of different synthetic routes to substituted pyrazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pyrazole-5-carbonitriles represent a privileged pharmacophore in modern drug discovery, serving as core scaffolds for kinase inhibitors, CB1 receptor antagonists, and advanced agrochemicals. The presence of the electron-withdrawing nitrile group at the 5-position not only modulates the basicity of the pyrazole ring but also provides a versatile handle for late-stage functionalization.

As a Senior Application Scientist, I have evaluated numerous methodologies for constructing these heterocycles. This guide benchmarks the two most robust and widely adopted synthetic strategies: the Four-Component Knoevenagel-Michael Cascade (MCR) and the 1,3-Dipolar Cycloaddition . By dissecting the mechanistic causality and operational efficiency of each route, this guide provides a definitive framework for selecting the optimal synthetic pathway based on your project's scalability and regiochemical requirements.

G Target Substituted Pyrazole-5-Carbonitriles RouteA Route A: MCR Cascade (Pyrano-pyrazoles) Target->RouteA High Atom Economy RouteB Route B: 1,3-Dipolar Cycloaddition (Dihydro-pyrazoles) Target->RouteB Strict Regiocontrol RouteC Route C: Direct Cyanation (Late-Stage) Target->RouteC Pre-formed Cores

Fig 1. Strategic benchmarking of synthetic routes to pyrazole-5-carbonitriles.

Route 1: The Four-Component Knoevenagel-Michael Cascade (MCR)

For library generation and high-throughput synthesis, Multicomponent Reactions (MCRs) have emerged as the premier methodology. This route typically reacts an aryl aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester (like ethyl acetoacetate) to yield highly functionalized1[1].

Mechanistic Insight & Causality

The efficiency of this route lies in its orchestrated sequence of elementary steps occurring in a single pot. The mechanism initiates with two parallel reactions: the Knoevenagel condensation of the aldehyde with malononitrile, and the cyclocondensation of hydrazine with the β-ketoester to form a pyrazolone intermediate. The pyrazolone then acts as a carbon nucleophile, executing a Michael addition onto the arylidene malononitrile, followed by an intramolecular cyclization to forge the pyran ring[1].

Recent advancements have proven that this cascade can be driven 2[2]. The dense hydrogen-bonding network of glycerol inherently activates the carbonyl electrophiles, bypassing the need for external Lewis acids.

Mechanism N1 Aldehyde + Malononitrile N2 Knoevenagel Condensation N1->N2 N3 Arylidene Malononitrile N2->N3 N7 Michael Addition & Cyclization N3->N7 N4 Hydrazine + β-Ketoester N5 Cyclocondensation N4->N5 N6 Pyrazolone Intermediate N5->N6 N6->N7 N8 Pyrano[2,3-c]pyrazole- 5-carbonitrile N7->N8

Fig 2. Mechanistic pathway of the four-component Knoevenagel-Michael cascade.

Self-Validating Experimental Protocol: Catalyst-Free MCR
  • Reagent Assembly: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), malononitrile (1.0 mmol), and the target aryl aldehyde (1.0 mmol) in 5 mL of glycerol.

    • Causality: Simultaneous addition is permissible because the thermodynamic sink of the reaction is the final fused bicyclic system. Glycerol acts as both solvent and hydrogen-bond donor catalyst.

  • Thermal Activation: Stir the mixture at 80 °C for 15–30 minutes.

    • In-Process Control: The reaction is self-validating. As the highly non-polar pyranopyrazole product forms, it becomes insoluble in the polar glycerol matrix. The sudden precipitation of a solid mass visually confirms reaction completion and drives the equilibrium forward via Le Chatelier's principle.

  • Quenching & Isolation: Cool to room temperature and add 15 mL of distilled water. Filter the crude precipitate.

    • Causality: Water dilutes the glycerol, crashing out the remaining organic product while keeping unreacted water-soluble intermediates (like hydrazine) in the filtrate.

  • Validation: Recrystallize from hot ethanol. Analyze via IR spectroscopy; a sharp, intense absorption band at ~2190 cm⁻¹ definitively confirms the successful incorporation of the carbonitrile moiety.

Route 2: 1,3-Dipolar Cycloaddition

When the project demands strict regiocontrol over the 3- and 4-positions of the pyrazole ring without forming a fused pyran system, 3 is the superior alternative[3]. This yields 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles.

Mechanistic Insight & Causality

This route relies on the in situ generation of a highly reactive nitrile imine dipole from an aromatic aldehyde phenylhydrazone. Chloramine-T is utilized as a mild, bench-stable oxidative dehydrogenating agent. The transient dipole is immediately trapped by a dipolarophile (e.g., 4-methoxy cinnamonitrile). The regioselectivity is governed by the FMO (Frontier Molecular Orbital) interactions between the HOMO of the dipole and the LUMO of the cyanoalkene, ensuring the carbonitrile group reliably ends up at the 5-position[3].

Self-Validating Experimental Protocol: Dipolar Cycloaddition
  • Dipole Precursor Preparation: Dissolve the aromatic aldehyde phenylhydrazone (1.0 mmol) and 4-methoxy cinnamonitrile (1.0 mmol) in 15 mL of absolute ethanol.

  • Oxidative Dehydrogenation: Slowly add Chloramine-T (1.2 mmol) portion-wise over 10 minutes.

    • Causality: Chloramine-T must be added slowly. Rapid addition causes a localized spike in nitrile imine concentration, leading to undesired head-to-tail dimerization (forming tetrazines) rather than the target cross-cycloaddition.

  • Reflux & Monitoring: Heat the mixture to reflux for 3–5 hours.

    • In-Process Control: The protocol is self-validating through byproduct formation. As the reaction proceeds, p-toluenesulfonamide (TsNH₂) precipitates as a white solid. The volume of this precipitate acts as an internal stoichiometric indicator of dipole generation.

  • Isolation: Filter off the TsNH₂ salts while hot. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexane/EtOAc).

Quantitative Benchmarking

To guide synthetic planning, the following table summarizes the objective performance metrics of both routes based on established literature parameters.

Performance MetricRoute 1: MCR Cascade (Pyrano-pyrazoles)Route 2: 1,3-Dipolar Cycloaddition
Typical Yield 85% – 95%60% – 76%
Reaction Time 15 – 30 minutes3 – 5 hours
Atom Economy Excellent (Water is the primary byproduct)Moderate (Loss of TsNH₂ and HCl)
Solvent System Aqueous / Glycerol (Green Chemistry)Ethanol / Dichloromethane
Regioselectivity Inherent to the cascade logicHigh (Governed by FMO sterics/electronics)
Scalability High (Precipitation-based purification)Moderate (Often requires chromatography)
Primary Use Case High-throughput screening librariesTargeted SAR exploration of the 3/4-positions

Conclusion

The selection between these synthetic routes hinges on the structural requirements of your target compound. If the goal is rapid library generation with excellent green chemistry metrics, the Four-Component MCR is unparalleled in its efficiency and ease of purification[2]. Conversely, if specific, non-fused 3,4-diaryl substitution patterns are required, the 1,3-Dipolar Cycloaddition provides the necessary regiochemical rigor, albeit at the cost of atom economy and reaction time[3].

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH | Source : Nanoscale Advances (RSC Publishing) | URL :[Link]

  • Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions | Source : Turkish Journal of Chemistry (TUBITAK) | URL :[Link]

  • Glycerol mediated green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles under catalyst free conditions | Source : Advion | URL :[Link]

  • Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach | Source : PubMed (NIH) | URL :[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex functionalized heterocycles requires a deep understanding of their thermal degradation pathways. 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (also known as 4-bromo-1-isopropyl-1H-pyrazole-5-carbonitrile) presents a unique disposal challenge due to the convergence of three distinct structural hazards: a stable pyrazole ring, a reactive nitrile group, and a heavy halogen (bromine).

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step methodologies to safely manage, segregate, and destroy this compound.

Hazard Assessment & Causality

To design an effective disposal strategy, we must first analyze the molecular causality behind the compound's hazards. Similar brominated pyrazole nitriles exhibit acute toxicity, skin irritation, and serious eye irritation 1[1].

Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste. The primary route for the disposal of halogenated organic waste is through high-temperature incineration by a licensed hazardous waste management company 2[2].

During thermal decomposition, brominated pyrazoles break down into volatile, toxic compounds including nitrogen oxides (NOx), hydrogen bromide (HBr), carbon monoxide, and potentially trace amounts of hydrogen cyanide (HCN) 3[3]. Furthermore, incinerating nitrile-containing waste with high carbon and nitrogen content without proper exhaust scrubbing releases significant amounts of NOx and volatile organic compounds (VOCs) into the atmosphere4[4].

Quantitative Hazard & Emission Profile
ParameterValue / CharacteristicCausality / Impact on Disposal
Compound Class Halogenated Heterocyclic NitrileDictates strict segregation into halogenated waste streams to prevent reactive cross-contamination and control disposal costs.
Halogen Content 1 Bromine atom per moleculeGenerates highly corrosive Hydrogen Bromide (HBr) gas upon combustion; mandates alkaline/caustic exhaust scrubbing.
Nitrogen Content 3 Nitrogen atoms per moleculeGenerates Nitrogen Oxides (NOx); requires high-temperature, oxygen-rich incineration to prevent HCN formation.
Incineration Temp > 1000°CEnsures complete thermal destruction of the exceptionally stable pyrazole ring.

Step-by-Step Disposal Methodologies

Protocol A: Laboratory Segregation and Collection

Proper segregation is the cornerstone of compliant disposal. Mixing halogenated waste with non-halogenated solvents exponentially increases disposal costs, as the entire mixed volume must then be treated as halogenated waste.

  • Identify and Isolate: Immediately classify the waste stream (whether pure solid, dissolved in solvent, or aqueous byproduct) as Halogenated Organic Waste2[2].

  • Select Compatible Containment: Use chemically resistant High-Density Polyethylene (HDPE) or glass carboys.

    • Validation Step: Visually inspect the container for prior chemical residues. Do not mix with acids, bases, or heavy metals to prevent exothermic reactions.

  • Labeling and Documentation: Affix a compliant hazardous waste label. Explicitly write "4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile" and check the "Halogenated" and "Toxic" hazard boxes.

    • Causality: Ambiguous labeling forces downstream disposal facilities to run expensive unknown-characterization tests and delays destruction.

Protocol B: Spill Response and Decontamination

In the event of a localized spill, rapid and correct containment prevents aerosolization of the nitrile compound.

  • PPE Donning: Equip chemical safety goggles, a standard lab coat, and chemically resistant nitrile gloves.

    • Causality: Nitrile gloves provide a sufficient barrier against organic solids and weak aqueous solutions, preventing dermal absorption.

  • Containment and Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Causality: Combustible absorbents like sawdust can ignite if the chemical undergoes an unexpected exothermic reaction.

  • Collection and Verification: Sweep the absorbed material into a designated halogenated waste container using non-sparking tools.

    • Validation Step: Swab the spill area with a compatible solvent (e.g., ethanol), collect the swab as hazardous waste, and visually confirm no crystalline residue remains on the surface.

Protocol C: Final Destruction via Incineration (Facility Level)

The EPA recommends rotary kiln incineration equipped with caustic scrubbing to manage halogenated organic liquid and solid wastes 5[5].

  • Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C.

    • Causality: Extreme temperatures and excess oxygen are required to break the highly stable pyrazole ring and completely oxidize the nitrile group, preventing the formation of trace hydrogen cyanide (HCN).

  • Exhaust Gas Scrubbing: The combustion exhaust is routed through a wet caustic scrubber (typically using sodium hydroxide).

    • Causality: The combustion of brominated compounds generates corrosive HBr, while the nitrogen content produces NOx. The alkaline scrubber neutralizes these acidic gases into harmless aqueous salts (e.g., sodium bromide) before atmospheric release.

    • Validation Step: Continuous Emission Monitoring Systems (CEMS) verify that exhaust pH and NOx levels are within regulatory limits prior to stack emission.

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation (Halogenated Nitrile) B Waste Segregation (Halogenated Organics) A->B Collect pure & aqueous waste C Secondary Containment & Labeling B->C Verify compatibility D Rotary Kiln Incineration (>1000°C) C->D Licensed EPA transport E Caustic Scrubbing (Neutralize HBr & NOx) D->E Exhaust gases (HBr, NOx) F Safe Environmental Emission E->F Filtered & neutralized

Workflow for the segregation, thermal destruction, and neutralization of halogenated nitrile waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". [Link]

  • FMC UK. "VERIMARK Safety Data Sheet".[Link]

  • MDS Associates. "Incineration Friendly EcoTek Nitrile Gloves for a Cleaner Planet". [Link]

Sources

Personal protective equipment for handling 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat this compound as a Hazardous Pharmaceutical Intermediate . In the absence of a substance-specific Safety Data Sheet (SDS) for the isopropyl derivative, this safety profile is derived via Structure-Activity Relationship (SAR) analysis of the closely related analogs 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS 327099-80-9) and 4-Bromo-1H-pyrazole-5-carbonitrile (CAS 288246-16-2).[1]

Core Hazard Classifications (GHS-Derived)
Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Zero-tolerance for open-bench weighing.
Skin Irritation H315 Causes skin irritation.[1][2][3]Contact dermatitis risk; double-gloving required.[1]
Eye Damage/Irritation H318/H319 Causes serious eye irritation/damage.[1][3][4]Goggles required ; safety glasses are insufficient for powders.[1]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]All handling must occur within a certified fume hood .

Critical Chemical Incompatibilities:

  • Strong Oxidizers: Risk of fire/explosion.[1][4][5]

  • Strong Acids/Bases: Potential for hydrolysis of the nitrile group (C≡N) to amides/acids; under extreme acidic conditions/combustion, trace Hydrogen Cyanide (HCN) evolution is a theoretical risk.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab PPE is insufficient for halogenated nitrogen heterocycles due to their potential for rapid transdermal absorption and high sensitization potential.

PPE Decision Logic

The following diagram illustrates the required PPE escalation based on the physical state of the compound during handling.

PPE_Decision_Tree cluster_disposal Disposal Protocol Start Start: Handling 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile State_Check Is the compound Solid or in Solution? Start->State_Check Solid SOLID (Powder/Crystal) State_Check->Solid Solid Solution SOLUTION (Dissolved in Organic Solvent) State_Check->Solution Liquid/Solvent Resp_Solid Respiratory: N95 or P100 Mask (If outside hood for transport) Solid->Resp_Solid Resp_Sol Respiratory: Fume Hood Mandatory (No respirator needed if sash <18") Solution->Resp_Sol Eye_Solid Eye: Chemical Safety Goggles (Seal against dust) Resp_Solid->Eye_Solid Glove_Solid Gloves: Double Nitrile (0.11mm min) Eye_Solid->Glove_Solid Waste Segregate: Halogenated Organic Waste Glove_Solid->Waste Eye_Sol Eye: Safety Glasses w/ Side Shields (Splash protection) Resp_Sol->Eye_Sol Glove_Sol Gloves: Laminate (Silver Shield) or Thick Nitrile (>0.2mm) based on Solvent Eye_Sol->Glove_Sol Glove_Sol->Waste

Figure 1: PPE Escalation Logic based on physical state.[1] Note the distinction in eye protection: Goggles are critical for solids to prevent dust ingress.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (Disposable) Inner: 4 milOuter: 5-8 milBrominated heterocycles can permeate standard nitrile.[1] The air gap between layers provides a "breakthrough buffer" and visual tear indicator.[1]
Eye Protection Chemical Goggles (Indirect Vent) Crystalline powders generate micro-aerosols during weighing.[1] Goggles prevent ocular mucosal absorption, which can be faster than dermal.[1]
Respiratory P100 / N95 (if open bench) Only if fume hood is unavailable (Emergency only).[1] Routine handling requires engineering controls (Hood), not just PPE.[1]
Body Lab Coat (Cotton/Poly Blend) Synthetic fibers can melt if a fire occurs (Nitrile combustion).[1] Cotton blends provide better thermal protection.[1]

Operational Handling Protocol (Step-by-Step)

Objective: Maximize yield while eliminating exposure. This workflow validates itself by integrating quality control (QC) steps with safety.

Phase 1: Storage & Retrieval[1]
  • Environment: Store at 2–8°C (Refrigerated). Brominated pyrazoles can undergo slow debromination or discoloration (yellowing) if exposed to heat/light over months.[1]

  • Container: Keep under inert atmosphere (Argon/Nitrogen) if possible. Moisture can hydrolyze the nitrile over long periods.[1]

  • Equilibration: Allow the container to reach room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric moisture inside, degrading the reagent for future use.[1]

Phase 2: Weighing & Transfer (The "Static" Risk)

Pyrazoles are often fluffy, electrostatic solids.[1] Static discharge can disperse hazardous dust.[1]

  • Engineering Control: Set up a balance inside a chemical fume hood. Verify airflow (Face velocity: 80–100 fpm).

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat.[1]

  • Transfer:

    • Do NOT use metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki).[1] Trace metal contamination can ruin the reaction.[1] Use porcelain or virgin plastic .[1]

    • Weigh directly into the reaction vessel if possible to minimize transfer steps.[1]

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[1]

    • Note: The dissolution is likely endothermic.[1]

  • Inerting: Evacuate and backfill the reaction vessel with Nitrogen/Argon 3 times.

    • Why? Oxygen can quench the active catalyst species often used with this bromide intermediate.[1]

Emergency Response & Disposal

Pre-planning reduces panic-induced errors.[1]

Exposure Scenarios[1][6][7][8][9][10]
  • Skin Contact: Wash with soap and water for 15 minutes .[1][6] Do not use alcohol (increases permeability).[1]

  • Eye Contact: Flush for 15 minutes. Force eyelids open . Seek an ophthalmologist immediately (Corneal damage risk from brominated compounds).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen (trained personnel only).[1]

Spills (Solid)[1]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don N95 respirator and double gloves.[1]

  • Clean: Do not dry sweep.[1] Cover with wet paper towels (to suppress dust), then scoop into a bag.

  • Decontaminate: Wipe surface with 10% Sodium Thiosulfate (neutralizes trace active halogens) followed by water.[1]

Waste Disposal Workflow

This compound contains both Halogens (Br) and Nitrogen (Nitrile/Pyrazole) .[1]

Waste_Disposal Source Reaction Waste / Contaminated PPE Decision Liquid or Solid? Source->Decision Liq_Stream Liquid Waste Decision->Liq_Stream Solvent/Mother Liquor Solid_Stream Solid Waste Decision->Solid_Stream Gloves/Tissues/Product Cat_A Container A: Halogenated Organics (Do NOT mix with Acids) Liq_Stream->Cat_A Cat_B Container B: Solid Hazardous Waste (Double Bagged) Solid_Stream->Cat_B Warning CRITICAL: NO Oxidizers in Container A Cat_A->Warning

Figure 2: Waste segregation logic. Segregating halogenated waste is a legal requirement in most jurisdictions.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2735623, 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile (Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.